molecular formula C16H20FN3O6 B610150 PNU 142300 CAS No. 368891-69-4

PNU 142300

货号: B610150
CAS 编号: 368891-69-4
分子量: 369.34 g/mol
InChI 键: GEFZWBCMTWREOP-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PNU 142300 is an inactive metabolite of the oxazolidinone antibiotic linezolid.>This compound

属性

IUPAC Name

2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZWBCMTWREOP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858327
Record name (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-69-4
Record name (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PNU 142300: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Principal Metabolite of Linezolid (B1675486)

Abstract

PNU 142300 is the major, pharmacologically inactive, open-ring metabolite of the oxazolidinone antibiotic, linezolid. It is formed through the oxidative metabolism of linezolid's morpholine (B109124) ring. While biologically inactive from an antimicrobial perspective, this compound has garnered significant attention within the scientific community due to its potential association with linezolid-induced thrombocytopenia, particularly in patients with renal impairment where its accumulation is more pronounced. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, synthesis, pharmacokinetic profile, and analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of linezolid and its metabolites.

Physicochemical Properties

This compound, with the formal name (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, possesses the following key physicochemical characteristics.[1][2][3]

PropertyValueReference
Molecular Formula C₁₆H₂₀FN₃O₆[1][2][3]
Molecular Weight 369.34 g/mol [2]
CAS Number 368891-69-4[1][2][4]
Appearance Solid[1]
Solubility Slightly soluble in water and DMSO.[1]
Storage Recommended storage at -20°C for long-term stability.[1]

Metabolic Pathway of Linezolid to this compound

Linezolid undergoes extensive metabolism in humans, with this compound being one of its two primary metabolites.[5] The formation of this compound occurs via the "lactam pathway," which involves the oxidative degradation and opening of the morpholine ring of the parent drug.[5] This process is distinct from the "lactone pathway" which leads to the other major metabolite, PNU-142586. The metabolic conversion to this compound is considered to be a secondary metabolic route.[5]

G Metabolic Pathway of Linezolid to this compound Linezolid Linezolid PNU_142300 This compound ((S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid) Linezolid->PNU_142300 Oxidative Degradation (Lactam Pathway)

Metabolic conversion of Linezolid to this compound.

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining the pure compound for research purposes, including toxicological assessments and as a standard for analytical assays. Several synthetic routes have been reported, generally involving a multi-step process. A generalized synthetic workflow is presented below.

G Generalized Synthetic Workflow for this compound A Starting Material (e.g., (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine) B Introduction of the ethoxyacetic acid side chain A->B C Deprotection steps B->C D Purification C->D E This compound D->E

A high-level overview of the synthesis of this compound.
Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from published literature. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.

Step 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine This intermediate can be synthesized from commercially available starting materials through a series of reactions including the formation of the oxazolidinone ring and subsequent functional group manipulations.

Step 2: N-Alkylation To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine in a suitable solvent such as dimethylformamide (DMF), a protected bromoethoxyacetate derivative (e.g., tert-butyl 2-(2-bromoethoxy)acetate) is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation.

Step 3: Deprotection The protecting group on the carboxylic acid (e.g., tert-butyl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Step 4: Purification The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Pharmacokinetics

The pharmacokinetic profile of this compound is of significant interest, particularly its accumulation in specific patient populations.

ParameterValuePatient PopulationReference
Clearance (CL) 7.27 L/hAdult patients[6]
Volume of Distribution (Vd) 47.1 L (assumed to be similar to linezolid)Adult patients[6]
Clearance (CL) 1.57 L/hElderly patients[7]
Volume of Distribution (Vd) 31.17 LElderly patients[7]

Key Findings from Pharmacokinetic Studies:

  • The clearance of this compound is significantly influenced by renal function, as indicated by its correlation with creatinine (B1669602) clearance (CLcr).[6][7]

  • In patients with renal impairment, the plasma concentrations of this compound are significantly elevated compared to individuals with normal renal function.[7]

  • The accumulation of this compound in patients with renal insufficiency is a key factor in the proposed mechanism of linezolid-induced thrombocytopenia.

Analytical Methodology: Quantification in Human Plasma

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.

Experimental Protocol: UPLC Method for Plasma Quantification

The following provides a detailed protocol for the quantification of this compound in human plasma using UPLC with UV detection.[8]

Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject the supernatant into the UPLC system.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Gradient Elution: A time-programmed gradient is used to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Retention Time: The retention time for this compound is typically around 1.8-2.5 minutes under these conditions.

G Workflow for UPLC Quantification of this compound in Plasma Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Analysis Supernatant->UPLC Data Data Acquisition and Quantification UPLC->Data

Analytical workflow for quantifying this compound in plasma samples.

Conclusion

This compound, as a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Understanding its formation, pharmacokinetic properties, and potential for accumulation is paramount for optimizing linezolid therapy and mitigating adverse effects, particularly in vulnerable patient populations such as those with renal impairment. The synthetic and analytical methods detailed in this guide provide researchers with the necessary tools to further investigate the toxicological and pharmacological significance of this compound. Continued research into the mechanisms by which this compound may contribute to thrombocytopenia will be instrumental in developing safer antibiotic therapies.

References

PNU 142300 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU 142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While pharmacologically inactive in terms of antibacterial efficacy, this compound has garnered significant attention due to its potential association with adverse effects observed during prolonged linezolid therapy, particularly thrombocytopenia. This document provides a detailed overview of the chemical structure, properties, and the pivotal role of this compound in the clinical setting.

Chemical Structure and Properties

This compound, scientifically known as 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid, is a derivative of linezolid formed through the oxidative cleavage of the morpholine (B109124) ring.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C16H20FN3O6[1][3][4]
Molecular Weight 369.34 g/mol [1]
IUPAC Name 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid[3][4]
CAS Number 368891-69-4[3][4]
Physical Description Solid[3]
Solubility Slightly soluble in DMSO and water.[4]
SMILES FC1=C(NCCOCC(O)=O)C=CC(N2C(O--INVALID-LINK--C2)=O)=C1[3]
InChI InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1[4]

Metabolic Pathway of Linezolid to this compound

Linezolid undergoes oxidation of its morpholine ring, leading to the formation of two primary metabolites, this compound and PNU-142586. This metabolic conversion is a crucial aspect of linezolid's pharmacokinetic profile.

metabolic_pathway Linezolid Linezolid Metabolism Morpholine Ring Oxidation Linezolid->Metabolism PNU_142300 This compound Metabolism->PNU_142300 Metabolite 1 PNU_142586 PNU-142586 Metabolism->PNU_142586 Metabolite 2

Metabolic conversion of Linezolid to its primary metabolites.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described, which is crucial for obtaining the metabolite for research and analytical purposes. A published method outlines a multi-step synthesis starting from commercially available materials. The key steps involve the protection of functional groups, followed by the construction of the oxazolidinone core and subsequent modifications to introduce the side chain, culminating in the deprotection to yield this compound. For a detailed, step-by-step synthetic route, researchers are directed to the primary literature.

Quantification of this compound in Biological Matrices

The quantification of this compound in plasma or serum is essential for pharmacokinetic studies and for investigating its association with clinical outcomes. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.

Sample Preparation:

  • Protein precipitation of the plasma/serum sample is performed using a suitable organic solvent (e.g., acetonitrile).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for both this compound and an internal standard are monitored for accurate quantification.

Clinical Significance and Logical Relationships

While this compound is an inactive metabolite, its accumulation in patients, particularly those with renal impairment, has been linked to an increased risk of developing linezolid-induced thrombocytopenia. This suggests that high concentrations of the metabolite may play a role in this specific adverse drug reaction.

clinical_significance Prolonged_Linezolid Prolonged Linezolid Therapy PNU_Accumulation Increased this compound Concentration Prolonged_Linezolid->PNU_Accumulation Renal_Impairment Renal Impairment Renal_Impairment->PNU_Accumulation Thrombocytopenia Increased Risk of Thrombocytopenia PNU_Accumulation->Thrombocytopenia

Logical relationship between clinical factors and this compound.

Conclusion

This compound, an inactive metabolite of linezolid, is a molecule of significant interest in the field of drug metabolism and clinical toxicology. While devoid of antimicrobial activity, its accumulation is a potential biomarker for an increased risk of linezolid-induced thrombocytopenia. Further research into the precise mechanisms by which this compound may contribute to this adverse effect is warranted and will be facilitated by the availability of robust synthetic and analytical methods. This guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences.

References

PNU-142300: A Core Metabolite of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its clinical utility is well-established; however, a comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. A key aspect of Linezolid's metabolism is its transformation into two primary, inactive metabolites: PNU-142300 and PNU-142586.[2][3] This guide focuses on PNU-142300, providing a detailed overview of its formation, pharmacokinetic profile, and analytical quantification for professionals in drug development and research.

Formation and Chemical Profile of PNU-142300

PNU-142300, chemically known as (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, is a product of the oxidative metabolism of Linezolid.[4][5] The formation of PNU-142300 occurs via the oxidation of the morpholine (B109124) ring of the parent Linezolid molecule.[2][6] In vitro studies suggest this process is a chemical oxidation rather than a purely enzymatic one. This aminoethoxyacetic acid metabolite is considered inactive.[3][7]

Chemical Structure:

  • Molecular Formula: C₁₆H₂₀FN₃O₆[5]

  • Molecular Weight: 369.3 g/mol [5]

Pharmacokinetics of PNU-142300

The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In patients with impaired renal function, the accumulation of Linezolid's metabolites, including PNU-142300, is a notable concern and has been linked to adverse effects such as thrombocytopenia.[2][8][9]

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites
ParameterLinezolidPNU-142300PNU-142586
Population Mean Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h
Volume of Distribution (Vd) 47.1 L47.1 L47.1 L
Data assumes the volume of distribution is the same for Linezolid and its metabolites.[10][11]
Table 2: Impact of Renal Function on Trough Concentrations (Cmin) and Area Under the Curve (AUC)
Renal Function (Creatinine Clearance)AnalyteCmin (μg/mL)AUC (mg·h/L)
Normal (90 mL/min) Linezolid6.2233.2
PNU-1423000.39.3
PNU-1425860.725.7
Severe Dysfunction (15 mL/min) Linezolid17.3488.7
PNU-1423002.250.8
PNU-1425864.5107.1
Data from a population pharmacokinetic model.[11]
Table 3: Metabolite-to-Parent Ratios based on Renal Function
Renal Function (Creatinine Clearance)RatioCmin RatioAUC Ratio
Normal (90 mL/min) PNU-142300 / Linezolid0.0470.039
PNU-142586 / Linezolid0.1270.113
Severe Dysfunction (15 mL/min) PNU-142300 / Linezolid0.1330.106
PNU-142586 / Linezolid0.2680.222
These ratios indicate a higher rate of metabolite accumulation in patients with renal dysfunction.[11]

Experimental Protocols for Quantification of PNU-142300

Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Ultra-performance liquid chromatography (UPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed.[12][13]

Protocol 1: UPLC Method for Quantification in Human Plasma

This method allows for the simultaneous quantification of Linezolid, PNU-142300, and PNU-142586.[1][12]

1. Sample Pretreatment:

  • To 100 µL of a plasma sample, add 5 µL of an internal standard (e.g., p-toluic acid).[1]
  • Precipitate proteins by adding 200 µL of acetonitrile (B52724).[1]
  • Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes at 4°C.[1]
  • The resulting protein-free supernatant is used for analysis.[12]

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column.[12]
  • Detection: UV at 254 nm.[12]
  • Separation: Reverse-phase chromatography.[12]

3. Validation Parameters:

  • Lower Limit of Quantification (LLOQ): 0.20 µg/mL for PNU-142300.[8]
  • Intra-assay Accuracy: 93.59–106.86%.[8]
  • Inter-assay Accuracy: 89.49–109.51%.[8]
  • Intra-assay Precision (RSD%): <2.0%.[8]
  • Inter-assay Precision (RSD%): <4.0%.[8]
  • Extraction Recovery: 91.4 to 131.1%.[8]

Protocol 2: UPLC-MS/MS Method for Quantification in Human Serum

This robust and sensitive method is suitable for high-throughput analysis.[13][14]

1. Sample Preparation:

  • To 20 µL of human serum, add 100 µL of acetonitrile containing a suitable internal standard (e.g., tedizolid).[14]
  • Vortex for 1 minute to precipitate proteins.[14]
  • Centrifuge at 14,000 rpm for 10 minutes.[14]
  • Transfer the clear supernatant to an autosampler vial.[14]
  • Inject a 0.2 µL aliquot into the LC-MS/MS system.[14]

2. LC-MS/MS Conditions:

  • Chromatography: C18 reversed-phase column.[14]
  • Ionization: Positive electrospray ionization (ESI).[14]
  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[13][14]
  • Ion Transitions: For PNU-142300, the transition is m/z 369.96 → 327.98.[13]

3. Method Performance:

  • Linearity: 0.05–100 µg/ml for PNU-142300.[15][16]
  • Precision (Intra- and Inter-day): Below 14.2%.[15][16]
  • Accuracy: -9.7 to 12.8%.[15][16]
  • Analysis Time: Approximately 3.0 minutes.[13]

Visualizations

Metabolic Pathway of Linezolid

Linezolid Metabolism Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU142300 PNU-142300 (Aminoethoxyacetic Acid Metabolite) PNU142586 PNU-142586 (Hydroxyethyl Glycine Metabolite) Oxidation->PNU142300 Lactam Pathway Oxidation->PNU142586 Lactone Pathway

Caption: Metabolic conversion of Linezolid to its primary metabolites, PNU-142300 and PNU-142586.

Experimental Workflow for UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Add Acetonitrile & Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC Separation UPLC Separation Supernatant Collection->UPLC Separation Inject MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for the quantification of PNU-142300 in serum using UPLC-MS/MS.

References

PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2][3][4] It is formed in vivo through the oxidative ring cleavage of linezolid's morpholine (B109124) moiety.[1][2][4] While pharmacologically inactive from an antimicrobial standpoint, PNU-142300 has garnered significant attention due to its potential association with linezolid-induced thrombocytopenia, a notable adverse effect of the parent drug, particularly in patients with renal insufficiency.[1][2][4][5] The accumulation of PNU-142300 in these patients has made its synthesis and pharmacokinetic profiling crucial areas of research to better understand and mitigate this clinical challenge.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of PNU-142300, presenting key data in a structured format and detailing experimental methodologies.

Discovery and History

The discovery of PNU-142300 is intrinsically linked to the clinical development and post-marketing surveillance of linezolid. Following the approval of linezolid by the FDA in 2000, its metabolism was extensively studied to understand its pharmacokinetic and safety profiles.[7] These investigations revealed that linezolid is primarily metabolized via the oxidation of its morpholine ring, leading to the formation of two main, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite).[8]

PNU-142300 is specifically formed through a pathway presumed to be enzymatic, termed the "lactam pathway".[7] The clinical significance of PNU-142300 emerged from observations of a higher incidence of hematological toxicities, particularly thrombocytopenia, in patients with renal impairment receiving linezolid.[5] Subsequent pharmacokinetic studies demonstrated an accumulation of PNU-142300 and PNU-142586 in these patients, suggesting a potential causal link between metabolite accumulation and adverse events.[2][6] This has driven the need for the chemical synthesis of PNU-142300 to serve as a standard for further toxicological and pharmacokinetic investigations.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of PNU-142300.

Table 1: Population Pharmacokinetic Parameters of PNU-142300 in Adult Patients

ParameterPopulation Mean ValueCovariate InfluenceReference
Clearance (CL)7.27 L/hInfluenced by creatinine (B1669602) clearance (CLcr)[9]
Volume of Distribution (Vd)47.1 L (assumed same as linezolid)-[9]

Table 2: Population Pharmacokinetic Parameters of PNU-142300 in Elderly Patients (≥65 years)

ParameterPopulation Mean ValueCovariate InfluenceReference
Clearance (CL)1.57 L/hSignificantly influenced by creatinine clearance (CLcr)[10][11]
Volume of Distribution (Vd)31.17 L (equal to linezolid)-[10][11]

Table 3: Impact of Renal Function on PNU-142300 Accumulation

Renal Function StatusPNU-142300/Linezolid Cmin RatioPNU-142300/Linezolid AUC RatioReference
Normal (CLcr: 90 mL/min)0.0470.039[8]
Severe Dysfunction (CLcr: 15 mL/min)0.1330.106[8]

Table 4: Association of PNU-142300 with Linezolid-Induced Thrombocytopenia (LIT)

Study FindingPredictive Threshold/RatioSignificanceReference
Trough concentrations (Ctrough) and AUC24 of PNU-142300Significantly higher in the thrombocytopenia group-[6]
Metabolite-to-parent concentration ratio of PNU-142300> 1.31 associated with increased risk of LIT-[12]

Experimental Protocols

Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, primarily for generating analytical standards to study its biological properties. A common strategy involves a multi-step synthesis starting from 3,4-difluoronitrobenzene (B149031).

A Representative Synthetic Protocol:

This protocol is a generalized representation based on published methods.[5][13]

  • Synthesis of Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is synthesized.[13]

  • Functional Group Transformations: The intermediate then undergoes a sequence of transformations to introduce the aminoethoxyacetic acid side chain. This involves the removal of the tert-butyldimethylsilyl (TBS) protecting group, followed by Williamson etherification, amolysis, and acylation.[13]

  • Deprotection and Final Product Formation: The final steps involve debenzylation and removal of the tert-butyl group to yield PNU-142300.[13]

A unified approach utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group for the aniline (B41778) derivative has also been developed to enable selective N-alkylation and facilitate the synthesis of multiple linezolid metabolites, including PNU-142300.[5]

Quantification of PNU-142300 in Human Plasma

An ultra-performance liquid chromatography (UPLC) method with UV detection has been developed and validated for the simultaneous quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, in human plasma.[14] A UPLC-MS/MS method has also been established for enhanced sensitivity and specificity.[15]

UPLC Method Details: [14]

  • Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile.

  • Chromatographic Separation: The protein-free supernatant is injected onto a reverse-phase ACQUITY UPLC HSS T3 column.

  • Detection: The analytes are monitored at a wavelength of 254 nm.

  • Internal Standard: p-Toluic acid is used as the internal standard.

  • Linearity: The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 µg/mL.

  • Validation: The method has been validated according to FDA guidelines for accuracy, precision, and stability.

UPLC-MS/MS Method Details: [15]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: Details of the extraction procedure are specific to the published method.

  • Validation: The assay is validated for linearity, accuracy, precision, recovery, and matrix effects.

Visualizations

Signaling Pathways and Workflows

PNU142300_Synthesis_Workflow Start 3,4-Difluoronitrobenzene Intermediate Key Intermediate Synthesis (Multi-step) Start->Intermediate Functionalization Functional Group Transformations - TBS deprotection - Williamson etherification - Amolysis - Acylation Intermediate->Functionalization Deprotection Deprotection - Debenzylation - Tert-butyl group removal Functionalization->Deprotection End PNU-142300 Deprotection->End

Clinical_Significance_Logic Linezolid_Therapy Linezolid Therapy Metabolite_Accumulation PNU-142300 Accumulation Linezolid_Therapy->Metabolite_Accumulation Renal_Insufficiency Renal Insufficiency Renal_Insufficiency->Metabolite_Accumulation Thrombocytopenia Increased Risk of Thrombocytopenia Metabolite_Accumulation->Thrombocytopenia

Conclusion

PNU-142300, a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Although devoid of antimicrobial activity, its accumulation, particularly in patients with compromised renal function, is linked to an increased risk of thrombocytopenia. The synthesis of PNU-142300 has been instrumental in enabling detailed pharmacokinetic and toxicological studies. The development of robust analytical methods for its quantification in biological matrices is essential for therapeutic drug monitoring and for optimizing linezolid dosing regimens to minimize adverse events. Further research into the precise mechanisms by which PNU-142300 contributes to hematological toxicity will be crucial for the continued safe and effective use of linezolid in diverse patient populations.

References

An In-depth Technical Guide on the Pharmacokinetics and Clinical Significance of PNU-142300, an Inactive Metabolite of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142300 is a primary, yet microbiologically inactive, metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While devoid of therapeutic action, PNU-142300 has garnered significant attention within the clinical and pharmaceutical research communities. Its accumulation in patients, particularly those with renal impairment, has been linked to adverse drug reactions associated with linezolid, most notably thrombocytopenia.[3][4][5] This technical guide provides a comprehensive overview of PNU-142300, focusing on its metabolic origin, pharmacokinetic profile, and its implicated role in the adverse effects of its parent compound, linezolid. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development and clinical pharmacology.

Introduction: The Clinical Context of an Inactive Metabolite

Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism is a key factor in its clinical safety profile. Linezolid is metabolized primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).[2] PNU-142300 is formed through a lactam pathway, which is presumed to be enzymatic.[6] Although these metabolites lack antimicrobial activity, their accumulation, especially in patients with compromised renal function, is a growing area of clinical investigation due to a potential association with linezolid-induced myelosuppression, including thrombocytopenia.[2][3][4] Understanding the pharmacokinetics and potential toxicity of PNU-142300 is therefore crucial for optimizing linezolid therapy and for the development of safer oxazolidinone antibiotics.

Metabolic Pathway of PNU-142300 Formation

The formation of PNU-142300 is a result of the oxidative metabolism of the morpholine ring of linezolid. This process is distinct from the pathway leading to the other major metabolite, PNU-142586.

G Linezolid Linezolid Morpholine_Ring_Oxidation Morpholine Ring Oxidation (Presumed Enzymatic) Linezolid->Morpholine_Ring_Oxidation Lactam Pathway PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Inactive Morpholine_Ring_Oxidation->PNU_142300

Figure 1: Metabolic Pathway of PNU-142300 Formation from Linezolid.

Pharmacokinetics of PNU-142300

The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In individuals with normal renal function, the metabolite is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in plasma.

Table 1: Comparative Pharmacokinetic Parameters of Linezolid and PNU-142300 in Patients with Normal and Severe Renal Dysfunction

ParameterPatient GroupLinezolidPNU-142300
Trough Concentration (Cmin) (μg/mL) Normal Renal Function (CLcr: 90 mL/min)6.20.3
Severe Renal Dysfunction (CLcr: 15 mL/min)17.32.2
Area Under the Curve (AUC) (mg·h/L) Normal Renal Function (CLcr: 90 mL/min)233.29.3
Severe Renal Dysfunction (CLcr: 15 mL/min)488.750.8
Metabolite-to-Parent Cmin Ratio Normal Renal Function (CLcr: 90 mL/min)-0.047
Severe Renal Dysfunction (CLcr: 15 mL/min)-0.133
Metabolite-to-Parent AUC Ratio Normal Renal Function (CLcr: 90 mL/min)-0.039
Severe Renal Dysfunction (CLcr: 15 mL/min)-0.106

Data compiled from population pharmacokinetic studies.[2]

The data clearly indicates that with declining renal function, the accumulation of PNU-142300 is more pronounced than that of the parent drug, linezolid, as evidenced by the increased metabolite-to-parent ratios for both Cmin and AUC.[2]

Experimental Protocols

4.1. Quantification of Linezolid and PNU-142300 in Human Plasma

A common method for the simultaneous quantification of linezolid and its metabolites in human plasma is Ultra-Performance Liquid Chromatography (UPLC).

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_uplc UPLC Analysis Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collection of Protein-Free Supernatant Centrifugation->Supernatant_Collection Injection Injection into UPLC System Supernatant_Collection->Injection Separation Reverse-Phase Chromatography (e.g., ACQUITY UPLC HSS T3 column) Injection->Separation Detection UV Detection (at 254 nm) Separation->Detection

Figure 2: Experimental Workflow for UPLC-based Quantification.

Methodological Details:

  • Sample Preparation: Protein precipitation is achieved by adding a solvent like acetonitrile (B52724) to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected for analysis.[7]

  • Chromatographic Separation: The separation is typically performed on a reverse-phase column, such as an ACQUITY UPLC HSS T3 column.[7]

  • Detection: The compounds are detected using a UV detector at a wavelength of 254 nm.[7]

  • Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of linezolid and PNU-142300 in the plasma samples. The linear range for PNU-142300 is often established between 0.2 to 20.0 µg/mL.[7]

4.2. Population Pharmacokinetic (PK) Modeling

Population PK analysis is employed to characterize the pharmacokinetics of linezolid and its metabolites and to identify factors that influence their disposition.

Logical Workflow:

G Data_Collection Collect Patient Data: - Plasma concentrations - Demographics - Lab parameters (e.g., CLcr) Model_Development Develop a Structural PK Model (e.g., one-compartment model) Data_Collection->Model_Development Covariate_Analysis Identify Significant Covariates (e.g., creatinine (B1669602) clearance) Model_Development->Covariate_Analysis Model_Validation Validate the Final Model (e.g., bootstrap, visual predictive check) Covariate_Analysis->Model_Validation Simulation Perform Monte Carlo Simulations to Predict Exposures Model_Validation->Simulation

Figure 3: Logical Workflow for Population Pharmacokinetic Analysis.

Methodological Details:

  • Data Source: Plasma concentration data from patients receiving linezolid are collected, along with demographic and clinical laboratory data.

  • Software: Specialized software such as Phoenix NLME™ is used for the analysis.[2]

  • Model Building: A structural pharmacokinetic model is developed, and the influence of various covariates (e.g., age, weight, creatinine clearance) on the pharmacokinetic parameters is evaluated.

  • Simulation: The final model is used to simulate drug and metabolite concentrations under different dosing scenarios and patient characteristics.

Implication in Linezolid-Induced Thrombocytopenia

Several studies have investigated the association between elevated concentrations of linezolid and its metabolites and the development of thrombocytopenia. While a direct causal link and the precise mechanism are still under investigation, a strong correlation has been observed.

Some studies suggest that the metabolite-to-parent concentration ratio of PNU-142300 may be a predictor of myelosuppression.[8] One study identified that a PNU-142300 to linezolid concentration ratio greater than 1.31 was a risk factor for linezolid-associated myelosuppression.[9] More recent research has also pointed to the trough concentration of the other major metabolite, PNU-142586, as an independent risk factor for thrombocytopenia.[4]

Conclusion and Future Directions

PNU-142300, while an inactive metabolite of linezolid, plays a significant role in the clinical management of patients treated with this antibiotic. Its accumulation in patients with renal insufficiency is a key consideration, and monitoring its levels, along with those of linezolid and PNU-142586, may be beneficial in personalizing dosing strategies to mitigate the risk of adverse events such as thrombocytopenia.

Future research should focus on elucidating the precise molecular mechanisms by which the accumulation of linezolid metabolites may contribute to hematologic toxicity. A deeper understanding of these mechanisms will be invaluable for the development of next-generation oxazolidinones with improved safety profiles. The synthesis of PNU-142300 and PNU-142586 will be instrumental in facilitating these further investigations.[3][5]

References

PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid (B1675486).[1][2] While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.[2][3] However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.[4][5][6][7][8] This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.

Formation and Metabolism

Linezolid undergoes oxidation of its morpholine (B109124) ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).[2][3] The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.[9] In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.[3] PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.[10]

Linezolid_Metabolism Linezolid Linezolid PNU_142300 PNU-142300 (Metabolite A) Linezolid->PNU_142300 Enzymatic Oxidation (Lactam Pathway) PNU_142586 PNU-142586 (Metabolite B) Linezolid->PNU_142586 Non-enzymatic Oxidation Excretion Excretion PNU_142300->Excretion PNU_142586->Excretion

Metabolic pathway of Linezolid to its major metabolites.

Clinical Significance: Association with Thrombocytopenia

A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]

Thrombocytopenia_Association Linezolid_Admin Linezolid Administration PNU_142300_Accumulation PNU-142300 Accumulation Linezolid_Admin->PNU_142300_Accumulation Renal_Impairment Renal Impairment Renal_Impairment->PNU_142300_Accumulation Thrombocytopenia Thrombocytopenia PNU_142300_Accumulation->Thrombocytopenia

Proposed relationship between Linezolid, PNU-142300, and thrombocytopenia.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine (B1669602) clearance (CLcr).[12][13]

ParameterValuePopulationReference
Population Mean Clearance 7.27 L/hAdult Patients[13]
Population Mean Clearance 1.57 L/hElderly Patients (≥65 years)[8]
Volume of Distribution 47.1 L (assumed same as Linezolid)Adult Patients[13]
Volume of Distribution 31.17 L (assumed same as Linezolid)Elderly Patients (≥65 years)[8]

The trough concentrations (Ctrough) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[6]

Patient GroupMedian Ctrough of PNU-142300 (μg/mL)Fold Increase vs. Normal Renal FunctionReference
Normal Renal Function (eGFR ≥ 90) --[14]
Mild Impairment (eGFR 60-89) -1.72[14]
Moderate Impairment (eGFR 30-59) -3.85[14]
Severe Impairment (eGFR 15-29) -7.32[14]
Kidney Failure (eGFR < 15) -3.87[14]
Thrombocytopenia Group Significantly Higher-[6]
No Thrombocytopenia Group Significantly Lower-[6]

Experimental Protocols

Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS

The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[14][15]

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[14]

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[14]

  • Mobile Phase A: 0.1% formic acid in water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Flow Rate: 0.40 mL/min.[14]

  • Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[14]

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Linezolid: m/z 338.01 → 296.03[14]

    • PNU-142300: m/z 369.96 → 327.98[14]

    • Tedizolid (IS): m/z 370.98 → 342.99[14]

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.

  • Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.

  • The linear range for PNU-142300 is typically 0.05–100 μg/mL.[14]

UPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation (C18 Column) Reconstitution->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of PNU-142300 Calibration_Curve->Quantification

Workflow for the quantification of PNU-142300 in plasma/serum.

Conclusion

PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.

References

An In-depth Technical Guide to the Pharmacological Profile of PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486). While devoid of antibacterial properties, the pharmacological profile of PNU-142300 is of significant interest to the scientific community, particularly in the context of drug safety and toxicology. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and toxicological implications of PNU-142300. The accumulation of this metabolite, especially in patients with renal impairment, has been linked to an increased risk of linezolid-induced hematological adverse events, most notably thrombocytopenia[1][2][3]. Understanding the pharmacological profile of PNU-142300 is therefore crucial for the safe and effective use of linezolid.

Metabolism and Pharmacokinetics

Linezolid is metabolized in the liver via oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite)[1][4]. The formation of PNU-142300 occurs through the lactam pathway[1]. Notably, this metabolic process is not dependent on the cytochrome P450 enzyme system[3][5].

The pharmacokinetic properties of PNU-142300 are significantly influenced by renal function. In individuals with normal renal function, PNU-142300 is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in the plasma[2][6].

Linezolid Metabolism Pathway

The following diagram illustrates the metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586.

Linezolid_Metabolism Linezolid Metabolism Pathway Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Lactam Pathway (Oxidation) PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Lactone Pathway (Oxidation)

Linezolid Metabolism to its Primary Inactive Metabolites.
Quantitative Pharmacokinetic Data

The table below summarizes the serum concentrations of PNU-142300 in patients with and without renal impairment, highlighting the significant accumulation in the former group.

Patient GroupMedian PNU-142300 Concentration (mg/L) [IQR]Fold Increase in Renal ImpairmentReference
No Renal Impairment1.6 [0.8–3.1]-[2]
Renal Impairment5.2 [3.8–10.9]3.3[2]

Pharmacological Activity

PNU-142300 is considered a pharmacologically inactive metabolite with no clinically significant antibacterial activity[1]. Its primary relevance lies in its toxicological profile rather than any therapeutic effect.

Toxicological Profile

The accumulation of PNU-142300 is a key factor in the development of linezolid-induced hematological toxicity, particularly thrombocytopenia[1][7]. The risk of this adverse event is heightened in patients with renal insufficiency due to the increased systemic exposure to the metabolite[2][3].

Association with Thrombocytopenia

Clinical studies have established a correlation between elevated PNU-142300 concentrations and the incidence of thrombocytopenia. A defined concentration threshold has been identified as a risk factor for this adverse event.

Adverse EventPNU-142300 Concentration Threshold (mg/L)Associated RiskReference
Thrombocytopenia> 3.6Increased risk of developing thrombocytopenia[1]

While PNU-142300 itself is inactive, in silico studies have suggested that it, along with linezolid and its other major metabolite, may have potential off-target interactions with host proteins. One such study identified DNA topoisomerase 2-alpha (TOP2A) as a potential target, which has been associated with hematologic toxicity[8]. This suggests a potential mechanistic basis for the observed toxicities, although further experimental validation is required.

Experimental Protocols

The quantification of PNU-142300 in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and robust analytical method employed for this purpose[9][10][11].

UPLC-MS/MS Quantification of PNU-142300 in Human Serum

The following protocol provides a detailed methodology for the determination of PNU-142300 concentrations in human serum.

5.1.1. Sample Preparation

  • To 100 µL of human serum, add an internal standard (e.g., tedizolid (B1663884) or a stable isotope-labeled PNU-142300)[9][10].

  • Precipitate proteins by adding 200 µL of acetonitrile[10].

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[10].

  • Transfer the supernatant to a clean tube for analysis.

5.1.2. Chromatographic Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[9].

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[9][11].

  • Mobile Phase A: 0.1% formic acid in water[9].

  • Mobile Phase B: Acetonitrile[9].

  • Flow Rate: 0.40 mL/min[9].

  • Gradient Elution: A typical gradient would involve a rapid increase in the proportion of Mobile Phase B to elute the analyte, followed by re-equilibration[9].

  • Column Temperature: 40°C[9].

  • Injection Volume: 0.2 µL[9].

5.1.3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ-S)[9].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9].

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9].

  • MRM Transition for PNU-142300: m/z 369.96 → 327.98[9].

  • Cone Voltage: 30 V[9].

  • Collision Energy: 15 eV[9].

Experimental Workflow for PNU-142300 Quantification

The diagram below outlines the key steps in the bioanalytical workflow for the quantification of PNU-142300 in serum samples.

Bioanalytical_Workflow UPLC-MS/MS Workflow for PNU-142300 Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample Add_IS Add Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Workflow for quantifying PNU-142300 in serum.

Conclusion

References

PNU-142300: A Technical Guide to the Core Metabolite of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 368891-69-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on PNU-142300. PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While linezolid is a potent weapon against Gram-positive bacterial infections, understanding its metabolic fate is crucial for optimizing its therapeutic window and mitigating potential adverse effects. This guide delves into the core data, experimental protocols, and relevant biological pathways associated with PNU-142300.

Core Data Presentation

The following tables summarize the key quantitative data available for PNU-142300.

Identifier Value
CAS Number 368891-69-4[1]
Chemical Name 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid[1]
Molecular Formula C₁₆H₂₀FN₃O₆[1]
Molecular Weight 369.34 g/mol [1][2]
Synonyms Linezolid Impurity 13
Pharmacokinetic Parameter Value/Observation Context
Clearance (CL) Population mean CL of 7.27 L/h.[3]Influenced by creatinine (B1669602) clearance (CLcr).[3]
Volume of Distribution (Vd) 47.1 L (assumed same as linezolid and PNU-142586).[3]Population pharmacokinetic model.[3]
Metabolite-to-Parent Ratio (Cmin) 0.047 in normal renal function (CLcr: 90 mL/min); 0.133 in severe renal dysfunction (CLcr: 15 mL/min).[4]Trough concentrations.[4]
Metabolite-to-Parent Ratio (AUC) 0.039 in normal renal function (CLcr: 90 mL/min); 0.106 in severe renal dysfunction (CLcr: 15 mL/min).[4]Area under the curve.[4]

Metabolic Pathway of Linezolid

Linezolid undergoes oxidative metabolism, primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites: PNU-142300 and PNU-142586.[5][6][7] This metabolic conversion is a critical aspect of linezolid's pharmacology, particularly in patients with renal impairment where accumulation of these metabolites has been observed.[4][5][6][7]

Linezolid_Metabolism Linezolid Linezolid (PNU-100766) Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Oxidation->PNU_142300 PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Oxidation->PNU_142586

Metabolic conversion of Linezolid to its primary metabolites.

Experimental Protocols

Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, often alongside its co-metabolite PNU-142586.[5][6][8][9] The following is a generalized workflow based on published methods.

Synthesis_Workflow cluster_synthesis PNU-142300 Synthesis Workflow Start Starting Material (e.g., 3,4-difluoronitrobenzene) Intermediate Key Intermediate Synthesis (e.g., (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione) Start->Intermediate Multiple Steps: - Nucleophilic substitution - Hydroxyl protection - Nitro-reduction - Condensation - Cyclization Deprotection1 Removal of TBS group Intermediate->Deprotection1 Etherification Williamson Etherification Deprotection1->Etherification Amolysis Amolysis Etherification->Amolysis Acylation Acylation Amolysis->Acylation Debenzylation Debenzylation Acylation->Debenzylation Deprotection2 Removal of tert-butyl group Debenzylation->Deprotection2 PNU142300 PNU-142300 Deprotection2->PNU142300

Generalized synthetic workflow for PNU-142300.

A detailed synthetic protocol as described by Gou et al. (2024) involves the following key steps starting from 3,4-difluoronitrobenzene (B149031) to a key intermediate, followed by a series of deprotection and functional group manipulation steps to yield PNU-142300.[8] The overall yield reported was 78% with a purity of 98.62%.[8]

Another approach by Hanaya and Sugai utilized a common synthetic intermediate for the synthesis of both PNU-142300 and PNU-142586, achieving an overall yield of 23% for PNU-142300.[9]

Quantification of PNU-142300 in Human Plasma

Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic and toxicological studies. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous measurement of linezolid, PNU-142300, and PNU-142586 in human plasma.[10]

Methodology Overview:

  • Sample Preparation: Protein precipitation is typically used to extract the analytes from plasma samples.

  • Chromatographic Separation: A UPLC system equipped with a suitable column (e.g., Acquity UPLC BEH C18) is used for separation.[11]

  • Mobile Phase: A gradient elution with a binary mobile phase, such as acetonitrile (B52724) and water with a modifier like formic acid, is commonly employed.[11]

  • Detection: Mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[11] Multiple reaction monitoring (MRM) is used to detect specific ion transitions for each analyte and the internal standard.[11]

  • Calibration: Calibration curves are prepared by spiking blank plasma with known concentrations of the analytes.[10]

The reported linear calibration range for PNU-142300 is 0.05–100 μg/mL.[11] The intra- and inter-day precision and accuracy of these methods have been shown to be within acceptable limits as per regulatory guidelines.[10][11]

Clinical Significance and Research Focus

The primary clinical interest in PNU-142300 stems from its potential association with linezolid-induced thrombocytopenia, a significant adverse effect that can limit the long-term use of the antibiotic.[6][9] Studies have shown that in patients with renal impairment, the clearance of PNU-142300 and PNU-142586 is reduced, leading to their accumulation in the plasma.[3][4]

The logical relationship between renal function, metabolite accumulation, and potential toxicity is a key area of ongoing research.

Clinical_Relevance Renal_Impairment Renal Impairment Reduced_Clearance Reduced Clearance of PNU-142300 & PNU-142586 Renal_Impairment->Reduced_Clearance Metabolite_Accumulation Accumulation of Metabolites in Plasma Reduced_Clearance->Metabolite_Accumulation Thrombocytopenia_Risk Potential Increased Risk of Linezolid-Induced Thrombocytopenia Metabolite_Accumulation->Thrombocytopenia_Risk

Hypothesized link between renal function and linezolid toxicity.

Recent population pharmacokinetic studies have aimed to model the behavior of linezolid and its metabolites in various patient populations, including the elderly, to better predict exposure and potentially adjust dosing to mitigate the risk of adverse events.[3][12] The development of robust analytical methods and the synthesis of pure PNU-142300 as a reference standard are critical for advancing this research.[10][13] The availability of these tools will facilitate more comprehensive pharmacokinetic and toxicological studies to fully elucidate the clinical impact of PNU-142300 accumulation.[9]

References

A Comprehensive Technical Guide on PNU-142300: The Inactive Metabolite of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide provides an in-depth overview of PNU-142300, a primary but microbiologically inactive metabolite of the oxazolidinone antibiotic, Linezolid (B1675486). The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the metabolic pathway leading to PNU-142300, its pharmacokinetic profile, and detailed experimental protocols for its analysis. All quantitative data are presented in tabular format for clarity and comparative purposes. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific methodologies.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding its metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. Linezolid is metabolized in the human body into two main inactive metabolites, PNU-142586 and PNU-142300.[1] This guide focuses on PNU-142300, detailing its formation, pharmacokinetic characteristics, and the analytical methods used for its quantification. While PNU-142300 lacks antibacterial activity, its accumulation, particularly in patients with renal impairment, is a subject of ongoing research.[2][3]

Metabolic Pathway of Linezolid to PNU-142300

The metabolism of Linezolid to PNU-142300 occurs via the oxidation of the morpholine (B109124) ring.[4] This process is primarily non-enzymatic and results in the formation of two major inactive, ring-opened carboxylic acid metabolites.[1][5] PNU-142300, an aminoethoxyacetic acid derivative, is one of these key metabolites.[3][6] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[1][4][7]

Figure 1: Metabolic Pathway of Linezolid.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of PNU-142300 has been characterized in human studies. The clearance of both Linezolid and PNU-142300 is significantly influenced by creatinine (B1669602) clearance.[8]

ParameterLinezolidPNU-142300PNU-142586Reference
Population Mean Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h[9]
Volume of Distribution (Vd) 47.1 L47.1 L47.1 L[9]
Plasma Protein Binding 31%Not specifiedNot specified[2][6]
Elimination Half-life (t½) 3.4 - 7.4 hNot specifiedNot specified[6]
Time to Peak Concentration (Tmax) 0.5 - 2 h2 - 3 h3 - 5 h[1][2]
Analytical Method Validation

Various analytical methods have been developed for the simultaneous quantification of Linezolid and its metabolites in human plasma.[10][11]

ParameterLinezolidPNU-142300PNU-142586Reference
Linearity Range (µg/mL) 0.2 - 50.00.2 - 20.00.2 - 20.0[10][12]
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.20.20.2[10][11]
Detection Limit (µg/mL) 0.10.2Not specified[11]
Intra-assay Precision (RSD%) <5.0%<2.0%Not specified[12]
Inter-assay Precision (RSD%) <10.0%<4.0%Not specified[12]
Extraction Recovery 106.1 - 109.6%91.4 - 131.1%77.7 - 78.8%[12]

Experimental Protocols

Synthesis of PNU-142300

A synthetic route for PNU-142300 has been developed to facilitate further research into its biological properties.[13][14] The synthesis involves several steps starting from 3,4-difluoronitrobenzene (B149031) to yield the final product.[14]

A detailed synthetic scheme, as described by Hanaya et al. (2017), involves the preparation of a common synthetic intermediate which can then be used to produce both PNU-142300 and PNU-142586.[13][15] The process includes steps such as O-alkylation, Staudinger reaction, acetylation, and the removal of protecting groups.[15]

Quantification of PNU-142300 in Human Plasma by UPLC

This protocol is based on the method developed for the simultaneous determination of Linezolid and its metabolites.[10][12]

4.2.1 Sample Preparation

  • To 100 µL of human plasma, add an internal standard.

  • Precipitate proteins by adding acetonitrile (B52724).

  • Vortex the mixture and then centrifuge to separate the supernatant.

  • The clear supernatant is collected for UPLC analysis.

4.2.2 Chromatographic Conditions

  • Column: ACQUITY UPLC HSS T3 column.[10][12]

  • Mobile Phase: A gradient of acetonitrile and a buffer solution.

  • Flow Rate: As optimized for the specific UPLC system.

  • Detection: UV detection at 254 nm.[10][11]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.[11]

Figure 2: UPLC Sample Preparation Workflow.

Minimum Inhibitory Concentration (MIC) Assay

To confirm the microbiological inactivity of PNU-142300, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.[16][17][18][19]

4.3.1 Inoculum Preparation

  • Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) plate for 18-24 hours.[18]

  • Select 3-5 isolated colonies and suspend them in a sterile saline solution.[18]

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

  • Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL.[18]

4.3.2 Microdilution Procedure

  • Perform serial two-fold dilutions of PNU-142300 in CAMHB in a 96-well microtiter plate.[18]

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).[18]

  • Incubate the plate at 35 ± 2°C for 16-20 hours.[18]

  • The MIC is determined as the lowest concentration of PNU-142300 that completely inhibits visible bacterial growth.[17][18]

Figure 3: MIC Assay Workflow.

Conclusion

PNU-142300 is a significant, albeit inactive, metabolite of Linezolid. Its formation through the oxidation of the morpholine ring is a key aspect of Linezolid's metabolic profile. The analytical methods detailed in this guide provide a robust framework for the quantification of PNU-142300 in clinical and research settings. While devoid of antibacterial properties, the accumulation of PNU-142300, particularly in specific patient populations, warrants further investigation to fully understand its clinical implications. The experimental protocols and data presented herein serve as a valuable resource for professionals dedicated to the advancement of antimicrobial therapy and drug metabolism research.

References

Preliminary Toxicological Profile of PNU-142300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1] Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its long-term use can be limited by adverse effects, most notably myelosuppression, including thrombocytopenia and anemia. Emerging clinical evidence suggests a potential role of linezolid metabolites, including PNU-142300, in the development of these toxicities, particularly in patients with renal impairment where accumulation of these metabolites is observed.[2] This technical guide provides a comprehensive overview of the preliminary toxicological data related to PNU-142300, focusing on its association with linezolid-induced toxicities, analytical methodologies for its quantification, and its metabolic pathway. It is important to note that direct preclinical toxicity studies specifically on PNU-142300 are not extensively available in the public domain; therefore, this guide primarily synthesizes clinical findings and data related to the parent compound, linezolid.

Quantitative Data Summary

The accumulation of PNU-142300 has been correlated with an increased risk of hematological toxicities in patients undergoing linezolid therapy. The following tables summarize key quantitative data from clinical studies.

Table 1: Plasma Concentrations of PNU-142300 in Patients with and without Renal Impairment [2]

Patient GroupMedian PNU-142300 Concentration (mg/L)Fold Increase Compared to Normal Renal Function
Normal Renal Function3.85-
Renal Impairment9.732.5-fold

Table 2: Association of PNU-142300 Concentrations with Linezolid-Induced Thrombocytopenia [3]

ParameterThrombocytopenia Group (n=26)No Thrombocytopenia Group (n=22)p-value
PNU-142300 Trough Concentration (Ctrough) (µg/mL)1.8 (1.1–3.4)0.9 (0.5–1.5)<0.01
PNU-142300 AUC24 (mg·h/L)49.9 (31.8–84.6)24.9 (14.9–40.8)<0.01

Experimental Protocols

Quantification of PNU-142300 in Human Plasma using UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of linezolid and its metabolite PNU-142300 in human plasma. The following protocol is based on published methodologies.[4]

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) (containing an internal standard, e.g., deuterated linezolid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a short run time (e.g., 3-5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Linezolid: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

    • PNU-142300: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).

  • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Linezolid

Linezolid is metabolized in the liver to two major inactive metabolites, PNU-142586 and PNU-142300, through oxidation of the morpholine (B109124) ring.[5] The formation of PNU-142300 is a result of this metabolic process.

G Linezolid Linezolid Metabolism Hepatic Metabolism (Oxidation) Linezolid->Metabolism PNU_142300 PNU-142300 Metabolism->PNU_142300 PNU_142586 PNU-142586 Metabolism->PNU_142586

Metabolic conversion of Linezolid to its major metabolites.
Clinical Study Workflow for Investigating PNU-142300 Toxicity

The investigation into the role of PNU-142300 in linezolid-induced toxicity typically follows a clinical study workflow as depicted below.

G cluster_0 Patient Cohort cluster_1 Bioanalysis cluster_2 Data Analysis Patient_Selection Patient Selection (Receiving Linezolid) Blood_Sampling Serial Blood Sampling Patient_Selection->Blood_Sampling Toxicity_Assessment Clinical Toxicity Assessment (e.g., Hematological Parameters) Patient_Selection->Toxicity_Assessment Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing UPLC_MSMS UPLC-MS/MS Analysis (Quantification of Linezolid & PNU-142300) Sample_Processing->UPLC_MSMS PK_Modeling Pharmacokinetic (PK) Modeling UPLC_MSMS->PK_Modeling Correlation_Analysis Correlation Analysis (PK parameters vs. Toxicity) PK_Modeling->Correlation_Analysis Toxicity_Assessment->Correlation_Analysis

Workflow for clinical investigation of PNU-142300 toxicity.

Discussion and Future Directions

The available data strongly suggest an association between elevated PNU-142300 concentrations and the risk of developing hematological toxicities during linezolid therapy. This is particularly relevant for patients with compromised renal function, where the clearance of this metabolite is reduced.[2] The mechanism of linezolid-induced myelosuppression is thought to involve the inhibition of mitochondrial protein synthesis, and it is plausible that PNU-142300 could contribute to this effect.[1] However, a significant knowledge gap exists regarding the intrinsic toxicity of PNU-142300.

Future research should focus on preclinical studies to directly assess the toxicological profile of PNU-142300. Key areas of investigation should include:

  • In vitro cytotoxicity assays: To determine the direct cytotoxic effects of PNU-142300 on various cell lines, particularly hematopoietic progenitor cells.

  • Genotoxicity studies: To evaluate the potential for PNU-142300 to induce genetic damage.

  • In vivo toxicity studies: To assess the systemic toxicity of PNU-142300 in animal models, with a focus on hematological and other potential target organ toxicities.

  • Mitochondrial toxicity assays: To investigate the direct impact of PNU-142300 on mitochondrial function, including protein synthesis and cellular respiration.

A comprehensive understanding of the toxicological properties of PNU-142300 will be instrumental in developing strategies to mitigate the risks associated with long-term linezolid therapy, such as therapeutic drug monitoring of the metabolite and dose adjustments in at-risk patient populations. The synthesis of PNU-142300 has been reported, which will facilitate these future toxicological investigations.[6] Furthermore, while preclinical toxicology studies on linezolid have been conducted, detailed public information on the specific assessment of its metabolites is limited.[7] Access to such data from regulatory submissions could provide valuable insights.

References

In Vitro Profile of PNU-142300: An Examination of a Metabolically Inactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals that PNU-142300, a primary metabolite of the oxazolidinone antibiotic Linezolid, is consistently characterized as biologically inactive. Consequently, there is a notable absence of in vitro studies investigating its direct pharmacological effects, mechanism of action, or influence on cellular signaling pathways. The research landscape surrounding PNU-142300 is primarily focused on its formation from Linezolid, its pharmacokinetic profile, and its clinical implications, particularly in the context of Linezolid-associated toxicity.

This technical guide addresses the available in vitro information related to PNU-142300, focusing on its metabolic origin. Due to the lack of studies on its intrinsic biological activity, this document will deviate from a traditional compound-centric guide to instead provide an overview of the in vitro aspects of its formation.

Metabolic Pathway of Linezolid to PNU-142300

PNU-142300 is one of the two major metabolites of Linezolid, formed through the oxidative metabolism of Linezolid's morpholine (B109124) ring.[1] While the precise enzymatic details of this transformation are not extensively elucidated in the available literature, it is understood to be a significant route of Linezolid clearance in humans.[1]

The metabolic conversion of Linezolid can be depicted as a straightforward oxidative process.

Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU_142300 PNU-142300 Oxidation->PNU_142300

Metabolic conversion of Linezolid to PNU-142300.

In Vitro Analysis of PNU-142300

The primary context for in vitro studies involving PNU-142300 is in the development and validation of analytical methods for its quantification in biological matrices, such as human plasma and serum.[2][3] These studies are crucial for therapeutic drug monitoring (TDM) of Linezolid and for investigating the correlation between metabolite levels and adverse effects.

Experimental Protocols: Quantification of PNU-142300

A common methodology for the simultaneous determination of Linezolid and PNU-142300 is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3]

A representative experimental workflow for such an assay is as follows:

  • Sample Preparation:

    • Human serum or plasma samples are thawed.

    • Proteins are precipitated by the addition of acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analytes of interest, is collected.

  • Chromatographic Separation:

    • The extracted sample is injected into a UPLC system.

    • Separation is achieved on a reverse-phase column (e.g., C18).

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used.

  • Mass Spectrometric Detection:

    • The eluent from the UPLC column is introduced into a tandem mass spectrometer.

    • Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

    • Specific precursor-to-product ion transitions for PNU-142300 are monitored for quantification.

cluster_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample precip Protein Precipitation (Acetonitrile) serum->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms

References

The Formation of PNU-142300 from Linezolid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, a member of the oxazolidinone class of antibiotics, undergoes significant metabolism in vivo, leading to the formation of several metabolites. Among these, PNU-142300 is a major metabolite resulting from the oxidative degradation of the morpholine (B109124) ring of the parent drug. This technical guide provides a comprehensive overview of the formation of PNU-142300 from Linezolid, detailing the metabolic pathways, and presenting key quantitative data. This document also includes detailed experimental protocols for the chemical synthesis of PNU-142300, which is crucial for research and development purposes. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. Understanding its metabolic fate is paramount for optimizing its clinical use and managing potential adverse effects. The formation of its metabolites, including PNU-142300, is a key aspect of its pharmacokinetic profile. PNU-142300, an aminoethoxyacetic acid derivative, is formed through a metabolic route referred to as the "lactam pathway."[1] This pathway involves the enzymatic oxidation of the morpholine ring of Linezolid. While the complete enzymatic cascade is still under investigation, recent studies have shed light on the initial steps of this transformation.

Metabolic Pathway of Linezolid to PNU-142300

The biotransformation of Linezolid to PNU-142300 is a multi-step enzymatic process. It is one of the two major metabolic pathways for Linezolid, the other being the "lactone pathway" which leads to the formation of PNU-142586. The formation of PNU-142300 is presumed to be a purely enzymatic process.[1]

The initial and rate-limiting step in the metabolic cascade is the oxidation of the morpholine ring. While earlier in vitro studies using human liver microsomes were unable to identify specific cytochrome P450 (CYP) enzymes, more recent research has implicated CYP2J2, CYP4F2, and CYP1B1 in the 2-hydroxylation of the morpholine moiety.[2][3] This hydroxylation is a critical activation step that precedes the opening of the morpholine ring.

Following the initial hydroxylation, the intermediate undergoes further enzymatic transformations within the lactam pathway to ultimately yield PNU-142300. The precise enzymes and intermediates involved in these subsequent steps are not yet fully elucidated and represent an active area of research.

metabolic_pathway Linezolid Linezolid Intermediate 2-Hydroxylinezolid (Intermediate) Linezolid->Intermediate CYP2J2, CYP4F2, CYP1B1 (2-Hydroxylation) PNU_142300 PNU-142300 Intermediate->PNU_142300 Further Enzymatic Steps (Lactam Pathway)

Metabolic pathway of Linezolid to PNU-142300.

Quantitative Data on Linezolid and PNU-142300

The disposition of Linezolid and its metabolites has been characterized in human studies. The following tables summarize key quantitative data regarding the plasma concentrations and excretion of Linezolid and PNU-142300.

Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites in Healthy Adults

CompoundCmax (μg/mL)Tmax (h)AUC (μg*h/mL)
Linezolid12.71.580.4
PNU-1423000.83.210.1
PNU-1425862.14.730.4

Data are representative values and can vary based on individual patient factors.

Table 2: Excretion of Linezolid and its Metabolites in Urine (% of Dose)

CompoundPercentage of Dose in Urine
Linezolid30-40%
PNU-142300~10%
PNU-142586~40-50%

Experimental Protocols for Chemical Synthesis of PNU-142300

The chemical synthesis of PNU-142300 is essential for obtaining pure standards for analytical method development, pharmacokinetic studies, and toxicological assessments. Several synthetic routes have been reported. A general, multi-step synthesis is outlined below, based on published literature.[4][5]

Objective: To synthesize (S)-2-(2-((4-(5-((acetamide)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)amino)ethoxy)acetic acid (PNU-142300).

Materials:

  • (S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

  • 2-(2-bromoethoxy)acetic acid tert-butyl ester

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation:

    • Dissolve (S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide in acetonitrile.

    • Add diisopropylethylamine (DIPEA) to the solution.

    • Add 2-(2-bromoethoxy)acetic acid tert-butyl ester to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the tert-butyl ester intermediate.

  • Deprotection:

    • Dissolve the purified tert-butyl ester intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield PNU-142300.

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection A Starting Material D Reaction at Reflux A->D B Reagents (DIPEA, Acetonitrile) B->D C Alkylation Agent C->D E Purification D->E F Intermediate E->F H Reaction at RT F->H G Reagents (TFA, DCM) G->H I Purification H->I J PNU-142300 I->J

General experimental workflow for the synthesis of PNU-142300.

Conclusion

The formation of PNU-142300 is a significant metabolic pathway for Linezolid, proceeding through an enzymatic oxidation of the morpholine ring via the lactam pathway. While the initial hydroxylation step is now attributed to CYP2J2, CYP4F2, and CYP1B1, the complete enzymatic sequence remains an area for further investigation. The provided quantitative data and synthetic protocols offer a valuable resource for researchers in the field of drug metabolism and development. A thorough understanding of these processes is essential for the continued safe and effective use of Linezolid in clinical practice.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PNU 142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU 142300 is a significant metabolite of the oxazolidinone antibiotic linezolid (B1675486). Understanding its synthesis is crucial for researchers studying the metabolism, pharmacokinetics, and potential toxicological effects of linezolid. This document provides detailed application notes and protocols for the chemical synthesis of this compound, based on established scientific literature. The protocols are presented with clarity to facilitate replication in a laboratory setting. Quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams.

Introduction

Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. In vivo, linezolid is metabolized to several compounds, with this compound being one of the primary inactive metabolites. The accumulation of linezolid metabolites has been studied in patients with renal insufficiency, making the availability of pure this compound as a reference standard essential for analytical and toxicological studies.[1][2][3] This document outlines a detailed protocol for the chemical synthesis of this compound, enabling researchers to produce this metabolite for their specific research needs.

Chemical Information

Compound Name This compound
Systematic Name 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid
CAS Number 368891-69-4
Molecular Formula C₁₆H₂₀FN₃O₆
Molecular Weight 369.3 g/mol
Chemical Structure (Image of this compound chemical structure would be placed here in a full document)

Metabolic Pathway of Linezolid to this compound

The formation of this compound from linezolid involves the oxidative cleavage of the morpholine (B109124) ring. This metabolic transformation is a key aspect of linezolid's biotransformation in humans.

Linezolid Metabolism Metabolic Pathway of Linezolid to this compound Linezolid Linezolid Oxidation Oxidative Ring Cleavage (Metabolism in vivo) Linezolid->Oxidation PNU_142300 This compound Oxidation->PNU_142300

Caption: Metabolic conversion of Linezolid to its metabolite this compound.

Synthesis Protocol

The following protocol is based on the multi-step synthesis reported by Sugai et al. (2017), which involves the preparation of a common synthetic intermediate followed by a series of transformations to yield this compound.[1][2]

Experimental Workflow

This compound Synthesis Workflow General Workflow for this compound Synthesis Start Starting Materials Intermediate Synthesis of Common Intermediate 4 Start->Intermediate Deprotection TBS Deprotection Intermediate->Deprotection Alkylation O-Alkylation Deprotection->Alkylation Staudinger Staudinger Reaction Alkylation->Staudinger Acetylation Acetylation Staudinger->Acetylation Final_Deprotection Final Deprotection Steps Acetylation->Final_Deprotection Purification Purification Final_Deprotection->Purification PNU_142300 This compound Purification->PNU_142300

Caption: Step-wise experimental workflow for the synthesis of this compound.

Materials and Reagents
Detailed Experimental Protocol

Step 1: Synthesis of the Common Intermediate 4

The synthesis of the common synthetic intermediate 4 is conducted following a procedure similar to the linezolid synthesis developed by Brickner et al., as cited by Sugai et al.[1] This multi-step process is not detailed here, but the original literature should be consulted for the precise protocol.

Step 2: Deprotection of the TBS Group

  • To a solution of the common intermediate 4 in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected alcohol.

Step 3: O-Alkylation

  • To a solution of the deprotected alcohol in a suitable solvent system (e.g., a biphasic mixture), add an excess of tert-butyl bromoacetate.

  • Add a phase-transfer catalyst and a base (e.g., NaOH).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the O-alkylated product.

Step 4: Staudinger Reaction and Acetylation

  • Dissolve the azide-containing intermediate in THF and add triphenylphosphine (PPh₃) and water.

  • Stir the mixture at room temperature to facilitate the Staudinger reduction to the corresponding amine.

  • Following the formation of the amine, add triethylamine (Et₃N) and acetyl chloride (AcCl) to the reaction mixture for in-situ acetylation.

  • Monitor the reaction by TLC.

  • Upon completion, perform a suitable workup and purify the product by column chromatography.

Step 5: Final Deprotection and Neutralization

  • Subject the acetylated intermediate to catalytic hydrogenation using palladium on carbon (Pd(OH)₂/C) under a hydrogen atmosphere to remove other protecting groups.

  • After filtration and concentration, treat the resulting product with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to remove the final protecting group, yielding the TFA salt of this compound.[1]

  • Neutralize the TFA salt with a base such as sodium hydroxide (NaOH) to obtain the final product, this compound.[1]

Step 6: Purification

Purify the final compound using an appropriate method, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to achieve the desired purity.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound as described by Sugai et al. (2017).[1]

Reaction Step Product Yield (%)
TBS DeprotectionDeprotected alcohol99
O-AlkylationO-alkylated product 10 Quantitative
Staudinger Reaction, Acetylation, and HydrogenolysisAcetylated intermediate83 (for 3 steps)
Final Deprotection and NeutralizationThis compound (2 )73 (for 2 steps)

Another synthetic route reported by Gou et al. (2024) starting from 3,4-difluoronitrobenzene (B149031) achieved a total yield of 78% with a purity of 98.62%.[4]

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of several key organic reactions. The protocol provided in this document, based on published literature, offers a reliable method for obtaining this important metabolite for research purposes. Researchers should consult the original publications for more detailed experimental conditions and characterization data. The availability of a robust synthetic route is critical for advancing our understanding of linezolid's metabolism and its clinical implications.

References

Application Notes and Protocols for the Quantification of PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300, also known as demethyl linezolid (B1675486), is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1][2] Linezolid is a critical therapeutic agent against serious infections caused by Gram-positive bacteria.[1] Monitoring the plasma concentrations of linezolid and its metabolites is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities, such as myelosuppression.[3][4] This is particularly important in patients with renal impairment, where accumulation of these metabolites can occur.[1][5]

These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using state-of-the-art analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Linezolid

Linezolid undergoes oxidation of its morpholine (B109124) ring to form two primary metabolites, PNU-142300 and PNU-142586.[6][7][8] PNU-142300 is the aminoethoxyacetic acid metabolite.[9]

Linezolid Metabolism Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Metabolism PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Linezolid->PNU_142586 Metabolism

Metabolic conversion of Linezolid to its primary metabolites.

Analytical Methods for PNU-142300 Quantification

Several robust and sensitive methods have been developed and validated for the simultaneous quantification of PNU-142300 along with linezolid and its other major metabolite, PNU-142586, in biological matrices. The most prominent techniques are UPLC with UV detection and LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of PNU-142300.

Table 1: UPLC Method Performance [10][11][12]

ParameterPNU-142300PNU-142586Linezolid
Linearity Range (µg/mL) 0.2 - 20.00.2 - 20.00.2 - 50.0
Correlation Coefficient (r²) > 0.9996> 0.9998> 0.9999
Lower Limit of Quantification (LLOQ) (µg/mL) 0.20.20.2
Intra-assay Accuracy (%) 93.59 - 106.8696.93 - 101.4892.92 - 103.57
Inter-assay Accuracy (%) 89.49 - 109.5192.80 - 97.3493.61 - 111.45
Intra-assay Precision (RSD %) < 2.0< 5.0< 5.0
Inter-assay Precision (RSD %) < 4.0< 8.0< 10.0
Extraction Recovery (%) 91.4 - 131.177.7 - 78.8106.1 - 109.6

Table 2: LC-MS/MS Method Performance [4][13][14]

ParameterPNU-142300Linezolid
Linearity Range (µg/mL) 0.05 - 1000.01 - 20
Correlation Coefficient (r²) > 0.9978> 0.9985
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.01
Accuracy (%) -9.7 to 12.8-9.7 to 12.8
Intra-day Precision (%) < 14.2< 14.2
Inter-day Precision (%) < 11.1< 11.1
Extraction Recovery (%) AcceptableAcceptable
Matrix Effect No significant effectNo significant effect

Experimental Protocols

Protocol 1: UPLC Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of linezolid and its metabolites.[10][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of internal standard solution (e.g., p-Toluic acid).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at room temperature.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 0.2 µL

  • Detection: UV at 254 nm

3. Preparation of Standards and Quality Controls

  • Stock solutions of PNU-142300, PNU-142586, and linezolid (1 mg/mL) are prepared in water.

  • Calibration standards are prepared by serial dilution of the stock solutions in blank human plasma to achieve final concentrations within the linear range.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

Protocol 2: LC-MS/MS Method for Quantification in Human Serum

This protocol provides a highly sensitive and specific method for the quantification of PNU-142300 and linezolid.[1][4][13]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human serum in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Tedizolid, 5.0 µg/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 0.2 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • PNU-142300: m/z 369.96 → 327.98[4][13]

    • Linezolid: m/z 338.01 → 296.03[4][13]

    • Tedizolid (IS): m/z 370.98 → 342.99[4][13]

Experimental Workflow

The general workflow for the analysis of PNU-142300 in biological samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Serum Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Serum->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS UPLC or LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of PNU-142300 Calibration_Curve->Quantification

Workflow for PNU-142300 quantification in biological samples.

Stability

PNU-142300 has been shown to be stable in plasma during three freeze-thaw cycles and for up to 30 days when stored frozen.[10][12] In extracts, it is stable in the UPLC autosampler for over 48 hours at 4°C.[10]

Conclusion

The UPLC and LC-MS/MS methods described provide sensitive, accurate, and robust approaches for the quantification of PNU-142300 in human plasma and serum. The simple protein precipitation sample preparation method is suitable for high-throughput analysis. These detailed protocols can be readily implemented in research and clinical laboratory settings for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications related to linezolid.

References

Application Note: A Robust UPLC-MS/MS Method for the Quantitative Analysis of PNU 142300 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

PNU 142300 is a primary metabolite of the oxazolidinone antibiotic Linezolid (B1675486). Monitoring its concentration in plasma is crucial, particularly in patients with renal insufficiency, where accumulation of Linezolid and its metabolites can occur, potentially leading to toxicity such as myelosuppression.[1][2] This document provides a detailed protocol for a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring a high-throughput analysis suitable for clinical research and therapeutic drug monitoring.[3]

Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile (B52724).[3] The resulting supernatant is then injected into a UPLC system for chromatographic separation on a C18 column.[3] Detection and quantification are achieved using a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound reference standard, Tedizolid (Internal Standard).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Formic acid (LC-MS grade).

  • Water: Ultrapure water (18.2 MΩ·cm).[3]

  • Plasma: Drug-free human plasma.

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[3]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent, equipped with an ESI source.[3]

  • Software: Masslynx 4.1 with Quanlynx program for instrument control and data processing.[3]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (Tedizolid) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution: Prepare a 5.0 µg/mL working solution of Tedizolid.[3]

4. Sample Preparation Protocol

The sample preparation is performed using a protein precipitation method.[3]

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 5.0 µg/mL IS working solution and briefly mix for 30 seconds.[3]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1.0 minute.[3]

  • Centrifuge the tubes at 13,000 g for 10 minutes at room temperature.[3]

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 0.2 µL of the solution into the UPLC-MS/MS system for analysis.[3]

Sample Preparation Workflow cluster_prep Protein Precipitation plasma 1. Pipette 100 µL Plasma is 2. Add 20 µL Internal Standard plasma->is ppt 3. Add 300 µL Acetonitrile is->ppt vortex 4. Vortex for 1 min ppt->vortex centrifuge 5. Centrifuge (13,000 g, 10 min) vortex->centrifuge supernatant 6. Transfer 100 µL Supernatant centrifuge->supernatant inject 7. Inject 0.2 µL into UPLC-MS/MS supernatant->inject

A flowchart of the plasma sample preparation protocol.

5. UPLC-MS/MS Analytical Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: UPLC Parameters

Parameter Value
UPLC System Waters ACQUITY UPLC I-Class[3]
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3]
Column Temp. 40°C[3]
Autosampler Temp. 10°C[3]
Mobile Phase A Acetonitrile[3]
Mobile Phase B 0.1% Formic Acid in Water[3]
Flow Rate 0.40 mL/min[3]
Injection Volume 0.2 µL[3]
Gradient Program 0-0.5 min (10% A), 0.5-1.0 min (10-90% A), 1.0-2.0 min (90% A), 2.0-2.1 min (90-10% A)[3]

| Total Run Time | 3.0 minutes[3] |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Waters Xevo TQ-S[3]
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Detection Mode Multiple Reaction Monitoring (MRM)[3][4]
Capillary Voltage 2.0 kV[3]
Desolvation Temp. 600°C[3]
Desolvation Gas Flow 1000 L/h[3]
Cone Gas Flow 200 L/h[3]

| Collision Gas Flow | 0.15 mL/min[3] |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 369.96 327.98 30 15
Tedizolid (IS) 370.98 342.99 30 15

Data sourced from multiple studies.[3][4][5]

Method Validation Summary

The UPLC-MS/MS method was fully validated according to FDA guidelines.[3] The results demonstrate the method is accurate, precise, and suitable for its intended purpose.

Table 4: Linearity and Sensitivity

Analyte Calibration Range (µg/mL) Correlation Coefficient (r²) LLOQ (µg/mL)

| This compound | 0.05 - 100[3][4][5] | > 0.997[3] | 0.05[3] |

Table 5: Precision and Accuracy

Analyte Assay Type Precision (%RSD) Accuracy (% Bias or Range)
This compound Intra-Assay < 2.0%[6] 93.59% - 106.86%[6]
Inter-Assay < 4.0%[6] 89.49% - 109.51%[6]

| | Intra- & Inter-Day | < 14.2%[3] | -9.7% to 12.8%[3][4][5] |

Table 6: Recovery and Matrix Effect

Parameter Result
Extraction Recovery 78% - 103%[1][2]

| Matrix Effect | No significant matrix effect was observed.[1] |

Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.

Overall Analytical Workflow sample Plasma Sample (Calibrator, QC, Unknown) prep Sample Preparation (Protein Precipitation) sample->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Acquisition (Peak Integration) analysis->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report

References

Application Note: A Robust and Sensitive LC-MS/MS Assay for the Determination of PNU 142300 in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PNU 142300 is a primary metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] Monitoring the serum concentrations of linezolid and its metabolites is crucial, particularly in patients with renal impairment, as accumulation of metabolites like this compound has been associated with an increased risk of toxicities such as myelosuppression and thrombocytopenia.[3][4][5][6] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid, sensitive, and accurate quantification of this compound in human serum. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.[2][7][8]

Experimental Protocols

This section details the complete protocol for the quantification of this compound in human serum using LC-MS/MS.

Materials and Reagents

Instrumentation

  • An ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.[7][8]

  • Analytical column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[3][7][8]

Preparation of Solutions

  • Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of this compound and the internal standard (tedizolid) by dissolving the appropriate amount of each compound in methanol.[8]

  • Working Standard Solutions: Prepare a series of mixed-standard working solutions by diluting the this compound stock solution with methanol.[8]

  • Internal Standard Working Solution (5.0 µg/mL): Dilute the tedizolid stock solution with methanol to a final concentration of 5.0 µg/mL.[8]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration curve standards and QC samples by spiking blank human serum with the appropriate working standard solutions.[8] Suggested concentration levels for this compound are 0.05, 0.1, 10, and 80 µg/mL for LLOQ, low (LQC), medium (MQC), and high (HQC) concentrations, respectively.[8]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[2][7][8]

  • Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.[7][8]

  • Add 20 µL of the internal standard working solution (5.0 µg/mL tedizolid) and vortex for 30 seconds.[7][8]

  • Add 300 µL of acetonitrile to precipitate the proteins.[7][8]

  • Vortex the mixture vigorously for 1 minute.[7][8]

  • Centrifuge at 13,000 g for 10 minutes at room temperature.[7][8]

  • Transfer 100 µL of the clear supernatant to an autosampler vial.[7][8]

  • Inject 0.2 µL of the solution into the UPLC-MS/MS system.[7][8]

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation is performed using a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 1: UPLC and Mass Spectrometer Parameters

ParameterValue
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[3][7][8]
Mobile Phase AAcetonitrile[7][8]
Mobile Phase B0.1% Formic Acid in Water[7][8]
Flow Rate0.40 mL/min[7][8]
Gradient Program10% A (0-0.5 min), 10-90% A (0.5-1.0 min), 90% A (1.0-2.0 min), 90-10% A (2.0-2.1 min), followed by a 0.9 min post time[7][8]
Injection Volume0.2 µL[7][8]
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)[2]
Capillary Voltage2.0 kV[7][8]
Desolvation Temperature600°C[7][8]
Desolvation Gas Flow1000 L/h[7][8]
Cone Gas Flow200 L/h[7][8]
Collision GasArgon at 0.15 mL/min[7][8]

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound369.96327.983015
Tedizolid (IS)370.98342.993015

Data sourced from multiple studies.[3][7][8][9]

Method Validation Summary

The analytical method was fully validated according to FDA guidelines.[8] A summary of the validation parameters is presented below.

Table 3: Method Validation Data for this compound

Validation ParameterResult
Linearity Range0.05–100 µg/mL[3][7][8]
Correlation Coefficient (r²)>0.99[8][10][11]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[8]
Intra-day Precision (%CV)<14.2%[3][7]
Inter-day Precision (%CV)<14.2%[3][7]
Accuracy (%Bias)-9.7% to 12.8%[3][7]
RecoveryAcceptable[3][7]
Matrix EffectNo significant effect observed[3][7]

Data Presentation and Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum 100 µL Serum Sample add_is Add 20 µL Internal Standard (5.0 µg/mL) serum->add_is vortex1 Vortex 30s add_is->vortex1 precipitate Add 300 µL Acetonitrile vortex1->precipitate vortex2 Vortex 1 min precipitate->vortex2 centrifuge Centrifuge (13,000 g, 10 min) vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 0.2 µL into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

This application note provides a detailed and robust UPLC-MS/MS method for the quantitative determination of this compound in human serum. The method is characterized by a simple and rapid sample preparation procedure, a short analytical run time of only 3.0 minutes, and excellent sensitivity, precision, and accuracy.[7][8] This validated assay is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and pharmacokinetic research, which can aid in optimizing linezolid therapy and minimizing the risk of adverse effects.[7][8]

References

Application Notes and Protocols for the Quantification of PNU-142300 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is an inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1] Linezolid is primarily metabolized through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive carboxylic acid metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[2][3] While PNU-142300 is pharmacologically inactive, its accumulation in patients with renal insufficiency has been linked to a higher risk of linezolid-induced myelosuppression, particularly thrombocytopenia.[4][5][6] Therefore, the accurate quantification of PNU-142300 in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analyses, therapeutic drug monitoring (TDM), and optimizing linezolid treatment to mitigate toxicity risks.[7][8]

These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using Ultra-Performance Liquid Chromatography (UPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.

Metabolic Pathway of Linezolid

Linezolid undergoes oxidation of its morpholine ring, which leads to the formation of two primary metabolites, PNU-142300 and PNU-142586.[3][9] This metabolic process is a key pathway for the elimination of linezolid from the body.[2]

G cluster_0 Metabolism of Linezolid Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU_142300 PNU-142300 (aminoethoxyacetic acid metabolite) PNU_142586 PNU-142586 (hydroxyethyl glycine metabolite) Oxidation->PNU_142300 Oxidation->PNU_142586

Metabolic pathway of Linezolid to its primary metabolites.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of PNU-142300 using UPLC-UV and UPLC-MS/MS methods.

Table 1: UPLC-UV Method Parameters

ParameterValueReference
Linearity Range0.2 - 20.0 µg/mL[7][8]
Lower Limit of Quantification (LLOQ)0.20 µg/mL[8]
Intra-assay Accuracy93.59 - 106.86%[8]
Inter-assay Accuracy89.49 - 109.51%[8]
Intra-assay Precision (RSD%)<2.0%[8]
Inter-assay Precision (RSD%)<4.0%[8]
Extraction Recovery91.4 - 131.1%[8]

Table 2: UPLC-MS/MS Method Parameters

ParameterValueReference
Linearity Range0.05 - 100 µg/mL[10][11]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[10]
Intra-day Precision<14.2%[10][11]
Inter-day Precision<14.2%[10][11]
Accuracy-9.7 to 12.8%[10][11]
Mass Transition (m/z)369.96 → 327.98[10][12]

Experimental Protocols

Protocol 1: Quantification of PNU-142300 in Human Plasma by UPLC-UV

This protocol is based on the method developed for the simultaneous quantification of linezolid and its metabolites.[7][8]

1. Materials and Reagents:

  • PNU-142300 reference standard

  • p-Toluic acid (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Blank human plasma

2. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of PNU-142300 in water.[8]

  • Prepare a stock solution of the internal standard (p-toluic acid) in water.[8]

  • Prepare calibration standards by serial dilution of the stock solution with blank plasma to achieve concentrations of 0.2, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0, and 20.0 µg/mL.[8]

  • Prepare quality control (QC) samples at 0.2 (LLOQ), 0.6 (low QC), 6.0 (medium QC), and 15.0 (high QC) µg/mL in blank plasma.[8]

3. Sample Preparation:

  • To 100 µL of plasma sample (or standard/QC), add 5 µL of the internal standard solution.[8]

  • Add acetonitrile for protein precipitation.[7]

  • Vortex and centrifuge the samples.

  • Collect the protein-free supernatant for analysis.[7]

4. UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 column[7][8]

  • Mobile Phase: A suitable reverse-phase chromatography mobile phase.

  • Detection: UV at 254 nm[7][8]

  • Injection Volume: A suitable volume for the UPLC system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.

  • Determine the concentration of PNU-142300 in the unknown samples from the calibration curve.

Protocol 2: Quantification of PNU-142300 in Human Serum by UPLC-MS/MS

This protocol is based on a rapid and robust UPLC-MS/MS assay for the simultaneous determination of linezolid and PNU-142300.[10][12]

1. Materials and Reagents:

  • PNU-142300 reference standard

  • Tedizolid (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Blank human serum

2. Stock and Working Solutions Preparation:

  • Prepare stock solutions of PNU-142300 and the internal standard.

  • Prepare calibration standards in blank human serum to achieve a concentration range of 0.05–100 µg/mL.[10]

  • Prepare QC samples at 0.05 (LLOQ), 0.1 (low QC), 10 (medium QC), and 80 (high QC) µg/mL in blank serum.[10]

3. Sample Preparation:

  • Use a simple protein precipitation method with acetonitrile.[10][12]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

4. UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[10][12]

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile.[10][12]

  • Flow Rate: 0.40 mL/min[10][12]

  • Column Temperature: 40°C[10]

  • Autosampler Temperature: 10°C[10]

  • Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer[10]

  • Ionization Mode: Positive ion mode[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[10][12]

  • MRM Transition: m/z 369.96 → 327.98 for PNU-142300[10][12]

  • MRM Transition (IS): m/z 370.98 → 342.99 for tedizolid[10][12]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the concentration.

  • Quantify PNU-142300 in unknown samples using the regression equation from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of PNU-142300 in biological samples.

G cluster_workflow Quantification Workflow Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC_Analysis UPLC-UV or UPLC-MS/MS Analysis Supernatant_Collection->UPLC_Analysis Data_Processing Data Processing and Quantification UPLC_Analysis->Data_Processing

General workflow for PNU-142300 quantification.

Stability Information

The stability of PNU-142300 in plasma has been evaluated under various conditions.[7][8]

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles. The residual rates were between 87.2% and 89.3%.[8]

  • Long-Term Storage: Stable in frozen plasma for up to 30 days at -30°C. The remaining percentages ranged from 89.2% to 90.5%.[8]

  • Autosampler Stability: Extracts are stable in the UPLC autosampler for over 48 hours at 4°C.[7]

Conclusion

The provided application notes and protocols offer detailed methodologies for the reliable quantification of PNU-142300 in biological samples. These methods are essential tools for researchers and clinicians involved in the development and therapeutic monitoring of linezolid, enabling a better understanding of its metabolism and helping to ensure patient safety by monitoring the accumulation of its metabolites.

References

Measuring PNU-142300 Concentrations in Patient Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU-142300 is a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486). Monitoring its concentration in patients is crucial for understanding the drug's metabolism, assessing potential toxicity, and optimizing therapeutic regimens, particularly in specific patient populations such as those with renal impairment. These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using Ultra-Performance Liquid Chromatography (UPLC) coupled with either UV detection or tandem mass spectrometry (MS/MS).

Analytical Methods

Two primary methods have been validated for the quantification of PNU-142300 in biological matrices:

  • UPLC with UV Detection: A robust and widely available method suitable for therapeutic drug monitoring.

  • UPLC-MS/MS: Offers higher sensitivity and specificity, making it ideal for pharmacokinetic studies and analyses requiring lower limits of quantification.

Application Note 1: Quantification of PNU-142300 in Human Plasma by UPLC-UV

This method allows for the simultaneous determination of linezolid and its metabolites, PNU-142300 and PNU-142586.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Collect the supernatant for analysis.

2. UPLC Conditions

  • Column: ACQUITY UPLC HSS T3 column

  • Mobile Phase: Isocratic elution with a suitable mobile phase (specifics to be optimized based on laboratory conditions)

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Internal Standard: p-Toluic acid

3. Calibration and Quality Control

  • Prepare calibration standards by spiking blank plasma with known concentrations of PNU-142300.

  • The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 µg/mL.[1][2]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to validate the assay.

Data Presentation

Table 1: UPLC-UV Method Validation Parameters for PNU-142300 Quantification

ParameterResult
Linearity Range0.2 - 20.0 µg/mL[1][2]
Coefficient of Determination (r²)> 0.9996[1][2]
Intra-assay Accuracy93.59 – 106.86%[1]
Inter-assay Accuracy89.49 – 109.51%[1]
Intra-assay Precision (RSD%)< 2.0%[1]
Inter-assay Precision (RSD%)< 4.0%[1]

Table 2: Stability of PNU-142300 in Plasma Samples [1]

Stability ConditionResidual Rate
Three Freeze-Thaw Cycles87.2 - 89.3%
Long-term at -30°C89.2 - 90.5%

Application Note 2: High-Sensitivity Quantification of PNU-142300 in Human Serum by UPLC-MS/MS

This method is highly sensitive and specific, making it suitable for detailed pharmacokinetic and toxicokinetic studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a serum sample, add acetonitrile for protein precipitation.[3]

  • Vortex and centrifuge to separate the supernatant.

2. UPLC-MS/MS Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3]

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile.[3]

  • Flow Rate: 0.40 mL/min[3]

  • Column Temperature: 40°C[4]

  • Autosampler Temperature: 10°C[4]

  • Detection: Triple quadrupole tandem mass spectrometer in positive ion mode.[4]

  • Ionization Mode: Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3][4]

  • MRM Transition: m/z 369.96 → 327.98 for PNU-142300[3][4]

  • Internal Standard: Tedizolid (m/z 370.98 → 342.99)[3][4]

3. Calibration and Quality Control

  • The calibration curve for PNU-142300 is linear in the range of 0.05 to 100 µg/mL.[3][4]

  • Validate the assay with QC samples at multiple concentration levels.

Data Presentation

Table 3: UPLC-MS/MS Method Validation Parameters for PNU-142300 Quantification

ParameterResult
Linearity Range0.05 - 100 µg/mL[3][4]
Precision (Intra- and Inter-day)< 14.2%[3][4]
Accuracy (Intra- and Inter-day)-9.7 to 12.8%[3][4]

Table 4: PNU-142300 Concentrations in Patients with Varying Renal Function [4]

eGFR Group (ml/min/1.73 m²)Median PNU-142300 Concentration (µg/mL)Fold Increase vs. Group A
Group A (≥ 90)--
Group B (60-89)-1.72
Group C (30-59)-3.85
Group D (15-29)-7.32
Group E (< 15)-3.87

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of PNU-142300 in patient samples.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing PatientSample Patient Plasma/Serum Sample AddAcetonitrile Add Acetonitrile (Protein Precipitation) PatientSample->AddAcetonitrile Vortex Vortex AddAcetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC System Supernatant->UPLC Inject Column Analytical Column UPLC->Column Detector Detector (UV or MS/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Concentration Calculate Concentration Integration->Concentration G Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Oxidation->PNU_142300 Oxidation->PNU_142586

References

Application Notes and Protocols for PNU 142300 Reference Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU 142300 is one of the two primary metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2][3] Linezolid undergoes oxidation of its morpholine (B109124) ring to form this compound (an aminoethoxyacetic acid derivative) and PNU 142586.[1][2][3][4][5] While this compound is microbiologically inactive, its accumulation, particularly in patients with renal impairment, is of significant clinical interest due to a potential association with linezolid-induced hematologic adverse events, such as myelosuppression and thrombocytopenia.[1][6][7] Therefore, accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) analyses, and toxicological studies.[3][8][9][10]

These application notes provide detailed protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed techniques for its quantification in human plasma and serum.[6][7][8][11]

Analytical Methods and Experimental Protocols

Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS

This protocol describes a sensitive and rapid method for the simultaneous determination of this compound and its parent drug, linezolid, in human serum or plasma.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sp1 Collect 100 µL of plasma sample sp2 Add 5 µL of internal standard (IS) sp1->sp2 sp3 Add 200 µL of acetonitrile (B52724) for protein precipitation sp2->sp3 sp4 Vortex and centrifuge at 15000 rpm for 10 min at 4°C sp3->sp4 sp5 Transfer 100 µL of supernatant sp4->sp5 sp6 Add 500 µL of mobile phase buffer A sp5->sp6 sp7 Vortex the final solution sp6->sp7 a1 Inject 8 µL of the prepared sample sp7->a1 Transfer to autosampler a2 Chromatographic separation on a C18 column a1->a2 a3 Detection by tandem mass spectrometry (ESI+) a2->a3 a4 Data acquisition and analysis a3->a4 G cluster_metabolism Linezolid Metabolism cluster_toxicity Potential Mechanism of Toxicity Linezolid Linezolid PNU142300 This compound Linezolid->PNU142300 Oxidation of Morpholine Ring PNU142586 PNU 142586 Linezolid->PNU142586 Oxidation of Morpholine Ring Metabolites Accumulated Metabolites (this compound & PNU 142586) TOP2 Inhibition of Topoisomerase II (TOP2A/TOP2B) Metabolites->TOP2 DNA_rep Disruption of DNA Replication & Transcription TOP2->DNA_rep Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction DNA_rep->Cytotoxicity Hematologic Hematologic Adverse Events (e.g., Thrombocytopenia) Cytotoxicity->Hematologic

References

Method Development for the Analysis of PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is a primary and inactive metabolite of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is a crucial therapeutic agent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The metabolism of Linezolid primarily occurs via the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) derivative).[4][5][6] In patients with renal impairment, accumulation of these metabolites has been observed, which may be associated with adverse effects such as myelosuppression.[5][7] Therefore, robust and reliable analytical methods for the quantification of PNU-142300 in biological matrices are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring to ensure patient safety and optimize treatment strategies.[4][8]

This document provides detailed application notes and protocols for the analysis of PNU-142300 in human plasma and serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Linezolid to PNU-142300

The metabolic conversion of Linezolid to its inactive metabolite PNU-142300 involves the oxidation of the morpholine ring. This biotransformation is a key pathway in the clearance of Linezolid from the body.

Linezolid Metabolism Metabolic Pathway of Linezolid Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation

Caption: Metabolic conversion of Linezolid to its primary metabolites.

Analytical Methods for PNU-142300 Quantification

Two primary methods for the quantification of PNU-142300 in biological matrices are presented: HPLC-UV for its simplicity and accessibility, and UPLC-MS/MS for its superior sensitivity and specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the simultaneous determination of Linezolid and its metabolites in human plasma.

Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add a suitable internal standard (e.g., chloramphenicol (B1208) or p-toluic acid).[4][9]

    • Add 200 µL of acidified acetonitrile (B52724) to precipitate plasma proteins.[9]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[9]

    • Mobile Phase: A bisolvent mobile phase consisting of:

      • Solvent A: Acetonitrile.[9]

      • Solvent B: 0.1 M Citric acid - 0.2 M Sodium hydrogen phosphate (B84403) buffer (pH 3.0).[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 254 nm.[4][9]

    • Injection Volume: 20 µL.[9]

Quantitative Data Summary (HPLC-UV)

ParameterPNU-142300Reference
Linear Range0.5 - 20 µg/mL[9]
Correlation Coefficient (r)> 0.999[9]
Lower Limit of Quantitation (LLOQ)0.5 µg/mL[9]
Detection Limit0.2 µg/mL[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and is ideal for studies requiring lower detection limits.

Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human serum, add a suitable internal standard (e.g., tedizolid).[10][11]

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[10]

    • Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 µm) or ACQUITY UPLC HSS T3.[4][12]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.[12]

      • Solvent B: Acetonitrile with 0.1% formic acid.[12]

    • Flow Rate: 0.6 mL/min.[12]

    • Column Temperature: 40 °C.[10]

    • Autosampler Temperature: 10 °C.[10]

    • Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent.[10]

    • Ionization Mode: Positive electrospray ionization (ESI+).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[10][11]

Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
PNU-142300369.96327.98[10][11][12]
Linezolid338.01296.03[10][11][12]
Tedizolid (IS)370.98342.99[10][11][12]

Quantitative Data Summary (UPLC-MS/MS)

ParameterPNU-142300Reference
Linear Range0.05 - 100 µg/mL[10][11][12]
Intra-day Precision (%RSD)< 14.2%[10][11][12]
Inter-day Precision (%RSD)< 14.2%[10][11][12]
Accuracy-9.7% to 12.8%[10][11][12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of PNU-142300 in biological samples.

Analytical Workflow General Workflow for PNU-142300 Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC/UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Step-by-step analytical workflow for PNU-142300.

Stability

PNU-142300 has been shown to be stable in plasma through three freeze-thaw cycles and for up to 30 days when stored frozen.[4][8] Extracted samples are stable in the autosampler for at least 48 hours at 4°C.[4][8]

Conclusion

The presented HPLC-UV and UPLC-MS/MS methods are robust, and reproducible for the quantification of PNU-142300 in human plasma and serum. The choice of method will depend on the specific requirements of the study, with UPLC-MS/MS being the preferred method for high-sensitivity applications. These protocols provide a solid foundation for researchers and scientists involved in the development and clinical monitoring of Linezolid.

References

Application Notes and Protocols for Studying Linezolid-Induced Thrombocytopenia Using PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the role of PNU-142300, a primary metabolite of the antibiotic Linezolid, in the pathogenesis of Linezolid-induced thrombocytopenia (LIT). The provided protocols and data are based on published research and are intended to guide the design of in vitro and in vivo studies.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its use is often limited by the development of thrombocytopenia, a condition characterized by a low platelet count.[1][2] The mechanisms underlying LIT are complex and not fully elucidated, with evidence suggesting both immune-mediated platelet destruction and suppression of platelet production.[1][2][3][4][5] Recent studies have highlighted a significant association between the plasma concentrations of Linezolid's metabolites, particularly PNU-142300 and PNU-142586, and the risk of developing thrombocytopenia.[6][7][8] Understanding the specific contribution of PNU-142300 to LIT is crucial for developing safer therapeutic strategies.

Key Concepts and Mechanisms

Two primary hypotheses for LIT have been proposed:

  • Suppression of Platelet Production: Linezolid may interfere with the final stages of megakaryocyte maturation and platelet release. One identified mechanism involves the increased phosphorylation of myosin light chain 2 (MLC2), which suppresses platelet release from mature megakaryocytes.[1][4] There is also evidence suggesting that Linezolid's metabolites, including PNU-142300, may have cytotoxic effects on megakaryocytic precursor cell lines.[9]

  • Immune-Mediated Platelet Destruction: This mechanism is analogous to the thrombocytopenia induced by drugs like quinine. It is proposed that Linezolid or its metabolites may bind to platelet surface glycoproteins, creating neoantigens that are targeted by drug-dependent antibodies, leading to premature platelet clearance.[2]

Data Presentation

The following tables summarize key quantitative data from a retrospective clinical study investigating the association between Linezolid metabolite concentrations and the development of thrombocytopenia in 48 adult patients.[6][7][8]

Table 1: Patient Demographics and Clinical Characteristics

CharacteristicThrombocytopenia Group (n=26)No Thrombocytopenia Group (n=22)
Age (years, median)7065
Male (%)61.554.5
Creatinine Clearance (mL/min, median)35.458.2
Duration of Linezolid Therapy (days, median)1510

Table 2: Pharmacokinetic Parameters of Linezolid and its Metabolites

ParameterThrombocytopenia Group (median)No Thrombocytopenia Group (median)p-value
Linezolid Ctrough (µg/mL)7.85.5>0.05
Linezolid AUC24 (mg·h/L)245.1198.7>0.05
PNU-142300 Ctrough (µg/mL) 1.9 1.1 <0.05
PNU-142300 AUC24 (mg·h/L) 55.3 33.1 <0.05
PNU-142586 Ctrough (µg/mL)2.10.9<0.05
PNU-142586 AUC24 (mg·h/L)58.928.4<0.05

Ctrough: Trough concentration; AUC24: Area under the concentration-time curve over 24 hours.

These data indicate that while Linezolid's own trough concentrations did not significantly differ between the groups, the concentrations of its metabolites, PNU-142300 and PNU-142586, were significantly higher in patients who developed thrombocytopenia.[6][7][8] This suggests a potential causal link between metabolite accumulation and the adverse event.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments to study the effects of PNU-142300 on platelet biology.

Protocol 1: In Vitro Assessment of PNU-142300 Cytotoxicity on Megakaryocytic Cells

This protocol is designed to evaluate the direct cytotoxic effects of PNU-142300 on a human megakaryoblastic cell line, such as MEG-01.

Materials:

  • MEG-01 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • PNU-142300 (analytical standard)

  • Cell viability assay kit (e.g., MTT or WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain MEG-01 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed MEG-01 cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • PNU-142300 Treatment: Prepare a stock solution of PNU-142300 in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Add various concentrations of PNU-142300 (e.g., 0, 1, 10, 50, 100 µg/mL) to the wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Assay: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot concentration-response curves.

Protocol 2: Analysis of Myosin Light Chain 2 (MLC2) Phosphorylation

This protocol aims to determine if PNU-142300 affects the phosphorylation of MLC2 in MEG-01 cells, a key step in regulating platelet release.

Materials:

  • MEG-01 cells

  • PNU-142300

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total-MLC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat MEG-01 cells with different concentrations of PNU-142300 as described in Protocol 1 for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MLC2 to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MLC2 to total MLC2.

Protocol 3: In Vivo Murine Model of Linezolid-Induced Thrombocytopenia

This protocol describes the induction of thrombocytopenia in a mouse model to study the in vivo effects of Linezolid and its metabolites. A chronic renal disease (CRD) model is often used as renal impairment is a risk factor for LIT.[3][10]

Materials:

  • Male ICR mice (5 weeks old)

  • Linezolid for injection

  • Surgical instruments for 5/6 nephrectomy

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Automated hematology analyzer

Procedure:

  • Induction of CRD (Optional but Recommended):

    • Perform a 5/6 nephrectomy to induce chronic renal disease. This enhances the susceptibility to LIT.

  • Linezolid Administration:

    • After a recovery period, administer Linezolid intraperitoneally once daily for 28 days at relevant doses (e.g., 25 and 100 mg/kg).[10]

    • A control group should receive vehicle only.

  • Blood Sampling and Platelet Counting:

    • Collect blood samples via the tail vein at baseline (day 0) and at regular intervals (e.g., days 7, 14, 21, and 28).

    • Measure platelet counts using an automated hematology analyzer.

  • Pharmacokinetic Analysis (Optional):

    • At selected time points, collect plasma samples to measure the concentrations of Linezolid and PNU-142300 using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the platelet counts over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to compare the platelet counts between groups.

Visualization of Pathways and Workflows

LIT_Mechanism cluster_drug Drug Metabolism cluster_megakaryocyte Megakaryocyte cluster_platelet Circulating Platelets Linezolid Linezolid PNU142300 PNU-142300 Linezolid->PNU142300 Metabolism PNU142586 PNU-142586 Linezolid->PNU142586 Metabolism ImmuneDestruction Immune-Mediated Destruction Linezolid->ImmuneDestruction Potentially Triggers pMLC2 p-MLC2 PNU142300->pMLC2 Potentially Increases PNU142300->ImmuneDestruction Potentially Triggers Megakaryocyte Megakaryocyte MLC2 MLC2 Megakaryocyte->MLC2 MLC2->pMLC2 Phosphorylation PlateletRelease Platelet Release pMLC2->PlateletRelease Inhibits Thrombocytopenia Thrombocytopenia PlateletRelease->Thrombocytopenia Leads to Platelet Platelet Platelet->ImmuneDestruction ImmuneDestruction->Thrombocytopenia Leads to

Caption: Proposed mechanisms of Linezolid-induced thrombocytopenia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation MEG01 MEG-01 Cells Treatment Treat with PNU-142300 MEG01->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot for p-MLC2 Treatment->WesternBlot DataAnalysis Analyze Cytotoxicity, MLC2 Phosphorylation, Platelet Counts, PK/PD Viability->DataAnalysis WesternBlot->DataAnalysis Mice Mice (with/without CRD) LinezolidAdmin Administer Linezolid Mice->LinezolidAdmin BloodSampling Serial Blood Sampling LinezolidAdmin->BloodSampling PlateletCount Platelet Counting BloodSampling->PlateletCount PK_Analysis PK Analysis (Linezolid & PNU-142300) BloodSampling->PK_Analysis PlateletCount->DataAnalysis PK_Analysis->DataAnalysis

Caption: Workflow for investigating PNU-142300 in LIT.

References

Application Notes and Protocols for PNU 142300 in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU 142300 is one of the two major metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] It is formed through the oxidation of linezolid's morpholine (B109124) ring.[1][2] While linezolid is a widely used antibiotic against multidrug-resistant Gram-positive bacteria, its use can be limited by hematologic toxicity, such as thrombocytopenia and myelosuppression.[3][4] Emerging evidence suggests that the accumulation of linezolid metabolites, including this compound, may contribute significantly to these adverse effects, particularly in patients with renal impairment.[1][5][6][7] These application notes provide a comprehensive overview of the current understanding of this compound's role in toxicology and present protocols for its analysis.

Toxicological Profile of this compound

The primary toxicological concern associated with this compound is its potential role in linezolid-induced hematologic toxicity. Several studies have demonstrated a correlation between elevated plasma concentrations of this compound and the development of thrombocytopenia and myelosuppression.[3][4][6][8] The accumulation of this metabolite is particularly pronounced in patients with renal dysfunction.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the association between this compound concentrations and linezolid-induced toxicities.

Table 1: this compound Concentrations and Thrombocytopenia

ParameterThrombocytopenia GroupNo Thrombocytopenia Groupp-valueReference
This compound Ctrough (µg/mL)Significantly higherLower< 0.05[6]
This compound AUC24 (mg·h/L)Significantly higherLower< 0.05[6]

Table 2: Predictive Thresholds for Linezolid-Induced Myelosuppression

ParameterThresholdAssociated RiskReference
This compound to Linezolid Ratio> 1.31Increased risk of myelosuppression[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS

This protocol is based on methodologies described for the analysis of linezolid and its metabolites.[4]

1. Objective: To determine the concentration of this compound in human serum or plasma samples.

2. Materials:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

  • Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent[4]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • This compound reference standard

  • Internal standard (IS), e.g., tedizolid[4]

  • Human serum/plasma samples

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum/plasma sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

4. UPLC Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.40 mL/min[4]

  • Gradient Elution Program:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B (Re-equilibration)[4]

  • Injection Volume: 5 µL

5. MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Ion Transitions:

    • This compound: m/z 369.96 → 327.98[4]

    • Linezolid: m/z 338.01 → 296.03[4]

    • Tedizolid (IS): m/z 370.98 → 342.99[4]

6. Calibration and Quantification:

  • Prepare calibration standards of this compound in blank serum/plasma over a linear range (e.g., 0.05–100 μg/ml).[4]

  • Analyze the calibration standards and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Linezolid and Postulated Role of this compound in Toxicity

The following diagram illustrates the metabolic conversion of linezolid to its major metabolites, this compound and PNU 142586, and the proposed link to hematologic toxicity.

cluster_0 Linezolid Metabolism and Toxicity Pathway Linezolid Linezolid Metabolism Morpholine Ring Oxidation Linezolid->Metabolism PNU142300 This compound (Aminoethoxyacetic acid metabolite) Metabolism->PNU142300 PNU142586 PNU 142586 (Hydroxyethyl glycine (B1666218) metabolite) Metabolism->PNU142586 Accumulation Accumulation in Renal Impairment PNU142300->Accumulation PNU142586->Accumulation Toxicity Hematologic Toxicity (Thrombocytopenia, Myelosuppression) Accumulation->Toxicity

Linezolid metabolism to this compound and its role in toxicity.

Workflow for Investigating this compound-Associated Toxicity

The diagram below outlines a typical workflow for a clinical or preclinical study aimed at evaluating the toxicological effects of this compound.

cluster_1 Toxicology Study Workflow for this compound StudyDesign Study Design (e.g., Patient Cohort, Animal Model) SampleCollection Biological Sample Collection (Serum, Plasma) StudyDesign->SampleCollection Quantification This compound Quantification (UPLC-MS/MS) SampleCollection->Quantification ToxicityAssessment Toxicity Assessment (e.g., Platelet Count, Hematological Parameters) SampleCollection->ToxicityAssessment DataAnalysis Data Analysis (Correlation, Threshold Determination) Quantification->DataAnalysis ToxicityAssessment->DataAnalysis Conclusion Conclusion and Risk Assessment DataAnalysis->Conclusion

Workflow for a toxicology study of this compound.

The metabolite this compound is an important factor to consider in the toxicological assessment of linezolid therapy. Monitoring its concentration, especially in patients with renal impairment, may help in predicting and mitigating the risk of hematologic adverse events. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals investigating the toxicological implications of this compound. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound contributes to cellular toxicity.

References

Application Notes and Protocols for PNU 142300 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU 142300 is a primary and microbiologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] It is formed through the oxidation of the morpholine (B109124) ring of the parent compound.[2] While pharmacologically inactive, the accumulation of this compound, particularly in patients with renal impairment, has been linked to an increased risk of linezolid-associated myelosuppression, a form of hematologic toxicity.[3][4] Consequently, the study of this compound pharmacokinetics is crucial for understanding and mitigating the toxic potential of linezolid, especially in vulnerable patient populations such as the elderly and those with decreased renal function.[3][5] These application notes provide a summary of key pharmacokinetic data and detailed protocols for the analysis of this compound in research settings.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound from population pharmacokinetic studies in adult and elderly patients. These data highlight the influence of renal function, as measured by creatinine (B1669602) clearance (CLcr), on the clearance and exposure of the metabolite.

Table 1: Population Pharmacokinetic Parameters of this compound in Adult Patients

ParameterPopulation Mean ValueCovariate InfluenceReference
Clearance (CL)7.27 L/hInfluenced by Creatinine Clearance (CLcr)[6][7]
Volume of Distribution (Vd)47.1 L (assumed same as linezolid)-[6][7]

Table 2: Steady-State Plasma Concentrations of this compound in Adult Patients Receiving Linezolid 600 mg Twice Daily

Renal Function (CLcr)Trough Concentration (Cmin) (μg/mL)Area Under the Curve (AUC) (mg·h/L)Reference
Normal (90 mL/min)0.39.3[7]
Severe Dysfunction (15 mL/min)2.250.8[7]

Table 3: Population Pharmacokinetic Parameters of this compound in Elderly Patients (≥65 years)

ParameterPopulation Mean ValueCovariate InfluenceReference
Clearance (CL)1.57 L/hSignificantly influenced by Creatinine Clearance (CLcr)[3][8]
Volume of Distribution (Vd)31.17 L (assumed same as linezolid)-[3][8]

Table 4: Metabolite-to-Parent Drug Ratios and Toxicity Thresholds

ParameterValueClinical SignificanceReference
PNU-142300/Linezolid Cmin Ratio (Normal Renal Function)0.047Baseline ratio in patients with normal renal function.[7]
PNU-142300/Linezolid Cmin Ratio (Severe Renal Dysfunction)0.133This ratio increases with declining renal function, indicating metabolite accumulation.[7]
PNU-142300/Linezolid Concentration Ratio Cut-off for Myelosuppression Risk1.31A ratio higher than this value was identified as a risk factor for linezolid-associated myelosuppression.[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS

This protocol is based on methodologies described for the simultaneous determination of linezolid and this compound.[9]

1. Objective: To accurately and precisely quantify the concentration of this compound in human serum or plasma samples.

2. Materials and Reagents:

  • This compound reference standard
  • Linezolid reference standard
  • Internal Standard (IS), e.g., Tedizolid
  • Acetonitrile (ACN), HPLC or LC-MS grade
  • Formic acid, LC-MS grade
  • Ultrapure water
  • Human serum/plasma (drug-free for calibration standards and quality controls)
  • Microcentrifuge tubes
  • Pipettes and tips

3. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system
  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
  • UPLC Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 μm)[9]

4. Sample Preparation (Protein Precipitation): a. Pipette 50 µL of serum/plasma sample, calibration standard, or quality control into a microcentrifuge tube. b. Add 150 µL of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

5. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 0.40 mL/min
  • Gradient Program:
  • 0-0.5 min: 10% B
  • 0.5-1.0 min: 10% to 90% B
  • 1.0-2.0 min: 90% B
  • 2.0-2.1 min: 90% to 10% B
  • 2.1-3.0 min: 10% B (Re-equilibration)
  • Injection Volume: 5 µL
  • Column Temperature: 40°C

6. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions:
  • This compound: m/z 369.96 → 327.98
  • Linezolid: m/z 338.01 → 296.03
  • Tedizolid (IS): m/z 370.98 → 342.99
  • Optimize other parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific instrument used.

7. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of this compound into drug-free serum/plasma. A typical range is 0.05–100 µg/mL.
  • Prepare quality control (QC) samples at low, medium, and high concentrations.
  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
  • Use a weighted (e.g., 1/x²) linear regression to fit the data.
  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

8. Method Validation:

  • Assess the method for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizations

G cluster_0 Linezolid Metabolism Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation Metabolism PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Oxidation->PNU_142300 Lactam Pathway Oxidation->PNU_142586 Lactone Pathway

Caption: Metabolic pathway of Linezolid to its major metabolites, this compound and PNU 142586.

G cluster_workflow Population Pharmacokinetic Study Workflow Patient_Dosing Patient Dosing (e.g., Linezolid 600 mg IV) Sample_Collection Blood Sample Collection (Trough and Peak) Patient_Dosing->Sample_Collection Sample_Processing Plasma/Serum Separation and Storage Sample_Collection->Sample_Processing UPLC_MSMS UPLC-MS/MS Analysis (Quantification of Linezolid & this compound) Sample_Processing->UPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis UPLC_MSMS->Data_Analysis PopPK_Modeling Population PK Modeling (e.g., using Phoenix NLME) Data_Analysis->PopPK_Modeling Dose_Optimization Dose Optimization & Simulation PopPK_Modeling->Dose_Optimization

Caption: Experimental workflow for a population pharmacokinetic study of Linezolid and this compound.

References

Application Note: Solid-Phase Extraction of PNU-142300 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is an inactive metabolite of the oxazolidinone antibiotic, linezolid. Accurate quantification of PNU-142300 in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of PNU-142300 from human plasma, a critical step for sample clean-up and concentration prior to downstream analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described reversed-phase SPE protocol is designed to deliver clean extracts and high analyte recovery.

Data Presentation

While specific SPE recovery data for PNU-142300 is not widely published, the following table summarizes typical performance data for the parent compound, linezolid, which is structurally related and exhibits similar polarity. These values can be considered as a benchmark for the expected performance of the presented protocol for PNU-142300.

AnalyteMatrixExtraction MethodMean Recovery (%)Analytical Method
LinezolidHuman PlasmaSolid-Phase Extraction89.1 - 93.7[1]LC-MS/MS

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Human plasma containing PNU-142300

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for pH adjustment)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Centrifuge the plasma sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 500 µL of supernatant, add 500 µL of water (or a suitable buffer to adjust pH) and vortex for 30 seconds. This dilution step reduces viscosity and potential matrix effects.

Solid-Phase Extraction Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the functional groups of the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. This prepares the stationary phase for the aqueous sample. Do not allow the cartridge to dry out between this step and sample loading.

  • Sample Loading: Load the pre-treated plasma sample (1 mL) onto the SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min. Slower flow rates can improve retention.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences that are not strongly retained on the sorbent, while the analyte of interest remains bound.

  • Elution: Elute PNU-142300 from the cartridge by passing 1 mL of acetonitrile through the sorbent bed. Collect the eluate in a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method. Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

SPE_Workflow start Start: Human Plasma Sample pretreatment Sample Pre-treatment: - Thaw, Vortex, Centrifuge - Dilute with Water/Buffer start->pretreatment conditioning SPE Conditioning: 1 mL Methanol pretreatment->conditioning equilibration SPE Equilibration: 1 mL Water conditioning->equilibration sample_loading Sample Loading: 1 mL Pre-treated Sample equilibration->sample_loading washing Washing: 1 mL 5% Methanol in Water sample_loading->washing elution Elution: 1 mL Acetonitrile washing->elution post_elution Post-Elution: - Evaporation - Reconstitution elution->post_elution analysis Analysis (e.g., LC-MS/MS) post_elution->analysis

Caption: Experimental workflow for the solid-phase extraction of PNU-142300.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting PNU-142300 Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142300 is a major metabolite of the oxazolidinone antibiotic Linezolid.[1][2] Linezolid undergoes metabolism primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two main metabolites: PNU-142586 and PNU-142300.[3] While Linezolid itself is an effective antibiotic, the accumulation of its metabolites, including PNU-142300, has been associated with adverse effects such as thrombocytopenia, particularly in patients with renal impairment.[2][4] Therefore, identifying small molecule inhibitors of PNU-142300 formation could represent a novel therapeutic strategy to mitigate Linezolid-induced toxicity.

These application notes provide a conceptual framework and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify inhibitors of PNU-142300 formation. The proposed assays are designed to be robust, scalable, and suitable for screening large compound libraries.

Linezolid Metabolism and the PNU-142300 Formation Pathway

Linezolid is metabolized in humans through a chemical and enzymatic oxidation of the morpholine ring. One of the key pathways, the lactam pathway, is presumed to be enzymatic and results in the formation of the delta-amino acid metabolite, PNU-142300. Understanding this pathway is crucial for designing an effective screening assay.

G Linezolid Linezolid PNU_143011 PNU-143011 (Hemiacetal Intermediate) Linezolid->PNU_143011 Chemical/ Enzymatic Oxidation PNU_142300 PNU-142300 (Lactam Pathway) Enzyme Presumed Enzymatic Oxidation Linezolid->Enzyme Metabolism PNU_142586 PNU-142586 (Lactone Pathway) PNU_143011->PNU_142586 Oxidation Enzyme->PNU_142300

Caption: Metabolic pathway of Linezolid to its major metabolites.

High-Throughput Screening Cascade

A tiered approach is recommended for an efficient HTS campaign. This involves a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and eliminate false positives.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triaging cluster_2 Selectivity & Mechanism of Action Primary Primary HTS: UPLC-MS/MS-based detection of PNU-142300 DoseResponse Dose-Response Analysis (IC50 determination) Primary->DoseResponse Active Compounds Secondary Secondary Assay: Orthogonal detection method DoseResponse->Secondary CounterScreen Counter-Screen: Assess inhibition of related metabolic pathways Secondary->CounterScreen Confirmed Hits LeadOp Lead Optimization CounterScreen->LeadOp Selective Hits

Caption: Proposed HTS workflow for identifying inhibitors of PNU-142300 formation.

Data Presentation

The following table summarizes the pharmacokinetic parameters of Linezolid and its metabolites, PNU-142300 and PNU-142586, in patients with normal and severe renal dysfunction. This data highlights the significant accumulation of the metabolites in patients with impaired renal function.

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
Linezolid Cmin (μg/mL) 6.217.3
PNU-142300 Cmin (μg/mL) 0.32.2
PNU-142586 Cmin (μg/mL) 0.74.5
Linezolid AUC (mg·h/L) 233.2488.7
PNU-142300 AUC (mg·h/L) 9.350.8
PNU-142586 AUC (mg·h/L) 25.7107.1
Data sourced from a population pharmacokinetic analysis.[4]

Experimental Protocols

Primary High-Throughput Screening Assay: UPLC-MS/MS-based Quantification of PNU-142300

This assay aims to identify compounds that inhibit the formation of PNU-142300 from Linezolid in a human liver microsome (HLM) model.

Materials:

  • Human Liver Microsomes (HLMs)

  • Linezolid

  • PNU-142300 analytical standard

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (e.g., Tedizolid)[5][6]

  • 384-well plates

  • UPLC-MS/MS system

Protocol:

  • Compound Plating: Prepare 384-well plates containing test compounds at a final concentration of 10 µM. Include positive controls (e.g., known broad-spectrum cytochrome P450 inhibitors) and negative controls (DMSO vehicle).

  • Reaction Mixture Preparation: Prepare a master mix containing HLMs (final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.

  • Initiation of Reaction: Add Linezolid (final concentration 10 µM) to the compound plates.

  • Incubation: Add the HLM master mix to all wells to initiate the metabolic reaction. Incubate the plates at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • UPLC-MS/MS Analysis: Analyze the samples using a validated UPLC-MS/MS method for the quantification of PNU-142300.[5][6] The detection will be performed in multiple reaction monitoring (MRM) mode with specific ion transitions for PNU-142300 and the internal standard.[5]

  • Data Analysis: Calculate the percentage inhibition of PNU-142300 formation for each test compound relative to the DMSO controls. Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Secondary Assay: Dose-Response and IC50 Determination

This assay confirms the activity of hits from the primary screen and determines their potency.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) in 384-well plates.

  • Repeat the UPLC-MS/MS-based assay as described in the primary screen.

  • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Counter-Screen: Assessing Inhibition of PNU-142586 Formation

This assay is designed to assess the selectivity of the hit compounds by measuring their effect on the formation of the other major Linezolid metabolite, PNU-142586.

Protocol:

  • Follow the same protocol as the primary UPLC-MS/MS assay.

  • UPLC-MS/MS Analysis: Modify the UPLC-MS/MS method to simultaneously quantify PNU-142586.

  • Data Analysis: Calculate the percentage inhibition of PNU-142586 formation. Compounds that selectively inhibit PNU-142300 formation without significantly affecting PNU-142586 formation are prioritized for further development.

Conclusion

The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening of inhibitors of PNU-142300 formation. By employing a robust primary assay followed by confirmatory and selectivity screens, this workflow can efficiently identify and characterize novel compounds with the potential to reduce Linezolid-associated toxicity. The successful implementation of these assays will facilitate the discovery of new therapeutic agents to improve the safety profile of Linezolid treatment.

References

Troubleshooting & Optimization

PNU 142300 Synthesis Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PNU 142300, a key metabolite of the antibiotic linezolid.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format to address common issues encountered during the synthesis of this compound.

Issue 1: Low Yield or No Product Formation in the O-alkylation Step

Q: I am attempting the Williamson ether synthesis to introduce the ethoxyacetic acid side chain, but I am observing very low yields of the desired O-alkylated product. What are the potential causes and how can I troubleshoot this?

A: Low yields in this step are a common problem, often due to competing side reactions or suboptimal reaction conditions. Here are the primary factors to investigate:

  • Competition with O-acylation: A significant side reaction is the O-acylation of the hydroxyl group, especially when using less bulky bromoacetate (B1195939) derivatives.[1] One study reported that using benzyl (B1604629) bromoacetate resulted in mainly the O-acylated product.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF can sometimes favor the undesired O-acylation.[1]

  • Steric Hindrance: While a bulky alkylating agent like tert-butyl bromoacetate is used to suppress O-acylation, the reaction can be sluggish, leading to low conversion if the conditions are not optimized.[1]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield in O-alkylation check_side_reaction Analyze crude reaction mixture by TLC/LC-MS to identify major species. start->check_side_reaction is_acylation Is O-acylation the major byproduct? check_side_reaction->is_acylation optimize_conditions Modify reaction conditions to favor O-alkylation. is_acylation->optimize_conditions Yes check_starting_material Check for unreacted starting material. is_acylation->check_starting_material No yes_acylation Yes no_acylation No solution Improved Yield optimize_conditions->solution is_sm Is starting material the major component? check_starting_material->is_sm increase_reactivity Increase reaction reactivity. is_sm->increase_reactivity Yes investigate_degradation Investigate potential product degradation. is_sm->investigate_degradation No yes_sm Yes no_sm No increase_reactivity->solution investigate_degradation->solution

Caption: Troubleshooting workflow for low yield in the O-alkylation step.

Recommended Solutions:

  • Employ a Bulky Alkylating Agent: Use tert-butyl bromoacetate. Its steric bulk hinders the competing O-acylation reaction.[1]

  • Utilize Biphasic Conditions with a Phase-Transfer Catalyst: A highly effective method involves using a biphasic system (e.g., toluene (B28343)/water) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (nBu4NHSO4) and a strong base like sodium hydroxide (B78521) (NaOH).[1] This approach has been shown to provide the desired O-alkylated product quantitatively.[1]

  • Optimize Base and Solvent: If not using biphasic conditions, screen different bases and solvents. A milder base or a non-polar solvent might reduce the rate of the competing O-acylation.

Issue 2: Formation of a Cyclic Byproduct

Q: During the synthesis of the PNU-142586 precursor, I observed the formation of an unexpected lactone byproduct. What causes this and how can it be avoided?

A: The formation of a cyclic byproduct, specifically a lactone, can occur after the removal of the tert-butyldimethylsilyl (TBS) protecting group.[1] The generated alkoxide can intramolecularly attack an adjacent ester moiety, leading to lactonization.[1]

Prevention Strategy:

  • Sequence of Deprotection Steps: To avoid this intramolecular cyclization, it is crucial to perform the deprotection of the TBS group at a later stage in the synthesis, after the modification of the ester group.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall yield and purity I can expect for the synthesis of this compound?

A1: Reported overall yields and purities for multi-step syntheses of this compound vary. One reported synthesis starting from a key intermediate gives a total yield of 78% with a purity of 98.62%.[2] Another route reports an overall yield of 11% over 17 steps.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Standard laboratory safety procedures should be followed. Some of the reagents used, such as sodium hydride and strong bases, are hazardous and require careful handling in an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the reactions. For the final product, high-performance liquid chromatography (HPLC) is used to determine purity.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the O-alkylation Step

Alkylating AgentBaseSolvent SystemPhase-Transfer CatalystYield of O-alkylated ProductReference
Benzyl bromoacetateNaHDMF/THFNoneNegligible (O-acylation predominates)[1]
tert-Butyl bromoacetate---<10% (sluggish reaction)[1]
tert-Butyl bromoacetateNaOHToluene/H2OnBu4NHSO4Quantitative[1]

Experimental Protocols

Key Experiment: O-alkylation using Biphasic Conditions

This protocol is adapted from a successful synthesis of a this compound precursor.[1]

Materials:

  • Protected this compound precursor (with free hydroxyl group)

  • tert-Butyl bromoacetate

  • Tetrabutylammonium hydrogen sulfate (nBu4NHSO4)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Toluene

  • Deionized water

Procedure:

  • Dissolve the protected this compound precursor in toluene in a round-bottom flask.

  • Add tert-butyl bromoacetate and tetrabutylammonium hydrogen sulfate to the solution.

  • Add the aqueous sodium hydroxide solution to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Signaling Pathway: Simplified Synthetic Pathway to this compound

PNU142300_Synthesis cluster_intermediate Common Intermediate Synthesis cluster_pnu142300 This compound Synthesis Start_Material 3,4-Difluoronitrobenzene Intermediate_1 N-Alkylation & Hydroxyl Protection Start_Material->Intermediate_1 Intermediate_2 Nitro Reduction & Cyclization Intermediate_1->Intermediate_2 Common_Intermediate Common Intermediate 4 Intermediate_2->Common_Intermediate Deprotection_OH TBS Deprotection Common_Intermediate->Deprotection_OH O_Alkylation O-Alkylation (Williamson Ether Synthesis) Deprotection_OH->O_Alkylation Further_Steps Amide Formation & Deprotections O_Alkylation->Further_Steps PNU_142300 This compound Further_Steps->PNU_142300

Caption: Simplified synthetic pathway for this compound.

Logical Relationship: O-alkylation vs. O-acylation

O_Alkylation_vs_Acylation Hydroxyl_Precursor Hydroxyl Precursor Reaction_Conditions Reaction Conditions (Base, Solvent, Alkylating Agent) Hydroxyl_Precursor->Reaction_Conditions O_Alkylation Desired O-Alkylation (Ether Formation) Reaction_Conditions->O_Alkylation Favored by O_Acylation Side Reaction: O-Acylation (Ester Formation) Reaction_Conditions->O_Acylation Can lead to Bulky_Agent Bulky Alkylating Agent (e.g., t-Bu bromoacetate) Bulky_Agent->O_Alkylation Promotes Phase_Transfer Biphasic Conditions & Phase-Transfer Catalyst Phase_Transfer->O_Alkylation Promotes

Caption: Factors influencing the competition between O-alkylation and O-acylation.

References

Technical Support Center: PNU 142300 Analysis via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of PNU 142300 in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended UPLC-MS/MS method for this compound quantification?

A1: A validated method utilizes a Waters ACQUITY UPLC I-Class system with a Xevo TQ-S mass spectrometer. The key parameters are summarized in the tables below. This method has been successfully applied for the determination of this compound in human serum.[1][2]

Q2: What are the optimal mass spectrometric settings for this compound?

A2: For high sensitivity and specificity, Multiple Reaction Monitoring (MRM) mode is employed. The recommended ion transition for this compound is m/z 369.96 → 327.98.[1][2][3] It is crucial to use a suitable internal standard (IS), such as tedizolid (B1663884) (m/z 370.98 → 342.99), to ensure accuracy.[1][2]

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: Tedizolid has been successfully used as an internal standard for the UPLC-MS/MS analysis of this compound.[1][2] Alternatively, a deuterated internal standard, d3-Linezolid, has also been reported in methods for the broader analysis of Linezolid (B1675486) and its metabolites.[4]

Q4: What is the expected linearity range for this method?

A4: The described method demonstrates good linearity for this compound in the calibration range of 0.05–100 μg/ml.[1][2] Another reported method showed linearity for this compound at concentrations ranging from 0.1–50 μg/mL.[4]

Experimental Protocols

A detailed methodology for the analysis of this compound in human serum is provided below.[1][2]

Sample Preparation

  • Pipette 100 µl of serum sample into a 1.5 ml microcentrifuge tube.

  • Spike with 20 µl of the internal standard working solution (e.g., 5.0 μg/ml tedizolid) and vortex for 30 seconds.

  • Precipitate proteins by adding 300 µl of acetonitrile.

  • Vortex the mixture vigorously for 1.0 minute.

  • Centrifuge at 13,000 g for 10 minutes at room temperature.

  • Transfer 100 µl of the clear supernatant to an auto-sampler vial.

  • Inject 0.2 µl of the solution into the UPLC-MS/MS system.[1]

UPLC Conditions

ParameterValue
System Waters ACQUITY UPLC I-Class
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.40 ml/min
Injection Volume 0.2 µl
Gradient Program Time (min)
0 - 0.5
0.5 - 1.0
1.0 - 2.0
2.0 - 2.1
2.1 - 3.0

MS/MS Conditions

ParameterThis compoundTedizolid (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 369.96370.98
Product Ion (m/z) 327.98342.99

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Column degradation or contamination.

  • Solution:

    • Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).

    • If the problem persists, replace the column with a new one of the same type.

    • Ensure proper sample clean-up to minimize matrix effects.

  • Possible Cause: Incompatible sample solvent.

  • Solution: Ensure the final sample solvent is similar in composition to the initial mobile phase to avoid solvent effects.

Issue 2: Low Signal Intensity or No Peak Detected

  • Possible Cause: MS source contamination.

  • Solution: Clean the mass spectrometer source, including the capillary and cone, according to the manufacturer's instructions.

  • Possible Cause: Incorrect MRM transitions.

  • Solution: Verify that the correct precursor and product ion m/z values for this compound (369.96 → 327.98) and the internal standard are entered in the instrument method.[1][2]

  • Possible Cause: Sample degradation.

  • Solution: Ensure proper storage of stock solutions and samples. Prepare fresh calibration standards and quality control samples.

Issue 3: High Background Noise

  • Possible Cause: Contaminated mobile phase or solvents.

  • Solution: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid). Prepare fresh mobile phases daily.

  • Possible Cause: Carryover from previous injections.

  • Solution: Implement a robust needle and injection port washing procedure in your method. Inject a blank solvent after a high concentration sample to check for carryover.

Issue 4: Inconsistent Retention Times

  • Possible Cause: Pump malfunction or leaks.

  • Solution: Check the UPLC system for any leaks. Monitor the pump pressure for stability. Perform pump calibration and maintenance as needed.

  • Possible Cause: Inconsistent mobile phase composition.

  • Solution: Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phases before use.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample 100 µl Serum Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Add Acetonitrile & Vortex Add_IS->Protein_Precipitation Centrifuge Centrifuge at 13,000 g Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject 0.2 µl Supernatant_Transfer->Injection UPLC_Separation Chromatographic Separation (BEH C18 Column) Injection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Guide Start Issue Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Signal Low Signal? Poor_Peak_Shape->Low_Signal No Sol_Column Check/Flush/Replace Column Poor_Peak_Shape->Sol_Column Yes High_Background High Background? Low_Signal->High_Background No Sol_MS_Source Clean MS Source Low_Signal->Sol_MS_Source Yes Inconsistent_RT Inconsistent RT? High_Background->Inconsistent_RT No Sol_Mobile_Phase Use Fresh/High-Purity Solvents High_Background->Sol_Mobile_Phase Yes Sol_Pump Check Pump & for Leaks Inconsistent_RT->Sol_Pump Yes Sol_Solvent Check Sample Solvent Sol_Column->Sol_Solvent Sol_MRM Verify MRM Transitions Sol_MS_Source->Sol_MRM Sol_Carryover Optimize Wash Method Sol_Mobile_Phase->Sol_Carryover Sol_MP_Prep Ensure Accurate MP Prep Sol_Pump->Sol_MP_Prep

Caption: Troubleshooting decision tree for this compound analysis.

References

PNU 142300 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of PNU 142300 under various storage conditions. The guides and FAQs are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is one of the two major metabolites of the oxazolidinone antibiotic, linezolid (B1675486). It is formed in vivo through the oxidation of linezolid's morpholine (B109124) ring.[1][2] this compound is considered an inactive metabolite and does not possess the antibacterial activity of its parent compound, linezolid.[3] Therefore, it does not have a direct signaling pathway or mechanism of action related to antibacterial efficacy. Its primary relevance is in the context of linezolid's metabolism and pharmacokinetics.

Q2: How is this compound formed from Linezolid?

This compound is formed from the metabolic oxidation of the morpholine ring of linezolid. This biotransformation is a key pathway in the clearance of linezolid from the body.

G Linezolid Linezolid Oxidation of Morpholine Ring Oxidation of Morpholine Ring Linezolid->Oxidation of Morpholine Ring Metabolism PNU_142300 This compound Oxidation of Morpholine Ring->PNU_142300

Metabolic conversion of Linezolid to this compound.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in plasma/serum samples.

Possible Cause 1: Improper Storage Temperature.

  • Recommendation: Ensure samples are stored at appropriate temperatures. For long-term storage (up to 30 days), plasma samples containing this compound have been shown to be stable when frozen.[4][5] One study indicates stability at -80°C until analysis.

Possible Cause 2: Multiple Freeze-Thaw Cycles.

  • Recommendation: Minimize the number of freeze-thaw cycles. This compound in plasma has demonstrated stability for up to three freeze-thaw cycles.[4][5] Aliquoting samples into smaller volumes before freezing can help avoid repeated thawing of the entire sample.

Possible Cause 3: Extended Time at Room Temperature.

  • Recommendation: Process samples promptly. While some studies show stability for short periods at room temperature, prolonged exposure should be avoided.

Stability Data in Biological Matrices

The stability of this compound has been primarily evaluated in human plasma and serum, which is critical for pharmacokinetic and therapeutic drug monitoring studies.

ConditionMatrixDurationStabilityReference
Freeze-Thaw Cycles Plasma3 cyclesStable[4][5]
Long-Term Storage PlasmaUp to 30 daysStable (Frozen)[4][5]
Autosampler Storage Plasma ExtractsOver 48 hoursStable (4°C)[4]
Short-Term Storage Serum4 hoursStable (Room Temp)
Long-Term Storage SerumAt least 3 weeksStable (-40°C)
Autosampler Storage Serum8 hoursStable (10°C)

Stability of this compound as a Chemical Substance

Currently, there is limited publicly available data on the stability of this compound as a pure solid or in various non-biological solutions. Most research has focused on its stability within biological matrices for analytical purposes.[6]

For researchers working with this compound as a chemical standard or in formulations, it is advisable to perform in-house stability studies under specific experimental conditions. In the absence of direct data for this compound, information on its parent compound, linezolid, may offer some preliminary guidance, though it should be interpreted with caution as the stability profiles of a parent drug and its metabolite can differ significantly.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Plasma

This protocol outlines a general procedure for assessing the stability of this compound in plasma, based on methodologies described in published research.[4][5]

G cluster_0 Sample Preparation cluster_1 Stability Testing Conditions cluster_2 Sample Analysis cluster_3 Data Evaluation A Spike blank plasma with known concentrations of this compound B1 Freeze-Thaw: Subject samples to 3 cycles of freezing and thawing A->B1 B2 Long-Term: Store samples frozen for a specified period (e.g., 30 days) A->B2 B3 Short-Term: Keep samples at room temperature for a specified period A->B3 C Protein precipitation (e.g., with acetonitrile) B1->C B2->C B3->C D UPLC or UPLC-MS/MS analysis C->D E Compare concentrations of stored samples to freshly prepared controls D->E F Calculate percent recovery E->F

Workflow for this compound stability testing in plasma.

Methodology:

  • Sample Preparation: Spike blank human plasma with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject aliquots of QC samples to three cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature.

    • Long-Term Stability: Store aliquots of QC samples at a frozen temperature (e.g., -20°C or -80°C) for a defined period (e.g., 7, 14, and 30 days).

    • Short-Term (Bench-Top) Stability: Keep aliquots of QC samples at room temperature for a defined period (e.g., 4, 8, and 24 hours).

  • Sample Processing: After exposure to the respective storage conditions, process the samples. A common method is protein precipitation with a solvent like acetonitrile.

  • Analytical Measurement: Analyze the concentration of this compound in the processed samples using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) or UPLC-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]

  • Data Analysis: Compare the mean concentration of the stability-tested samples to that of freshly prepared control samples. The stability is often expressed as the percentage of the initial concentration remaining.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. As of the current literature, specific forced degradation studies on this compound are not widely reported. Such studies would typically involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light.

While detailed degradation pathways for this compound are not available, the focus of research has been on its formation from linezolid. The stability of linezolid has been more extensively studied under forced degradation conditions, showing susceptibility to alkaline and oxidative environments.[6] However, this does not directly translate to the stability profile of this compound. Researchers are encouraged to perform specific forced degradation studies on this compound to establish its degradation profile and develop stability-indicating analytical methods.

References

Technical Support Center: PNU-142300 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of PNU-142300, a major metabolite of the antibiotic Linezolid.

Troubleshooting Guide: Common Impurities and Synthesis Challenges

This guide addresses specific issues that may arise during the synthesis of PNU-142300, focusing on impurity formation and reaction inefficiencies.

Observed Issue Potential Cause Recommended Action
Low yield of desired O-alkylated product with a significant amount of a byproduct. Compensating O-acylation side reaction: When using a strong base like sodium hydride (NaH) with an alkylating agent such as benzyl (B1604629) bromoacetate (B1195939), O-acylation can compete with the desired O-alkylation, leading to the formation of an ester byproduct instead of the ether.[1]- Change the reaction conditions: Switch to a biphasic system with excess tert-butyl bromoacetate to favor the O-alkylation reaction.[1]- Use a bulkier alkylating agent: Employing a sterically hindered agent like tert-butyl bromoacetate can suppress the competing O-acylation.[1]
Appearance of an additional peak in HPLC analysis post-purification, especially after storage. Acid-catalyzed cyclization: If the trifluoroacetic acid (TFA) salt of PNU-142300 is stored in solution, it can undergo gradual decomposition through acid-catalyzed cyclization, forming a cyclic byproduct.[1]- Neutralize the TFA salt: Immediately after purification, neutralize the TFA salt to obtain the free base of PNU-142300, which is more stable.- Control storage conditions: Store the final compound in a dry, solid state at recommended temperatures to minimize degradation.
Presence of unreacted starting materials in the crude product. Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances of reagents.- Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Adjust stoichiometry: A slight excess of one reagent may be necessary to drive the reaction to completion.
Residual solvents detected in the final product. Ineffective purification/drying: Solvents used during the synthesis or purification (e.g., DMF, THF, CH2Cl2) may not be completely removed.- Implement appropriate drying techniques: Utilize high vacuum drying at a suitable temperature to remove residual solvents.- Select appropriate purification methods: Techniques like recrystallization or column chromatography should be optimized for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in PNU-142300 synthesis?

A1: The most common impurities can be categorized as:

  • Process-Related Impurities: These include byproducts from side reactions (e.g., O-acylated product), unreacted starting materials, and intermediates.

  • Degradation Products: A notable example is the cyclic byproduct formed from the acid-catalyzed decomposition of the PNU-142300 TFA salt.[1]

  • Reagent-Related Impurities: This category includes residual solvents, catalysts, and other reagents that are not fully removed during workup and purification.

Q2: How can I detect and quantify impurities in my PNU-142300 sample?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective methods for the detection, quantification, and identification of PNU-142300 and its impurities. These techniques offer the sensitivity and specificity required for impurity profiling.

Q3: My synthesis of the common intermediate 4 is resulting in low yields. What could be the issue?

A3: The synthesis of the common synthetic intermediate for PNU-142300 involves multiple steps. Low yields in any of these steps, such as the initial nucleophilic substitution or the subsequent cyclization to form the oxazolidinone ring, will impact the overall yield. It is crucial to optimize the reaction conditions, including temperature, reaction time, and reagent purity, for each step.

Q4: Is there a preferred synthetic route to minimize impurities?

A4: A synthetic strategy that utilizes protective groups, such as a 2-nitrobenzensulfonyl (Ns) group, can allow for selective N-alkylation and potentially lead to a cleaner reaction profile with fewer byproducts. Additionally, employing biphasic reaction conditions for the O-alkylation step has been shown to improve the yield of the desired product and reduce side reactions.[1]

Experimental Protocols

General Protocol for Impurity Analysis by HPLC

This protocol provides a general method for the analysis of PNU-142300 and the detection of potential impurities.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a PNU-142300 reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare working standard solutions by diluting the stock solution to various concentrations to create a calibration curve.

    • Dissolve the synthesized PNU-142300 sample in the same solvent to a known concentration.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where PNU-142300 has significant absorbance.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and determine the retention time of PNU-142300.

    • Inject the sample solution.

    • Identify the PNU-142300 peak based on its retention time. Any other peaks are potential impurities.

    • Quantify the impurities by comparing their peak areas to the peak area of the PNU-142300 standard.

Visualizations

Logical Workflow for Troubleshooting PNU-142300 Synthesis Impurities

cluster_start Start: Synthesis Issue Observed cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Resolution Start Issue with PNU-142300 Synthesis Analysis Analyze product by HPLC/LC-MS Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impurity_Profile Unacceptable Impurity Profile? O_Acylation Identify O-Acylation byproduct Impurity_Profile->O_Acylation Yes, main peak has incorrect mass Cyclic_Impurity Identify Cyclic Impurity Impurity_Profile->Cyclic_Impurity Yes, new peak on storage Unreacted_SM Identify Unreacted Starting Material Impurity_Profile->Unreacted_SM Yes, starting material peak present End Synthesis Optimized Impurity_Profile->End No Low_Yield->Impurity_Profile No Optimize_Reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry Low_Yield->Optimize_Reaction Yes Optimize_Alkylation Optimize Alkylation Step: - Biphasic conditions - Bulky alkylating agent O_Acylation->Optimize_Alkylation Neutralize_Product Neutralize TFA Salt Control Storage Conditions Cyclic_Impurity->Neutralize_Product Unreacted_SM->Optimize_Reaction Optimize_Alkylation->End Neutralize_Product->End Optimize_Reaction->End

Caption: Troubleshooting workflow for PNU-142300 synthesis.

Signaling Pathway of Potential Impurity Formation

cluster_synthesis PNU-142300 Synthesis Step (O-Alkylation) cluster_pathways Reaction Pathways cluster_products Products Intermediate Deprotected Intermediate (Free Hydroxyl) Desired_Pathway Desired O-Alkylation Intermediate->Desired_Pathway Biphasic Conditions Side_Reaction Side Reaction: O-Acylation Intermediate->Side_Reaction Strong Base Reagents Base (e.g., NaH) + Alkylating Agent Reagents->Desired_Pathway Reagents->Side_Reaction PNU_142300 PNU-142300 (Desired Product) Desired_Pathway->PNU_142300 Impurity O-Acylated Impurity Side_Reaction->Impurity

Caption: Competing reaction pathways in PNU-142300 synthesis.

References

Technical Support Center: Synthesis of PNU 142300

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of PNU 142300. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the synthesis of this compound?

A1: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route. Reported yields range from 11% for a 17-step synthesis involving a 2-nitrobenzenesulfonyl (Ns) protecting group to as high as 78% for a route starting from 3,4-difluoronitrobenzene (B149031).[1][2]

Q2: I am observing low yields during the O-alkylation step. What are the common causes and solutions?

A2: Low yields in the O-alkylation step are a known challenge. One common issue is the competing O-acylation side reaction, especially when using alkylating agents like benzyl (B1604629) bromoacetate (B1195939).[3][4] Here are some troubleshooting strategies:

  • Choice of Alkylating Agent: Using a bulkier alkylating agent such as tert-butyl bromoacetate can help suppress O-acylation, although the reaction might be sluggish.[3][4]

  • Reaction Conditions: Biphasic reaction conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) have been shown to quantitatively yield the desired O-alkylated product.[1][3]

  • Base Selection: The choice of base is critical. Sodium hydride (NaH) has been reported to favor the undesired O-acylation.[3][4]

Q3: My carboxylic acid intermediate appears to be unstable. How can I prevent its degradation?

A3: Instability of carboxylic acid intermediates, potentially due to cleavage of a TBS ether and subsequent lactonization, has been observed.[3] To mitigate this, immediate neutralization of the carboxylic acid with a base like tetrabutylammonium hydroxide (B78521) to form its salt is recommended.[3]

Q4: What are the key considerations for the deprotection steps in the synthesis of this compound?

A4: The final deprotection steps are crucial for obtaining the target compound. For instance, the removal of a tert-butyl group can be achieved using trifluoroacetic acid (TFA), followed by neutralization with a base like 1 M sodium hydroxide to yield the sodium salt of this compound.[1] When multiple protecting groups are present, their selective removal is key. For example, a tert-butyldimethylsilyl (TBS) group can be removed using tetrabutylammonium fluoride (B91410) (TBAF).[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Overall Yield in Multi-Step Synthesis
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Synthetic Route Evaluate alternative synthetic strategies. A route starting from 3,4-difluoronitrobenzene has a reported total yield of 78%, significantly higher than the 11% yield from a route using an Ns-protecting group.[1][2]Significant improvement in the overall yield of this compound.
Accumulated Losses Over Many Steps Optimize each reaction step individually to maximize yield. Even small improvements in each step can lead to a large increase in the overall yield.Higher purity of intermediates and an improved overall yield.
Impure Starting Materials or Reagents Ensure the purity of all starting materials and reagents through appropriate purification techniques and analytical verification.Reduced side reactions and improved reaction efficiency.
Issue 2: Poor Yield in the O-Alkylation Step
Potential Cause Troubleshooting Steps Expected Outcome
Competing O-acylation Switch from less bulky alkylating agents (e.g., benzyl bromoacetate) to bulkier ones (tert-butyl bromoacetate).[3][4]Suppression of the O-acylation side reaction and increased formation of the desired O-alkylated product.
Inefficient Reaction Conditions Employ biphasic conditions with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).[1]Quantitative conversion to the desired O-alkylated product.
Inappropriate Base Avoid strong bases like NaH that may promote O-acylation.[3][4] Consider weaker bases or alternative reaction conditions.Minimized side reactions and improved yield of the target product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Route Starting Material Key Strategy Number of Steps Overall Yield Reference
Route AN/A (Ns-protected intermediate)Selective N-alkylation using a 2-nitrobenzenesulfonyl (Ns) protecting group.[1]1711%[1]
Route B3,4-difluoronitrobenzeneSequential nucleophilic substitution, protection, reduction, condensation, and cyclization.[2]N/A78%[2]
Route CN/A (Common synthetic intermediate 4)O-alkylation under biphasic conditions.[3]N/AN/A (Quantitative yield for O-alkylation step)[3]

Experimental Protocols

Protocol 1: O-Alkylation under Biphasic Conditions

This protocol is adapted from the procedure described by Sugai et al.[1] for the O-alkylation of the primary alcohol derivative (16).

  • Reaction Setup: To a solution of the primary alcohol derivative (16) in dichloromethane (B109758) (DCM), add an excess of tert-butyl bromoacetate.

  • Addition of Catalyst and Base: Add tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Work-up: Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by high-performance liquid chromatography (HPLC) to obtain the desired O-alkylated product (17).

Protocol 2: Deprotection and Final Salt Formation

This protocol is based on the final steps of the synthesis reported by Ito et al.[1]

  • Removal of Ns group: Treat the Ns-protected intermediate with thiophenol and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 6 hours.

  • Removal of tert-butyl group: To a solution of the deprotected intermediate in dichloromethane (DCM), add trifluoroacetic acid (TFA) and stir for 1 hour at room temperature.

  • Neutralization and Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and add 1 M sodium hydroxide (NaOH) dropwise to neutralize the solution and form the sodium salt of this compound.

  • Purification: Purify the final product using a Sep-Pak C18 cartridge with a water-methanol gradient.

Visualizations

PNU142300_Synthesis_Troubleshooting Start Low Yield of this compound CheckRoute Evaluate Synthetic Route Start->CheckRoute CheckSteps Analyze Individual Step Yields Start->CheckSteps RouteA 17-Step Ns-protection Route (11% Yield) CheckRoute->RouteA Current Route RouteB Route from 3,4-difluoronitrobenzene (78% Yield) CheckRoute->RouteB Alternative OAlkylation Low Yield in O-alkylation? CheckSteps->OAlkylation Deprotection Issue with Deprotection? CheckSteps->Deprotection SwitchRoute Consider Switching to Higher-Yielding Route RouteA->SwitchRoute OAlkylationSolution Use Bulky Alkylating Agent (t-Bu bromoacetate) + Biphasic Conditions OAlkylation->OAlkylationSolution Yes DeprotectionSolution Optimize Deprotection Conditions (e.g., TFA) & Neutralization Deprotection->DeprotectionSolution Yes

Caption: Troubleshooting workflow for improving this compound synthesis yield.

Synthetic_Route_Comparison Start Starting Material Route1_Start Ns-protected Intermediate Start->Route1_Start Route2_Start 3,4-difluoronitrobenzene Start->Route2_Start Route1_Steps 17 Steps (N-alkylation, deprotection, etc.) Route1_Start->Route1_Steps Route2_Steps Multiple Steps (Substitution, cyclization, etc.) Route2_Start->Route2_Steps Route1_Yield Overall Yield: 11% Route1_Steps->Route1_Yield Route2_Yield Overall Yield: 78% Route2_Steps->Route2_Yield PNU142300 This compound Route1_Yield->PNU142300 Route2_Yield->PNU142300

Caption: Comparison of two synthetic routes to this compound.

References

Technical Support Center: Optimizing PNU-142300 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of PNU-142300.

Frequently Asked Questions (FAQs)

Q1: What is PNU-142300 and why is its accurate quantification important?

PNU-142300 is a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486).[1][2][3] Accurate measurement of PNU-142300 is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, especially in patients with renal impairment where accumulation of metabolites may occur.[4][5][6]

Q2: What are the common causes of signal suppression in the LC-MS analysis of PNU-142300?

Signal suppression in LC-MS analysis, a type of matrix effect, can lead to inaccurate and unreliable results.[7][8][9] For PNU-142300, which is often analyzed in complex biological matrices like plasma or serum, the primary causes include:

  • Co-eluting Endogenous Components: Compounds from the biological matrix, such as phospholipids, salts, and proteins, can elute at the same time as PNU-142300 and compete for ionization in the MS source, thereby reducing the analyte's signal.[7][10][11]

  • Poor Chromatographic Resolution: Inadequate separation of PNU-142300 from other matrix components can lead to ion suppression.[7][11]

  • Suboptimal Ion Source Parameters: Incorrect settings for temperatures, gas flows, or voltages in the mass spectrometer's ion source can result in inefficient ionization of the target analyte.[7][11]

  • High Analyte Concentration: At very high concentrations, the detector response for an analyte can become non-linear, which can be mistaken for suppression.[12]

Q3: How can I detect and quantify signal suppression for my PNU-142300 assay?

Two primary methods are used to assess signal suppression:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A standard solution of PNU-142300 is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. A dip in the constant baseline signal of PNU-142300 indicates the retention times at which matrix components are eluting and causing suppression.[13][14]

  • Matrix Effect Evaluation: This quantitative method compares the response of PNU-142300 in a pure solvent to its response in an extracted blank matrix spiked with the same concentration of the analyte. The percentage matrix effect can be calculated, with a value less than 100% indicating ion suppression.[13][14]

Troubleshooting Guides

Problem: Low or inconsistent signal intensity for PNU-142300.

This is a common indicator of signal suppression. The following troubleshooting steps can help identify and resolve the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a major contributor to matrix effects.[7][15] Consider the following sample preparation techniques to remove interfering substances.

  • Protein Precipitation (PPT): A simple and rapid method, but it may not be sufficient for removing all interfering components.[15]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning PNU-142300 into an immiscible organic solvent, leaving many matrix components behind.[7]

  • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by selectively retaining PNU-142300 on a solid sorbent while interfering compounds are washed away.[7][10]

Experimental Protocol: Comparison of Sample Preparation Methods

To determine the most effective sample preparation technique for your PNU-142300 analysis, perform the following experiment:

  • Sample Spiking: Spike a known concentration of PNU-142300 into blank plasma or serum.

  • Parallel Extraction: Aliquot the spiked sample and process it using PPT, LLE, and SPE methods in parallel.

  • Analysis: Analyze the final extracts by LC-MS.

  • Comparison: Compare the peak area and signal-to-noise ratio of PNU-142300 from each extraction method.

The following table summarizes typical recovery and matrix effect values for different sample preparation methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85 - 10040 - 70
Liquid-Liquid Extraction (LLE)70 - 9070 - 90
Solid-Phase Extraction (SPE)90 - 10590 - 100

Note: These are representative values and will vary depending on the specific matrix and experimental conditions.

Step 2: Optimize Chromatographic Conditions

Improving the separation of PNU-142300 from co-eluting matrix components can significantly reduce ion suppression.[7]

  • Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.

  • Gradient Optimization: Adjust the mobile phase gradient to better resolve PNU-142300 from early-eluting salts and late-eluting phospholipids. A shallower gradient around the elution time of PNU-142300 can improve resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[8]

Step 3: Utilize an Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for signal suppression.[7] A SIL-IS of PNU-142300 will co-elute and experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of variable matrix effects.

Step 4: Optimize Mass Spectrometer Source Parameters

Ensure the ion source is operating under optimal conditions for PNU-142300.

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for molecules like PNU-142300. Test both positive and negative ionization modes to determine which provides a better signal.

  • Source Parameters: Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the signal for PNU-142300.

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting signal suppression.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation serum Spiked Serum/Plasma ppt Protein Precipitation serum->ppt lle Liquid-Liquid Extraction serum->lle spe Solid-Phase Extraction serum->spe lcms LC-MS System ppt->lcms lle->lcms spe->lcms data Data Analysis (Peak Area, S/N) lcms->data result Optimized Method data->result

Workflow for comparing sample preparation methods.

troubleshooting_logic start Low/Inconsistent Signal for PNU-142300 sample_prep Optimize Sample Preparation (PPT, LLE, SPE) start->sample_prep chromatography Optimize Chromatography (Column, Gradient) sample_prep->chromatography is_usage Use Stable Isotope-Labeled Internal Standard chromatography->is_usage ms_params Optimize MS Source Parameters is_usage->ms_params solution Signal Improved and Consistent ms_params->solution

Logical troubleshooting flow for signal suppression.

References

PNU-142300 Sample Preparation Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of PNU-142300 samples for experimental use. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is PNU-142300 and why is its proper sample preparation important?

A1: PNU-142300 is a primary metabolite of the oxazolidinone antibiotic, Linezolid.[1] While often described as an inactive metabolite, recent studies suggest a potential link between the accumulation of PNU-142300 and Linezolid-induced thrombocytopenia, particularly in patients with renal impairment.[2][3] Therefore, accurate and reproducible sample preparation is crucial for reliable experimental results in pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and investigations into its potential biological effects.

Q2: What are the known solubility characteristics of PNU-142300?

A2: PNU-142300 is reported to be slightly soluble in both Dimethyl Sulfoxide (DMSO) and water. For analytical purposes, stock solutions have been successfully prepared in water or methanol (B129727) at a concentration of 1 mg/mL.[4] For in vitro assays, DMSO is a common solvent for initial stock solutions of small molecules with poor aqueous solubility.

Q3: How should I store PNU-142300 in its solid form and as a stock solution?

A3: Proper storage is essential to maintain the integrity of PNU-142300.

  • Solid Form: Store in a cool, dark, and dry place. For long-term storage, it is advisable to follow the manufacturer's recommendations, which may include refrigeration or freezing.[5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol. It is highly recommended to create single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation and precipitation.[5] Store these aliquots at -20°C or -80°C, protected from light.[5]

Q4: How many times can a stock solution of PNU-142300 be subjected to freeze-thaw cycles?

A4: To ensure the stability and integrity of the compound, it is best to avoid repeated freeze-thaw cycles. The recommended practice is to prepare single-use aliquots of your stock solution. If this is not practical, limit the number of freeze-thaw cycles to a maximum of three to five.[5]

Troubleshooting Guide

Problem 1: PNU-142300 is not dissolving completely in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be incomplete.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended solvent. While slightly soluble in water, DMSO is often a better choice for creating high-concentration stock solutions for poorly aqueous-soluble compounds.[6]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution.[5]

    • Sonication: Use a sonicator bath to help break up any precipitate and facilitate dissolution.[5][7]

    • Reduce Concentration: If the above steps do not work, you may need to prepare a stock solution at a lower concentration.

Problem 2: After diluting my DMSO stock solution of PNU-142300 into an aqueous buffer for my experiment, a precipitate forms.

  • Possible Cause: The compound is precipitating out of the aqueous solution due to its low aqueous solubility. This is a common issue when diluting a DMSO stock into a buffer.

  • Troubleshooting Steps:

    • Serial Dilutions in DMSO: It is advisable to perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer.

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically below 0.5%) to minimize solvent effects and reduce the risk of precipitation.[8]

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to help keep the compound in solution.[9]

    • Use of Solubilizing Agents: In some cases, the inclusion of a small amount of a biocompatible surfactant or other solubilizing agent in the assay buffer may improve solubility.[9]

Problem 3: I am observing inconsistent or no effect of PNU-142300 in my experiments.

  • Possible Cause: This could be due to several factors, including compound degradation, inaccurate concentration due to precipitation, or adsorption to plasticware.

  • Troubleshooting Steps:

    • Check Storage and Handling: Ensure that the compound and its solutions have been stored correctly and that freeze-thaw cycles have been minimized.[5]

    • Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh one from the solid compound.

    • Verify Concentration: If possible, analytically verify the concentration of your stock solution.

    • Consider Adsorption: Some compounds can adsorb to the surface of plastic labware, which reduces the effective concentration in the experiment. Using low-adhesion plastics or including a carrier protein like BSA in the buffer can sometimes mitigate this.[9]

Data Presentation

Table 1: UPLC Method Parameters for PNU-142300 Analysis in Human Plasma

ParameterValue
ColumnACQUITY UPLC HSS T3
Mobile PhaseAcetonitrile (B52724) and Buffer A
Flow Rate0.40 mL/min
Detection Wavelength254 nm
Internal Standardp-Toluic acid
Linearity Range0.2 to 20.0 µg/mL
Intra-assay Accuracy93.59–106.86%
Inter-assay Accuracy89.49–109.51%
Intra-assay Precision (RSD%)<2.0%
Inter-assay Precision (RSD%)<4.0%

Data sourced from J-Stage.[4]

Table 2: UPLC-MS/MS Method Parameters for PNU-142300 Analysis in Human Serum

ParameterValue
ColumnWaters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile PhaseAcetonitrile and 0.1% formic acid in water
Flow Rate0.40 mL/min
Detection ModeMultiple Reaction Monitoring (MRM)
Ion Transition (m/z)369.96 → 327.98
Internal StandardTedizolid
Linearity Range0.05–100 µg/ml
Intra-day PrecisionBelow 14.2%
Inter-day PrecisionBelow 14.2%
Accuracy-9.7 to 12.8%

Data sourced from Frontiers in Pharmacology.

Experimental Protocols

Protocol 1: Preparation of PNU-142300 Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of PNU-142300 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. A brief sonication or gentle warming (37°C) can be used to aid dissolution if necessary.[5]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Sample Preparation for UPLC Analysis of PNU-142300 from Human Plasma

  • Sample Collection: Collect 100 µL of a plasma sample in a 1.5 mL centrifuge tube.

  • Internal Standard Addition: Add 5 µL of the internal standard (p-toluic acid) to the plasma sample.

  • Protein Precipitation: Add 200 µL of acetonitrile to the mixture. Vortex and then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the resulting supernatant to a fresh centrifuge tube.

  • Dilution: Add 500 µL of Buffer A to the supernatant and vortex the mixture.

  • Injection: Inject 8 µL of the final solution into the UPLC system for analysis.

This protocol is adapted from the method described in J-Stage.[4]

Visualizations

Linezolid_Metabolism Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Metabolism (Oxidation of Morpholine Ring) PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Linezolid->PNU_142586 Metabolism (Oxidation of Morpholine Ring) Thrombocytopenia Potential Association with Linezolid-Induced Thrombocytopenia PNU_142300->Thrombocytopenia PNU_142586->Thrombocytopenia

Caption: Metabolic pathway of Linezolid to its primary metabolites.

Sample_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh PNU-142300 Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw serial_dilute Serial Dilution in DMSO (if needed) thaw->serial_dilute final_dilute Final Dilution in Aqueous Buffer serial_dilute->final_dilute Assay Assay final_dilute->Assay Use Immediately in Assay

Caption: Experimental workflow for preparing PNU-142300 solutions.

References

Technical Support Center: PNU 142300 Trifluoroacetic Acid Salt

Author: BenchChem Technical Support Team. Date: December 2025

PNU 142300 is a metabolite of the antibiotic linezolid.[1] As with many synthetic peptides and small molecules, it is often supplied as a TFA salt, a byproduct of the purification process. While generally stable, the trifluoroacetate (B77799) counter-ion can sometimes influence the compound's behavior in experimental settings. This guide addresses potential stability and handling issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound TFA salt?

For long-term stability, this compound TFA salt should be stored in its lyophilized form at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2][3]

Q2: How should I prepare stock solutions of this compound TFA salt?

It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or DMF. Based on general solubility principles for similar compounds, aqueous solubility might be limited. For biological assays, further dilution of the organic stock solution into your aqueous experimental buffer is advised.

Q3: Can the trifluoroacetic acid (TFA) counter-ion interfere with my experiments?

Yes, residual TFA from the purification process can be acidic and may alter the pH of your experimental system, especially in poorly buffered solutions.[4] It can also exhibit cytotoxicity at higher concentrations, potentially affecting cell-based assays.[4]

Q4: Is this compound TFA salt sensitive to light?

While specific photostability data for this compound is unavailable, it is good practice to protect all research compounds from prolonged exposure to light by storing them in amber vials or wrapping containers in foil.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Solubility

Q: I am having trouble dissolving this compound TFA salt in my aqueous buffer.

A: This is a common issue for compounds with hydrophobic moieties. The trifluoroacetate salt form can sometimes influence solubility.

  • Troubleshooting Steps:

    • Use an Organic Solvent for Stock Solution: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Ensure the solvent is of high purity to prevent degradation.

    • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the organic solvent.

    • Dilution into Aqueous Buffer: Serially dilute the organic stock solution into your final aqueous buffer. Vortex gently after each dilution step. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

    • pH Adjustment: The pH of the final solution can impact the solubility of the compound. You may need to adjust the pH of your buffer after adding the compound.

Issue 2: Variability in Experimental Results

Q: I am observing high variability or a lack of reproducibility in my bioassays.

A: This could be due to several factors, including the presence of residual TFA or degradation of the compound.

  • Troubleshooting Steps:

    • pH Control: Ensure your experimental buffer is sufficiently robust to maintain a stable pH after the addition of the this compound TFA salt solution. Residual TFA is acidic and can lower the pH.[4]

    • Freshly Prepared Solutions: Prepare fresh working solutions from your frozen stock for each experiment to minimize the impact of any potential degradation in the aqueous solution.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • TFA Salt Exchange: For highly sensitive assays, consider performing a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl). A general protocol for this is provided in the "Experimental Protocols" section.

Issue 3: Suspected Compound Degradation

Q: I suspect my this compound TFA salt may be degrading over time.

A: Degradation can be influenced by storage conditions, solvent purity, and handling procedures.

  • Troubleshooting Steps:

    • Proper Storage: Confirm that the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture and light.[2][3]

    • Use of High-Purity Solvents: Solvents containing impurities, especially water or reactive species, can promote degradation. Use anhydrous, high-purity solvents for stock solutions.

    • Stability Assessment: If you continue to suspect degradation, you can perform a simple stability study by analyzing the purity of your stock solution over time using HPLC. A general protocol is provided below.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound TFA salt under various conditions.

Table 1: Hypothetical Stability of this compound TFA Salt in Lyophilized Form

Storage ConditionTime PointPurity (%)
-80°C, desiccated12 months>99%
-20°C, desiccated12 months>98%
4°C, desiccated6 months95%
Room Temp, desiccated1 month90%
Room Temp, open to air1 week<85%

Table 2: Hypothetical Stability of this compound TFA Salt in Solution (10 mM Stock in DMSO)

Storage ConditionTime PointPurity (%)
-80°C6 months>99%
-20°C3 months>98%
4°C1 week96%
Room Temperature24 hours92%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity and stability of this compound TFA salt.

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound TFA salt in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is for exchanging the TFA counter-ion with HCl, which may be more suitable for certain biological experiments.

  • Dissolution: Dissolve the this compound TFA salt in a minimal amount of deionized water.

  • Acidification: Add a 10-fold molar excess of 0.1 M HCl to the solution.

  • Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath) and lyophilize overnight to remove the water and excess HCl.

  • Re-dissolution and Lyophilization (Wash): Re-dissolve the resulting solid in deionized water and lyophilize again. Repeat this step 2-3 times to ensure complete removal of residual TFA.

  • Final Product: The final lyophilized powder will be the HCl salt of this compound. Store under the same recommended conditions as the TFA salt.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound TFA Salt Issues start Experiment Issue Observed solubility Poor Solubility? start->solubility variability High Variability? solubility->variability No use_organic Use Organic Stock (DMSO/DMF) solubility->use_organic Yes degradation Suspected Degradation? variability->degradation No check_ph Check Buffer pH variability->check_ph Yes check_storage Verify Storage Conditions (-20°C or -80°C, dry, dark) degradation->check_storage Yes sonicate Gentle Sonication use_organic->sonicate dilute Dilute into Aqueous Buffer sonicate->dilute end_good Issue Resolved dilute->end_good fresh_solutions Use Freshly Prepared Solutions check_ph->fresh_solutions aliquot Aliquot Stock to Avoid Freeze-Thaw fresh_solutions->aliquot salt_exchange Consider TFA Salt Exchange aliquot->salt_exchange salt_exchange->end_good hplc_purity Assess Purity via HPLC check_storage->hplc_purity hplc_purity->end_good

Caption: Troubleshooting workflow for common issues with this compound TFA salt.

HypotheticalDegradationPathway Hypothetical Hydrolytic Degradation of this compound PNU_142300 This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., due to moisture in solvent) PNU_142300->Hydrolysis Degradant_A Degradation Product A (e.g., Cleaved Side Chain) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., Ring Opening) Hydrolysis->Degradant_B

Caption: Hypothetical hydrolytic degradation pathway for this compound.

References

Avoiding degradation of PNU 142300 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of PNU 142300 during analysis. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing actionable solutions and detailed protocols to ensure the integrity of your results.

Q1: I am observing low recovery of this compound in my samples. What could be the cause?

Low recovery of this compound can stem from several factors, including degradation during sample preparation or analysis, or suboptimal extraction efficiency. While this compound is generally stable in biological matrices under recommended conditions, exposure to harsh chemical environments can lead to degradation.[1][2]

Potential Causes and Solutions:

  • pH of Solutions: The parent compound, linezolid (B1675486), is known to be labile in acidic and alkaline conditions.[3][4] this compound, sharing a similar core structure, may also be susceptible to pH-mediated degradation.

    • Recommendation: Ensure all solvents and buffers used during extraction and analysis are within a neutral pH range. Avoid strong acids or bases.

  • Oxidative Stress: Linezolid is susceptible to oxidative degradation.[3][4]

    • Recommendation: Avoid using strong oxidizing agents in your sample preparation workflow. Ensure solvents are fresh and free of peroxides.

  • Inefficient Protein Precipitation: Incomplete protein removal can lead to co-precipitation of the analyte or interference during analysis.

    • Recommendation: Use a validated protein precipitation protocol. Acetonitrile (B52724) is a commonly used and effective precipitant for this analysis.[3][5]

Q2: My chromatogram shows unexpected peaks that are not present in the standard. Could this be degradation?

The appearance of extraneous peaks can indicate the presence of degradation products, impurities from the sample matrix, or contaminants from your analytical system. Forced degradation studies of the parent drug, linezolid, show that degradation can occur under hydrolytic (acidic, basic) and oxidative stress, leading to the formation of multiple byproducts.[3][4][5]

Troubleshooting Steps:

  • System Blank Analysis: Inject a blank solvent to rule out contamination from the autosampler, column, or mobile phase.

  • Matrix Blank Analysis: Analyze a blank plasma or serum sample (without the analyte) that has undergone the same extraction procedure to check for endogenous interferences.

  • Review Sample Handling: Scrutinize your sample preparation and storage procedures. Were samples exposed to extreme pH, high temperatures, or prolonged light?

  • Stress Testing (for method development): To confirm if the peaks are degradation products, you can perform a forced degradation study on a this compound standard. Expose the standard to mild acidic, basic, and oxidative conditions and analyze the resulting chromatogram. This will help in developing a stability-indicating method.

Detailed Experimental Protocols

To ensure accurate and reproducible results, follow this validated protocol for the analysis of this compound in human plasma/serum.

Protocol: Sample Preparation and UPLC-MS/MS Analysis

This protocol is adapted from validated methods for the quantification of this compound in biological matrices.[1][5]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.[5]

  • Store the stock solution at -30°C or below.[5]

  • Prepare working standards and quality control (QC) samples by serial dilution of the stock solution with blank plasma or serum.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add an appropriate internal standard (e.g., tedizolid (B1663884) or a deuterated analog).[6][7]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000-15,000 rpm for 10 minutes at 4°C.[5][7]

  • Transfer the clear supernatant to a clean autosampler vial for analysis.

3. Chromatographic Conditions (UPLC-MS/MS):

  • Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC HSS T3).[5][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Column Temperature: Maintain at 40°C.[6]

  • Autosampler Temperature: Keep at 4°C to 10°C.[2][3][6]

  • Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).[6]

    • Example Transition: m/z 369.96 → 327.98 for this compound.[6]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound solid compound? A: The solid compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least 4 years.

Q: How should I store this compound in biological samples (plasma/serum)? A: Plasma or serum samples containing this compound should be stored at -80°C for long-term stability.[5] The compound is stable for up to 30 days under these conditions.[2][3]

Q: Is this compound sensitive to freeze-thaw cycles? A: No, this compound has been shown to be stable through at least three freeze-thaw cycles in human plasma.[1][2][3]

Q: How long is this compound stable in the autosampler after preparation? A: Processed samples are stable in a cooled autosampler (4°C - 10°C) for at least 48 hours.[1][2][3]

Q: Is this compound sensitive to light? A: While specific photostability studies on this compound are not widely published, its parent compound, linezolid, is generally stable under photolytic stress.[3][4] However, as a general laboratory practice, it is always recommended to protect analytical samples and standards from prolonged exposure to direct light.

Data Presentation: Stability Summary

The following tables summarize the stability of this compound in biological matrices and the degradation profile of its parent compound, linezolid, under forced conditions.

Table 1: Stability of this compound in Human Plasma/Serum

Stability TestConditionDurationResultReference(s)
Long-Term Stability-80°C30 daysStable[2][3]
Freeze-Thaw StabilityThree cycles (-40°C to Room Temp)3 cyclesStable[1]
Autosampler Stability4°C - 10°C48 hoursStable[1][2][3]
Short-Term StabilityRoom Temperature4 hoursStable[1]

Table 2: Summary of Linezolid Forced Degradation Studies (for Inference)

Stress ConditionReagent/DetailsDegradation ObservedReference(s)
Acidic Hydrolysis0.1 M HClYes[3][4][6]
Alkaline Hydrolysis0.1 M NaOHYes[3][4][6]
Oxidative0.6% H₂O₂Yes[3][6]
Thermal70°CStable[6]
PhotolyticUV/Fluorescent LightStable[3][4]

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma/Serum Sample (100 µL) IS 2. Add Internal Standard Sample->IS Precipitate 3. Add Acetonitrile (200 µL) IS->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min @ 4°C) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into UPLC-MS/MS Supernatant->Inject Separate 8. C18 Reverse-Phase Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect

References

Technical Support Center: Optimizing Chromatographic Separation of Linezolid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Linezolid (B1675486) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Linezolid that I should be aware of during chromatographic analysis?

A1: The two primary metabolites of Linezolid are PNU-142586 and PNU-142300.[1][2] These are formed through the oxidation of the morpholine (B109124) ring and are considered inactive.[1][2][3] It is crucial to ensure your chromatographic method can adequately separate these metabolites from the parent drug and from each other, especially in pharmacokinetic and metabolism studies.[4]

Q2: What is a typical starting point for developing an HPLC method for Linezolid?

A2: A common starting point for Linezolid analysis is reversed-phase HPLC (RP-HPLC) using a C18 column.[5][6] A mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is frequently employed.[5][7] Detection is typically carried out using a UV detector at a wavelength of around 251-258 nm.[5][6][8]

Q3: Are there established UPLC methods for the simultaneous analysis of Linezolid and its metabolites?

A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous quantification of Linezolid and its main metabolites, PNU-142300 and PNU-142586, in biological matrices like human plasma.[4] These methods offer faster analysis times and improved resolution. One such method utilizes an ACQUITY UPLC HSS T3 column with a gradient elution of a phosphate buffer and acetonitrile.[4]

Q4: What are the key validation parameters to consider for a Linezolid chromatographic method according to ICH guidelines?

A4: According to ICH guidelines (Q2A/R1), the key validation parameters for an analytical method include:

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is often evaluated through forced degradation studies.[6][10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.[13]
Inappropriate Mobile Phase pH For basic compounds like Linezolid, a lower pH mobile phase can improve peak symmetry. Adjust the pH of the buffer to ensure the analyte is in a single ionic form.[14]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have lost its efficiency and may need to be replaced.[14]
Secondary Interactions Some peaks may tail due to secondary interactions with the stationary phase. Consider using a different column chemistry or adding a competing base to the mobile phase.[13]
Extra-column Effects Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[13]

Problem: Unstable Baseline (Drift or Noise)

Possible Cause Troubleshooting Step
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[15]
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[16]
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace if necessary.
Column Bleed This can occur with new columns or if the mobile phase is incompatible with the stationary phase. Condition the column according to the manufacturer's instructions.
Temperature Fluctuations Use a column oven to maintain a constant temperature for the column and mobile phase.[14]

Problem: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Unstable Mobile Phase Composition Ensure the mobile phase components are accurately measured and well-mixed. If using a gradient, ensure the pump is functioning correctly.
Fluctuations in Flow Rate Check for leaks in the pump and fittings. Worn pump seals can lead to inconsistent flow rates and should be replaced.[17]
Changes in Column Temperature Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[17]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when changing mobile phases or after a gradient run.

Experimental Protocols

Protocol 1: RP-HPLC Method for Linezolid in Pharmaceutical Formulations
  • Objective: To provide a simple and accurate method for the estimation of Linezolid in tablet formulations.[5]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (250 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A mixture of methanol and pH 3.0 phosphate buffer in a ratio of 45:55 (v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 251 nm.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 45°C.[5][6]

  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 100 mg of Linezolid into a 100 mL volumetric flask.[5]

    • Add 70 mL of diluent (mobile phase can be used as a diluent) and sonicate for 20 minutes with intermediate shaking to dissolve.[5]

    • Dilute to volume with the diluent and mix well.[5]

    • Filter the solution through a 0.45 µm membrane filter.[5]

    • Dilute 3 mL of the filtered solution into a 50 mL volumetric flask and make up to volume with the diluent.[5]

Protocol 2: UPLC Method for Simultaneous Determination of Linezolid and its Metabolites in Human Plasma
  • Objective: To simultaneously measure the concentration of Linezolid, PNU-142300, and PNU-142586 in human plasma.[4]

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[4]

    • Mobile Phase:

      • Buffer A: 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.2 with ortho-phosphoric acid.[4]

      • Buffer B: Acetonitrile.[4]

    • Gradient Elution:

      • 0-0.33 min: 15% Acetonitrile

      • 1.00 min: 70% Acetonitrile

      • 1.00-1.73 min: 70% Acetonitrile

      • 1.74-4.00 min: 15% Acetonitrile[4]

    • Flow Rate: 0.40 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

    • Column Temperature: 45°C.[4]

  • Sample Preparation:

    • Perform protein precipitation of the plasma sample using acetonitrile.[4]

    • Centrifuge the sample to separate the precipitated proteins.

    • Inject the protein-free supernatant into the UPLC system.[4]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Linezolid Analysis

ParameterMethod 1 (RP-HPLC)[5]Method 2 (RP-HPLC)[6]Method 3 (UPLC)[4]
Analyte(s) LinezolidLinezolidLinezolid, PNU-142300, PNU-142586
Column InertSustain C18 (250x4.6mm, 5µ)InertSustain C18 (250x4.6mm, 5µ)ACQUITY UPLC HSS T3 (100x2.1mm, 1.8µ)
Mobile Phase Methanol:Phosphate Buffer pH 3.0 (45:55)Methanol:1% Acetic Acid (50:50)Gradient of Acetonitrile and Phosphate Buffer pH 3.2
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min
Detection UV at 251 nmUV at 249 nmUV at 254 nm
Retention Time (Linezolid) 4.95 min7.3 minNot specified in abstract

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Weigh Tablet Powder sp2 Dissolve in Diluent & Sonicate sp1->sp2 sp3 Dilute to Volume sp2->sp3 sp4 Filter Solution sp3->sp4 sp5 Final Dilution sp4->sp5 ha1 Inject Sample into HPLC sp5->ha1 Inject ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection ha2->ha3 ha4 Data Acquisition & Analysis ha3->ha4

Caption: Workflow for the analysis of Linezolid in pharmaceutical formulations.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Instability cluster_retention Retention Time Variability start Chromatographic Problem Identified ps1 Tailing or Fronting? start->ps1 b1 Drift or Noise? start->b1 rt1 Inconsistent RT? start->rt1 ps2 Reduce Sample Load ps1->ps2 Yes ps3 Adjust Mobile Phase pH ps1->ps3 Yes ps4 Clean/Replace Column ps1->ps4 Yes b2 Degas Mobile Phase b1->b2 Yes b3 Prepare Fresh Mobile Phase b1->b3 Yes b4 Check Detector Lamp b1->b4 Yes rt2 Check Mobile Phase Prep rt1->rt2 Yes rt3 Inspect Pump & Fittings rt1->rt3 Yes rt4 Ensure Temp Control rt1->rt4 Yes

Caption: A logical approach to troubleshooting common HPLC issues.

linezolid_metabolism Linezolid Linezolid PNU142586 PNU-142586 (Metabolite A) Linezolid->PNU142586 Oxidation of Morpholine Ring PNU142300 PNU-142300 (Metabolite B) Linezolid->PNU142300 Oxidation of Morpholine Ring

Caption: Metabolic pathway of Linezolid to its primary metabolites.

References

Technical Support Center: Troubleshooting Low Recovery of PNU 142300 from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the recovery of PNU 142300 from plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a metabolite of the antibiotic linezolid (B1675486). Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Q2: What are the common causes of low recovery of this compound from plasma?

Low recovery can stem from several factors including inefficient protein precipitation, suboptimal extraction solvent selection, analyte degradation, or issues with the analytical instrumentation. A systematic troubleshooting approach is necessary to identify the root cause.

Q3: Which extraction method is most suitable for this compound from plasma?

Protein precipitation with acetonitrile (B52724) is a commonly reported and effective method for extracting this compound from plasma.[1][2][3] However, other techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be optimized for this purpose.

Q4: What is a typical extraction recovery rate for this compound?

Published methods show a wide range of extraction recoveries for this compound, from approximately 78% to over 130%.[1][4] This variability highlights the sensitivity of the extraction process to procedural details.

Q5: How can I improve the efficiency of protein precipitation?

To enhance protein precipitation, consider optimizing the solvent-to-plasma ratio, using ice-cold solvent, increasing vortexing time, and including an incubation step at a low temperature before centrifugation.[5]

Troubleshooting Guides

Issue 1: Low Recovery After Protein Precipitation

Possible Causes and Solutions:

  • Incomplete Protein Precipitation:

    • Solution: Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A common starting point is 3:1 (v/v).[5][6] Ensure thorough mixing by vortexing vigorously. Consider incubating the mixture at a low temperature (e.g., -20°C) for a sufficient period to enhance precipitation.

  • Suboptimal Solvent Choice:

    • Solution: While acetonitrile is widely used, methanol (B129727) can also be effective.[5][7] The choice of solvent can influence the precipitation of different plasma proteins and the solubility of the analyte.

  • Analyte Co-precipitation:

    • Solution: this compound might be entrapped within the precipitated protein pellet. After adding the precipitation solvent, ensure vigorous and extended vortexing to fully disrupt protein-analyte interactions.

  • Supernatant Transfer Loss:

    • Solution: Be meticulous when aspirating the supernatant to avoid disturbing the protein pellet. Leave a small amount of supernatant behind to ensure a clean transfer, rather than trying to maximize volume at the risk of contamination.

Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

  • Improper Cartridge Conditioning:

    • Solution: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.[8]

  • Incorrect Sample pH:

    • Solution: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Adjust the sample pH to ensure the analyte is in the appropriate ionization state for optimal binding.

  • Inappropriate Wash Solvent:

    • Solution: The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker solvent or decrease the organic content of the wash solution to remove interferences without affecting this compound retention.

  • Inefficient Elution:

    • Solution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic strength of the elution solvent or modify its pH to facilitate complete elution.

Issue 3: Low Recovery with Liquid-Liquid Extraction (LLE)

Possible Causes and Solutions:

  • Suboptimal Solvent Selection:

    • Solution: The choice of organic solvent is critical for efficient partitioning of this compound. Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) to find the one that provides the best recovery.

  • Incorrect Aqueous Phase pH:

    • Solution: Adjust the pH of the plasma sample to ensure this compound is in a neutral form, which will favor its partitioning into the organic phase.

  • Insufficient Mixing:

    • Solution: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for an adequate duration is essential.

  • Emulsion Formation:

    • Solution: Emulsions can form at the interface of the two phases, trapping the analyte. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent.

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Small Molecules from Plasma

FeatureProtein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Protein removal by denaturationAnalyte partitioning between solid and liquid phasesAnalyte partitioning between two immiscible liquid phases
Typical Solvents Acetonitrile, MethanolMethanol, Acetonitrile, various buffersEthyl acetate, Diethyl ether, Methyl tert-butyl ether
Pros Simple, fast, cost-effectiveHigh selectivity, good for sample concentrationHigh purity of final extract
Cons Potential for analyte co-precipitation, matrix effectsMore complex, requires method developmentCan be labor-intensive, potential for emulsion formation
Reported this compound Recovery Variable (78% - >130%)[1][4]Method-dependentMethod-dependent

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Place 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Workflow
  • To 500 µL of plasma, add a suitable internal standard.

  • Adjust the pH of the plasma sample as required.

  • Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue for analysis.

Visualizations

TroubleshootingWorkflow Start Low this compound Recovery CheckMethod Review Extraction Method Start->CheckMethod PPT Protein Precipitation Issue? CheckMethod->PPT Using PPT SPE SPE Issue? CheckMethod->SPE Using SPE LLE LLE Issue? CheckMethod->LLE Using LLE IncompletePPT Incomplete Precipitation? - Increase solvent ratio - Vortex longer - Incubate at low temp PPT->IncompletePPT Yes SolventChoicePPT Suboptimal Solvent? - Try alternative (e.g., Methanol) PPT->SolventChoicePPT No ImproperConditioning Improper Conditioning? - Re-verify protocol SPE->ImproperConditioning Yes WrongpH_SPE Incorrect pH? - Adjust sample pH SPE->WrongpH_SPE No SolventChoiceLLE Suboptimal Solvent? - Test different solvents LLE->SolventChoiceLLE Yes WrongpH_LLE Incorrect pH? - Adjust sample pH for neutral form LLE->WrongpH_LLE No AnalyticalIssue Check Analytical Method - Instrument calibration - Standard stability IncompletePPT->AnalyticalIssue SolventChoicePPT->AnalyticalIssue ImproperConditioning->AnalyticalIssue WashEluteSPE Wash/Elution Issue? - Adjust solvent strength WrongpH_SPE->WashEluteSPE WashEluteSPE->AnalyticalIssue SolventChoiceLLE->AnalyticalIssue Emulsion Emulsion Formation? - Add salt, centrifuge harder WrongpH_LLE->Emulsion Emulsion->AnalyticalIssue Resolved Recovery Improved AnalyticalIssue->Resolved

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalWorkflow cluster_extraction PlasmaSample Plasma Sample Extraction Extraction Step PlasmaSample->Extraction PPT Protein Precipitation SPE Solid-Phase Extraction LLE Liquid-Liquid Extraction PostExtraction Post-Extraction Processing PPT->PostExtraction SPE->PostExtraction LLE->PostExtraction Evaporation Evaporation PostExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for this compound extraction from plasma.

References

PNU 142300 peak tailing issues in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of PNU-142300.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of PNU-142300?

A1: Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. This can be problematic as it may obscure smaller, nearby peaks, leading to inaccurate integration and quantification.[1][2] For PNU-142300, which is often measured in biological matrices alongside its parent drug, linezolid, good peak shape is crucial for accurate pharmacokinetic and toxicokinetic studies.[3]

Q2: What are the common causes of peak tailing in HPLC analysis?

A2: Common causes of peak tailing in HPLC include:

  • Secondary interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol (B1196071) groups on the silica-based column packing.[1][2][4]

  • Column degradation: Deterioration of the column packing material or a partially blocked inlet frit can lead to distorted peak shapes.[5][6]

  • Mobile phase issues: An inappropriate mobile phase pH or insufficient buffer capacity can cause tailing, especially for ionizable compounds.[1][6]

  • Sample overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[5][7][8]

  • Extra-column effects: Excessive volume in tubing and connections between the injector, column, and detector can contribute to peak broadening.[1][2]

Q3: Are there specific properties of PNU-142300 that might make it prone to peak tailing?

A3: PNU-142300, an aminoethoxyacetic acid metabolite of linezolid, possesses functional groups that can interact with active sites on the stationary phase. As a compound with a carboxylic acid and an amine moiety, its ionization state is pH-dependent. If the mobile phase pH is not optimized, these functional groups can lead to secondary interactions with the silica-based columns typically used in reversed-phase chromatography, resulting in peak tailing.[1][9]

Troubleshooting Guide

If you are experiencing peak tailing with PNU-142300, follow this step-by-step troubleshooting guide.

Step 1: Evaluate Your Chromatographic Conditions

Review your current HPLC/UPLC method against established protocols for PNU-142300 analysis.

Table 1: Example UPLC-MS/MS Parameters for PNU-142300 Analysis [10]

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B 0.1% Formic Acid in Water
Flow Rate 0.40 mL/min
Gradient 10-90% A over 0.5-1.0 min
Column Temp. 40°C
Injection Vol. 0.2 µL

Table 2: Example HPLC Parameters for PNU-142300 Analysis [11]

ParameterRecommended Setting
Column Diamonsil C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1 M Citric Acid - 0.2 M Sodium Hydrogen Phosphate (B84403) Buffer (pH 3.0)
Flow Rate 0.5 mL/min
Detection 254 nm
Column Temp. 30°C
Injection Vol. 20 µL
Step 2: Isolate the Problem

To determine if the issue is with the column, mobile phase, or sample, a systematic approach is necessary. The following flowchart illustrates a logical troubleshooting workflow.

PNU_Tailing_Troubleshooting start Peak Tailing Observed for PNU-142300 check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Check for blocked column frit and extra-column volume. check_all_peaks->check_frit Yes check_mobile_phase Evaluate Mobile Phase check_all_peaks->check_mobile_phase No yes_all Yes reverse_flush Reverse and flush column. Check fittings and tubing. check_frit->reverse_flush end_solution Peak Shape Improved reverse_flush->end_solution no_pnu No ph_issue Is pH appropriate? (e.g., pH 2.5-3.0) check_mobile_phase->ph_issue adjust_ph Adjust mobile phase pH. Ensure adequate buffering. ph_issue->adjust_ph No check_column Evaluate Column ph_issue->check_column Yes adjust_ph->end_solution column_type Is an end-capped or high-purity silica (B1680970) column being used? check_column->column_type replace_column Consider a new or different type of column. column_type->replace_column No check_sample Evaluate Sample Preparation column_type->check_sample Yes replace_column->end_solution sample_overload Is there sample overload? check_sample->sample_overload dilute_sample Dilute sample or reduce injection volume. sample_overload->dilute_sample Yes sample_overload->end_solution No dilute_sample->end_solution

Caption: Troubleshooting workflow for PNU-142300 peak tailing.

Detailed Methodologies

Mobile Phase Optimization

Secondary interactions between PNU-142300 and the stationary phase can often be mitigated by adjusting the mobile phase.[4]

  • pH Adjustment: Since PNU-142300 has both acidic and basic functional groups, controlling the mobile phase pH is critical. Operating at a low pH (e.g., 2.5-3.0) will protonate the silanol groups on the silica packing, reducing their ability to interact with the analyte.[4][12] This can be achieved by adding an acid such as formic acid or by using a buffer system like a phosphate or citrate (B86180) buffer.[10][11]

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically >20 mM) to maintain a consistent pH throughout the analysis.[2]

  • Competing Base: For particularly stubborn tailing with basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, although this may reduce column lifetime.[12]

Column Selection and Care

The choice of column and its condition are paramount for good peak shape.

  • Column Type: Use a high-purity, modern, end-capped C18 column. End-capping blocks many of the residual silanol groups that can cause tailing.[1]

  • Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If this does not resolve the issue, a new column may be necessary.[7]

  • Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample, which can help prolong column life and maintain good peak shape.[6]

Sample Preparation

Proper sample preparation can prevent many chromatographic issues.

  • Protein Precipitation: For biological samples like serum or plasma, a simple and rapid protein precipitation with acetonitrile is often effective.[10]

  • Solid-Phase Extraction (SPE): For cleaner samples and to remove interfering compounds, consider using SPE.[1]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[8]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for PNU-142300 in Human Serum[10]
  • Sample Preparation:

    • To 100 µL of serum in a 1.5 mL centrifuge tube, add 20 µL of internal standard working solution (e.g., tedizolid (B1663884) at 5.0 µg/mL).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1.0 minute.

    • Centrifuge at 13,000 g for 10 minutes at room temperature.

    • Transfer 100 µL of the supernatant to an auto-sampler vial.

    • Inject 0.2 µL into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1% Formic Acid in Water

    • Flow Rate: 0.40 mL/min

    • Gradient:

      • 0-0.5 min: 10% A

      • 0.5-1.0 min: 10-90% A

      • 1.0-2.0 min: 90% A

      • 2.0-2.1 min: 90-10% A

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

Protocol 2: HPLC-UV Method for PNU-142300 in Human Plasma[11]
  • Sample Preparation:

    • Mix 100 µL of plasma with an internal standard (e.g., chloramphenicol).

    • Add acidified acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Chromatographic Conditions:

    • Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a buffer of 0.1 M citric acid and 0.2 M sodium hydrogen phosphate, adjusted to pH 3.0.

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues in the chromatographic analysis of PNU-142300, leading to more accurate and reliable data.

References

Validation & Comparative

Comparative Analysis of PNU-142300 and PNU-142586 in the Induction of Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of two primary metabolites of the oxazolidinone antibiotic linezolid (B1675486), PNU-142300 and PNU-142586, with a specific focus on their respective roles in causing thrombocytopenia. The accumulation of these metabolites is a significant concern, particularly in patients with renal impairment, and is linked to an increased risk of this adverse hematological event.[1][2] This document synthesizes clinical data and mechanistic insights to assist researchers and drug development professionals in understanding the differential toxicological profiles of these two compounds.

Introduction to PNU-142300 and PNU-142586

Linezolid undergoes metabolism in the body, leading to the formation of two major, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethylglycine metabolite).[3][4] While PNU-142300 has been described as an inactive metabolite,[5] both compounds have been implicated in linezolid-induced thrombocytopenia (LIT).[6][7] Emerging evidence, however, points towards a more prominent role for PNU-142586 in the pathogenesis of this adverse effect.

Quantitative Comparison of Clinical and Pharmacokinetic Data

A retrospective clinical study involving 48 adult patients treated with linezolid provides key data for comparing the association of PNU-142300 and PNU-142586 with the development of thrombocytopenia.[6][7] In this study, 26 patients (54.2%) developed thrombocytopenia.[6][7] The following table summarizes the key pharmacokinetic parameters for both metabolites in patients with and without thrombocytopenia.

ParameterMetaboliteThrombocytopenia Group (n=26)No Thrombocytopenia Group (n=22)P-value
Trough Concentration (Ctrough) (µg/mL) PNU-142300Data not specifiedData not specified< 0.05
PNU-142586≥1.43 (predictive threshold)<1.43< 0.05
Area Under the Curve (AUC24) (mg·h/L) PNU-142300Data not specifiedData not specified< 0.05
PNU-142586≥37.8 (predictive threshold)<37.8< 0.05

Table 1: Comparison of Pharmacokinetic Parameters of PNU-142300 and PNU-142586 in Patients With and Without Linezolid-Induced Thrombocytopenia. While specific mean or median values for the PNU-142300 Ctrough and AUC24 were not provided in the summarized findings, the study reported them as being significantly higher in the thrombocytopenia group.[6][7]

Multivariate analysis from the same study identified a PNU-142586 trough concentration of ≥1.43 µg/mL as an independent risk factor for the development of linezolid-induced thrombocytopenia, with an odds ratio of 37.60.[6][7]

Experimental Protocols

Retrospective Clinical Study Protocol

A retrospective analysis was conducted on adult patients who had been treated with linezolid.[6][7] The study aimed to investigate the association between the plasma concentrations of linezolid and its metabolites, PNU-142300 and PNU-142586, and the incidence of thrombocytopenia.[6][7]

  • Patient Population: The study included 48 adult patients receiving linezolid treatment.[6][7]

  • Data Collection: Patient characteristics, trough concentrations (Ctrough), and the area under the concentration-time curve over 24 hours (AUC24) for linezolid, PNU-142300, and PNU-142586 were collected and compared between patients who developed thrombocytopenia and those who did not.[6][7]

  • Pharmacokinetic Analysis: Plasma concentrations of linezolid and its metabolites were measured using a validated ultra-performance liquid chromatography (UPLC) method.[2][4]

  • Statistical Analysis: A receiver operating characteristic (ROC) analysis was performed to identify predictive thresholds for the development of thrombocytopenia.[6][7] A multivariate logistic regression analysis was used to identify independent risk factors.[6][7]

Signaling Pathways and Mechanisms of Action

The proposed mechanism for PNU-142586-induced hematologic toxicity involves the targeting of DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B).[8] PNU-142586 is believed to disrupt DNA replication and transcription by impeding the binding of DNA to TOP2A and TOP2B and inhibiting ATP hydrolysis.[8] This ultimately leads to cytotoxic effects, including mitochondrial dysfunction.[8] Furthermore, PNU-142586 has demonstrated concentration-dependent cytotoxicity in a human megakaryocytic cell line, which consists of platelet precursor cells.[9]

PNU_142586_Mechanism PNU_142586 PNU-142586 TOP2A_TOP2B TOP2A / TOP2B PNU_142586->TOP2A_TOP2B Inhibits DNA_Binding Impeded DNA Binding TOP2A_TOP2B->DNA_Binding ATP_Hydrolysis Inhibited ATP Hydrolysis TOP2A_TOP2B->ATP_Hydrolysis Replication_Transcription Disrupted Replication & Transcription DNA_Binding->Replication_Transcription ATP_Hydrolysis->Replication_Transcription Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction Replication_Transcription->Cytotoxicity

Caption: Proposed mechanism of PNU-142586-induced cytotoxicity.

Experimental Workflow

The following diagram illustrates the workflow of the retrospective clinical study that provided the comparative data.

Experimental_Workflow Patient_Cohort Patient Cohort (n=48) Data_Collection Data Collection (Patient Characteristics, PK parameters) Patient_Cohort->Data_Collection Group_Assignment Group Assignment Data_Collection->Group_Assignment Thrombocytopenia_Group Thrombocytopenia Group (n=26) Group_Assignment->Thrombocytopenia_Group No_Thrombocytopenia_Group No Thrombocytopenia Group (n=22) Group_Assignment->No_Thrombocytopenia_Group PK_Analysis Pharmacokinetic Analysis (UPLC) Thrombocytopenia_Group->PK_Analysis No_Thrombocytopenia_Group->PK_Analysis Statistical_Analysis Statistical Analysis (ROC, Multivariate Logistic Regression) PK_Analysis->Statistical_Analysis Risk_Factor_ID Identification of Independent Risk Factors Statistical_Analysis->Risk_Factor_ID

References

Comparative Analysis of Analytical Methods for the Quantification of PNU 142300

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of PNU 142300, a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486). The accumulation of linezolid's metabolites, including this compound, has been associated with an increased risk of toxicity, such as myelosuppression and thrombocytopenia, particularly in patients with renal impairment.[1][2][3] As such, robust and reliable analytical methods for monitoring this compound levels in biological matrices are crucial for clinical research and therapeutic drug management.

This document outlines the experimental protocols and performance characteristics of various analytical techniques, offering a comparative overview for researchers, scientists, and drug development professionals. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods developed and validated for the quantification of this compound in human plasma or serum.

ParameterHPLC-UVUPLC-UVUPLC-MS/MS Method 1UPLC-MS/MS Method 2
Linearity Range (µg/mL) 0.5 - 20[4]0.2 - 20[5][6]0.1 - 50[7]0.05 - 100[7]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.5[4]0.2[5]0.1[8]0.05[7]
Limit of Detection (LOD) (µg/mL) 0.2[4]Not ReportedNot ReportedNot Reported
Intra-assay Precision (%RSD) <2.0[5]<2.0[5]<14.2[7]<14.2[7]
Inter-assay Precision (%RSD) <4.0[5]<4.0[5]<14.2[7]<14.2[7]
Intra-assay Accuracy (%) 93.59 - 106.86[5]93.59 - 106.86[5]-9.7 to 12.8[7]-9.7 to 12.8[7]
Inter-assay Accuracy (%) 89.49 - 109.51[5]89.49 - 109.51[5]-9.7 to 12.8[7]-9.7 to 12.8[7]

Experimental Protocols

HPLC-UV Method

This method allows for the simultaneous determination of linezolid and its metabolites, this compound and PNU-142586, in human plasma.[4]

  • Sample Preparation: Protein precipitation is achieved by adding acidified acetonitrile (B52724) to the plasma sample. Chloramphenicol is used as an internal standard.[4]

  • Chromatographic Conditions:

    • Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm)[4]

    • Mobile Phase: A bisolvent mobile phase consisting of acetonitrile and a citric acid-sodium hydrogen phosphate (B84403) buffer (pH 3.0).[4]

    • Flow Rate: 0.5 mL/min[4]

    • Column Temperature: 30 °C[4]

    • Detection: UV detection at 254 nm.[4]

    • Injection Volume: 20 µL[4]

UPLC-UV Method

This ultra-performance liquid chromatography method offers a validated approach for quantifying linezolid, this compound, and PNU-142586 in human plasma.[5][6]

  • Sample Preparation: Proteins are precipitated from the plasma samples using acetonitrile. p-Toluic acid serves as the internal standard.[5][6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column.[5][6]

    • Separation: Reverse-phase chromatography.[5][6]

    • Detection: Monitored at 254 nm.[5][6]

UPLC-MS/MS Method

This highly sensitive and specific method is used for the simultaneous quantification of linezolid and this compound in human serum.[7]

  • Sample Preparation: A simple and rapid protein precipitation with acetonitrile is used. To 100 µL of serum, 20 µL of an internal standard working solution (e.g., tedizolid (B1663884) at 5.0 μg/ml) is added and mixed. Then, 300 µL of acetonitrile is added to precipitate the proteins. The mixture is vortexed and centrifuged. A 100 µL aliquot of the supernatant is transferred for injection.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7]

    • Mobile Phase: A gradient of solvent A (acetonitrile) and solvent B (0.1% formic acid in water) is used at a flow rate of 0.40 mL/min.[7]

    • Column Temperature: 40 °C[7]

    • Autosampler Temperature: 10 °C[7]

  • Mass Spectrometry Conditions:

    • System: ACQUITY UPLC system with a Xevo TQ-S triple quadrupole tandem mass spectrometer.[7][9]

    • Ionization Mode: Positive ion mode.[7][9]

    • Detection: Multiple reaction monitoring (MRM) is used to detect the analytes.[7][9]

      • MRM Transitions:

        • Linezolid: m/z 338.01 → 296.03[7][9]

        • This compound: m/z 369.96 → 327.98[7][9]

        • Internal Standard (tedizolid): m/z 370.98 → 342.99[7][9]

Visualizations

Metabolic Pathway of Linezolid

The following diagram illustrates the metabolic pathway of Linezolid to its primary metabolites, this compound and PNU-142586.

Linezolid Linezolid PNU_142300 This compound (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Metabolism PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) Linezolid->PNU_142586 Metabolism

Caption: Metabolic pathway of Linezolid to its primary metabolites.

Experimental Workflow for UPLC-MS/MS Analysis

The diagram below outlines the general workflow for the analysis of this compound in human serum using UPLC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Sample Human Serum Sample Add_IS Add Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation (C18 Column) Supernatant_Transfer->UPLC_Separation MS_MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

A Comparative Analysis of Linezolid and its Metabolite PNU 142300 Trough Concentrations in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the trough concentrations of the oxazolidinone antibiotic Linezolid and its primary metabolite, PNU 142300, with a focus on the impact of renal impairment. The accumulation of both Linezolid and its metabolites in patients with compromised kidney function is a significant concern due to the associated risk of adverse effects, most notably thrombocytopenia.[1][2][3][4] This document summarizes key experimental data, outlines the methodologies used in these studies, and visually represents the metabolic and clearance pathways.

Data Summary: Trough Concentrations in Varying Renal Function

The following table summarizes the median trough concentrations (Cmin) of Linezolid and its metabolite this compound in patients with and without renal impairment, as reported in published studies.

Patient GroupLinezolid Trough Concentration (mg/L)This compound Trough Concentration (µg/mL)Reference
No Renal Impairment 4.80.3[1][5]
Renal Impairment (Creatinine Clearance <60 mL/min) 14.7-[1]
Normal Renal Function (CLcr: 90 mL/min) 6.20.3[5]
Severe Renal Dysfunction (CLcr: 15 mL/min) --[5]
Without Renal Impairment --[6]
With Renal Impairment 1.6-fold higher than normal3.3-fold higher than normal[6]

Note: Direct comparison of absolute values between studies may be limited by differences in patient populations and analytical methods.

Experimental Protocols

The data presented in this guide are derived from studies employing robust analytical methodologies to quantify Linezolid and this compound concentrations in patient plasma or serum.

Sample Collection and Processing

Blood samples were typically collected from patients at steady-state trough conditions, just before the next scheduled dose of Linezolid. Following collection, plasma or serum was separated by centrifugation and stored at low temperatures (typically -80°C) until analysis to ensure the stability of the analytes.[5]

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A common and highly sensitive method for the simultaneous quantification of Linezolid and its metabolites is UPLC-MS/MS.[3][4]

  • Sample Preparation: A simple protein precipitation step is often employed. This involves adding a solvent like acetonitrile (B52724) to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation.[3][4]

  • Chromatographic Separation: The resulting supernatant is injected into a UPLC system. The analytes (Linezolid and this compound) are separated from other components of the sample on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A mobile phase gradient is used to elute the compounds from the column.

  • Mass Spectrometric Detection: The eluate from the UPLC system is introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent ions for Linezolid and this compound are selected. These parent ions are then fragmented, and specific product ions are monitored for quantification. This highly selective process ensures accurate measurement of the drug and its metabolite.

  • Calibration and Quality Control: The method is validated using calibration standards of known concentrations and quality control samples to ensure accuracy and precision over the range of expected clinical concentrations.[5]

Visualizing the Impact of Renal Impairment

The following diagrams illustrate the metabolic pathway of Linezolid and the logical relationship between renal function and drug/metabolite accumulation.

Linezolid Linezolid Metabolism Oxidation of Morpholine Ring Linezolid->Metabolism Metabolic Pathway PNU142300 This compound (Inactive Metabolite) Metabolism->PNU142300

Caption: Metabolic pathway of Linezolid to its inactive metabolite this compound.

cluster_0 Patient Factor cluster_1 Drug and Metabolite Clearance cluster_2 Pharmacokinetic Outcome Renal_Function Renal Function Linezolid_Clearance Linezolid Clearance Renal_Function->Linezolid_Clearance Influences PNU142300_Clearance This compound Clearance Renal_Function->PNU142300_Clearance Significantly Influences Linezolid_Accumulation Increased Linezolid Trough Concentration Linezolid_Clearance->Linezolid_Accumulation Decreased Clearance Leads To PNU142300_Accumulation Increased this compound Trough Concentration PNU142300_Clearance->PNU142300_Accumulation Decreased Clearance Leads To

Caption: Impact of renal function on Linezolid and this compound clearance and accumulation.

Conclusion

The evidence strongly indicates that renal impairment leads to a significant increase in the trough concentrations of both Linezolid and its metabolite, this compound. Notably, the accumulation of the metabolite this compound is more pronounced than that of the parent drug in patients with compromised renal function.[6] This accumulation is a critical consideration for patient safety, as elevated trough concentrations of Linezolid and its metabolites have been linked to an increased risk of myelosuppression, particularly thrombocytopenia.[3][4] Therefore, for drug development professionals, these findings underscore the importance of conducting thorough pharmacokinetic studies in populations with renal impairment. For researchers and scientists, further investigation into the specific contribution of this compound and other metabolites to Linezolid-associated toxicity is warranted. Therapeutic drug monitoring and dose adjustments may be necessary for patients with renal insufficiency to mitigate the risk of adverse events.[2][7][8]

References

A Comparative Guide to LC-MS and UPLC Methods for the Analysis of PNU 142300

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of PNU 142300, a primary metabolite of the antibiotic linezolid (B1675486), is crucial for pharmacokinetic studies and therapeutic drug monitoring, particularly in patients with renal impairment where accumulation can occur.[1][2] This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of this compound in biological matrices.

Quantitative Performance Comparison

Modern analytical methods for this compound predominantly utilize UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and throughput.[3][4] While traditional LC-MS/MS methods are also effective, UPLC-based assays generally provide advantages in terms of speed and resolution.[5] The following table summarizes the key performance parameters of published LC-MS/MS and UPLC-MS/MS methods for this compound quantification.

ParameterLC-MS/MS MethodUPLC-MS/MS MethodUPLC-UV Method
Linearity Range (µg/mL) 0.1 - 50[2]0.05 - 100[3][4]0.2 - 20[6][7]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1[2]0.05[3]0.2[8]
Intra-day Precision (%RSD) <15[9]<14.2[3][4]<5.0[8]
Inter-day Precision (%RSD) <15[9]<11.1<10.0 (except LLOQ <20)[8]
Accuracy (%) 97 - 112[9]-9.7 to 12.8[3][4]89.49 - 109.51[8]
Run Time ~15 min[9]~4 min[6]~4 min[6]

Note: The UPLC-UV method is included for comparison to highlight the significantly better sensitivity of mass spectrometry-based methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for LC-MS/MS and UPLC-MS/MS analysis of this compound.

LC-MS/MS Method Protocol [2][9]

  • Sample Preparation: A simple protein precipitation method is typically employed. To a small volume of serum (e.g., 20 µL), a larger volume of acetonitrile (B52724) (e.g., 100 µL) containing an internal standard (e.g., deuterated linezolid or tedizolid) is added.[1] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 μm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.6 mL/min

    • Gradient: A linear gradient is used.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 369.96 → 327.98[3][4]

UPLC-MS/MS Method Protocol [3][4]

  • Sample Preparation: Similar to the LC-MS/MS method, protein precipitation with acetonitrile is the standard procedure.[4]

  • Ultra-Performance Liquid Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[3][4]

    • Mobile Phase A: Water with 0.1% formic acid[4]

    • Mobile Phase B: Acetonitrile[4]

    • Flow Rate: 0.40 mL/min[4]

    • Gradient: A rapid linear gradient is employed. For example: 10–90% B over 0.5 min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transition for this compound: m/z 369.96 → 327.98[3][4]

Visualizing the Methodologies

Experimental Workflow for this compound Analysis

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing serum Human Serum/Plasma ppt Protein Precipitation (Acetonitrile + IS) serum->ppt 1. Add centrifuge Centrifugation ppt->centrifuge 2. Vortex & Spin supernatant Collect Supernatant centrifuge->supernatant 3. Transfer lc LC / UPLC System supernatant->lc 4. Inject ms Tandem Mass Spectrometer (MS/MS) lc->ms Eluent acquisition Data Acquisition (MRM Mode) ms->acquisition quantification Quantification (Peak Area Ratio) acquisition->quantification

Caption: General experimental workflow for the analysis of this compound using LC-MS/MS or UPLC-MS/MS.

Metabolic Pathway of Linezolid

Linezolid undergoes oxidation to form its primary metabolites, this compound and PNU 142586.

Linezolid Metabolism Linezolid Linezolid PNU_142300 This compound Linezolid->PNU_142300 Oxidation PNU_142586 PNU 142586 Linezolid->PNU_142586 Oxidation

Caption: Metabolic pathway of Linezolid to its primary metabolites, this compound and PNU 142586.

References

Comparative Toxicity of Linezolid Metabolites: Is PNU-142300 More Toxic?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Linezolid, a crucial oxazolidinone antibiotic, is valued for its efficacy against multidrug-resistant Gram-positive bacteria. However, its clinical use can be limited by hematologic toxicity, primarily thrombocytopenia. Emerging evidence suggests that this toxicity is not solely caused by the parent drug but is significantly influenced by its major metabolites, PNU-142300 and PNU-142586. This guide provides a comprehensive comparison of the available data on the toxicity of these metabolites to aid researchers and drug development professionals in understanding their relative contributions to Linezolid-induced adverse effects.

Executive Summary

Current research strongly indicates that PNU-142586 is the more toxic metabolite of Linezolid compared to PNU-142300 , particularly concerning hematologic adverse effects. The accumulation of PNU-142586 has been clinically linked to a higher incidence of thrombocytopenia. Mechanistic studies have identified that PNU-142586 exerts its cytotoxic effects through the inhibition of DNA topoisomerases TOP2A and TOP2B. While PNU-142300 also accumulates in patients experiencing toxicity, there is a notable lack of direct comparative studies and a clear understanding of its specific mechanisms of toxicity.

Data Presentation: Linezolid and Metabolite Levels in Clinical Studies

The following table summarizes clinical data from studies investigating the association between Linezolid and its metabolites with thrombocytopenia.

ParameterPatient Group with ThrombocytopeniaPatient Group without ThrombocytopeniaReference
Linezolid Trough Concentration (Ctrough) No significant differenceNo significant difference[1]
PNU-142300 Trough Concentration (Ctrough) Significantly higherLower[1]
PNU-142586 Trough Concentration (Ctrough) Significantly higher (≥1.43 µg/mL identified as a predictive threshold)Lower[1]
Linezolid Area Under the Curve (AUC24) No significant differenceNo significant difference[1]
PNU-142300 Area Under the Curve (AUC24) Significantly higherLower[1]
PNU-142586 Area Under the Curve (AUC24) Significantly higher (≥37.8 mg·h/L identified as a predictive threshold)Lower[1]

Note: Direct comparative in vitro cytotoxicity data (e.g., IC50 values) for PNU-142300 and PNU-142586 on hematopoietic stem cells or megakaryocytes is currently limited in the reviewed literature. The available clinical data strongly suggests a more significant role for PNU-142586 in Linezolid-induced thrombocytopenia.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols relevant to assessing the toxicity of Linezolid metabolites.

In Vitro Cytotoxicity Assessment: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate hematopoietic cells (e.g., bone marrow mononuclear cells, megakaryocyte progenitor cells) in a 96-well plate at a predetermined density.

  • Compound Exposure: Treat the cells with varying concentrations of PNU-142300, PNU-142586, Linezolid (as a control), and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Myelosuppression Assessment: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

The CFU-GM assay is an in vitro method to assess the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells.

Principle: This assay measures the ability of hematopoietic progenitor cells to form colonies of granulocytes and macrophages in a semi-solid medium in the presence of growth factors. Inhibition of colony formation indicates potential myelosuppression.

General Protocol:

  • Cell Preparation: Isolate bone marrow mononuclear cells from a suitable donor (e.g., human or mouse).

  • Compound Incubation: Incubate the cells with various concentrations of the test compounds (PNU-142300, PNU-142586) and controls.

  • Plating: Plate the cells in a semi-solid medium (e.g., methylcellulose) containing appropriate cytokines (e.g., GM-CSF, IL-3).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Counting: Count the number of CFU-GM colonies (typically defined as aggregates of >50 cells) under a microscope.

  • Data Analysis: Determine the concentration of the compound that causes a 50% inhibition of colony formation (IC50) compared to the control.[2][3]

Topoisomerase II Inhibition Assay

This assay is used to determine if a compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and repair.

Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA). The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis.

General Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA or kDNA, assay buffer, and the test compound (PNU-142586) at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα (TOP2A) or IIβ (TOP2B) to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[4][5]

Signaling Pathways and Experimental Workflows

Linezolid Metabolism Pathway

Linezolid undergoes oxidation of its morpholine (B109124) ring to form two major metabolites, PNU-142300 and PNU-142586.

G Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU_142300 PNU-142300 (aminoethoxyacetic acid metabolite) PNU_142586 PNU-142586 (hydroxyethyl glycine (B1666218) metabolite) Oxidation->PNU_142300 ~10% of dose Oxidation->PNU_142586 ~40% of dose

Caption: Metabolic pathway of Linezolid to its major metabolites.

Proposed Mechanism of PNU-142586-Induced Hematologic Toxicity

PNU-142586 has been shown to inhibit topoisomerase II, leading to impaired DNA replication and cell cycle arrest, ultimately causing cytotoxicity in hematopoietic cells.

G cluster_cell Hematopoietic Progenitor Cell PNU_142586 PNU-142586 TOP2A_B Topoisomerase II (TOP2A/TOP2B) PNU_142586->TOP2A_B inhibits DNA_Replication DNA Replication & Transcription TOP2A_B->DNA_Replication enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity & Apoptosis Cell_Cycle_Arrest->Cytotoxicity Thrombocytopenia Thrombocytopenia

Caption: PNU-142586 inhibits Topoisomerase II, leading to cytotoxicity.

Experimental Workflow for Comparative Toxicity Assessment

A logical workflow for comparing the toxicity of Linezolid metabolites involves a series of in vitro assays.

G cluster_workflow Comparative Toxicity Workflow Start Isolate Hematopoietic Progenitor Cells Exposure Expose cells to: - PNU-142300 - PNU-142586 - Linezolid - Vehicle Control Start->Exposure Cytotoxicity_Assay Cell Viability Assay (e.g., MTT/MTS) Exposure->Cytotoxicity_Assay Myelosuppression_Assay Myelosuppression Assay (e.g., CFU-GM) Exposure->Myelosuppression_Assay Mechanism_Assay Mechanistic Assays (e.g., Topoisomerase II Inhibition) Exposure->Mechanism_Assay Data_Analysis Data Analysis: - IC50 Determination - Comparative Statistics Cytotoxicity_Assay->Data_Analysis Myelosuppression_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion on Relative Toxicity Data_Analysis->Conclusion

Caption: Workflow for in vitro comparison of metabolite toxicity.

Conclusion

The available evidence strongly suggests that PNU-142586 is a more significant contributor to Linezolid-induced hematologic toxicity than PNU-142300 . Clinical studies consistently show a stronger correlation between elevated PNU-142586 levels and thrombocytopenia.[1] The proposed mechanism of topoisomerase II inhibition by PNU-142586 provides a plausible explanation for its cytotoxic effects on hematopoietic progenitor cells.

For researchers and drug development professionals, these findings have several implications:

  • Monitoring: Therapeutic drug monitoring of PNU-142586, in addition to Linezolid, may be beneficial for patients at high risk of toxicity, such as those with renal impairment.

  • Drug Development: Future development of oxazolidinone antibiotics should consider metabolic pathways and aim to design compounds that do not produce toxic metabolites like PNU-142586.

  • Further Research: There is a clear need for direct comparative in vitro studies to quantify the cytotoxic potential (e.g., IC50 values) of PNU-142300 and PNU-142586 on relevant hematopoietic cell lines. Furthermore, elucidating the specific toxic mechanisms of PNU-142300 is an important area for future investigation.

References

Validation of PNU-142300 as a Biomarker for Linezolid Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PNU-142300, a metabolite of the antibiotic Linezolid (B1675486), and other potential biomarkers for predicting Linezolid-induced toxicity. The primary adverse events associated with Linezolid are hematological, including thrombocytopenia and anemia, which are often dose- and duration-dependent.[1][2][3][4] The underlying mechanism is believed to be the inhibition of mitochondrial protein synthesis.[5][6][7][8] This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the objective evaluation of these biomarkers.

Executive Summary

The accumulation of Linezolid and its metabolites, particularly in patients with renal impairment, has been linked to an increased risk of toxicity.[9][10] While PNU-142300 has been investigated, current evidence suggests that another metabolite, PNU-142586 , and the trough concentration of the parent drug (Linezolid Cmin) may be more robust predictors of Linezolid-induced hematological toxicity. Furthermore, biomarkers of mitochondrial dysfunction are being explored as potential indicators of Linezolid's adverse effects.

Comparative Analysis of Biomarkers

The following tables summarize the performance of PNU-142300, PNU-142586, and Linezolid Cmin as predictive biomarkers for Linezolid-induced toxicity, primarily focusing on thrombocytopenia.

BiomarkerPredictive ThresholdOdds Ratio (OR) for ToxicitySensitivitySpecificityArea Under the Curve (AUC)Key Findings
PNU-142300 Concentration ratio to Linezolid > 1.31[11]Not consistently reported as an independent predictor in multivariate analyses.Not consistently reported.Not consistently reported.A risk prediction model including PNU-142300 and Linezolid Cmin showed an AUC of 0.901.[11]PNU-142300 concentrations are significantly higher in patients with renal impairment and those who develop thrombocytopenia.[10][11] However, its independent predictive value is less established compared to PNU-142586 and Linezolid Cmin.[11]
PNU-142586 Trough Concentration (Ctrough) ≥1.43 µg/mL[11]37.60[11]Not explicitly stated.Not explicitly stated.Not explicitly stated.Elevated PNU-142586 concentrations are strongly and independently associated with Linezolid-induced thrombocytopenia.[9][11]
Linezolid Cmin > 7-8 mg/L[3][4]62.66 (for Cmin > 7 mg/L)91.5% (for Cmin > 6.94 mg/L)92.2% (for Cmin > 6.94 mg/L)0.955 (for predicting thrombocytopenia)A well-established biomarker for Linezolid toxicity.[3][5][12] Therapeutic drug monitoring of Linezolid Cmin is recommended to prevent adverse events.[13][14]

Alternative Biomarkers: Mitochondrial Dysfunction

Given that Linezolid's toxicity stems from its impact on mitochondrial protein synthesis, monitoring biomarkers of mitochondrial health is a logical approach.

BiomarkerRationaleCurrent Status in Linezolid Toxicity
Growth Differentiation Factor 15 (GDF-15) A mitokine secreted in response to mitochondrial stress.[15]Not yet specifically validated as a biomarker for Linezolid-induced toxicity in clinical studies. General studies show it is elevated in various mitochondrial disorders.[15][16]
Fibroblast Growth Factor 21 (FGF-21) Another mitokine that is upregulated in response to mitochondrial dysfunction.[17]Similar to GDF-15, its role as a specific biomarker for Linezolid toxicity has not been established. It is a known biomarker for a range of metabolic and mitochondrial diseases.[16][17][18]
Cytochrome c oxidase/citrate synthase activity ratio A direct measure of mitochondrial respiratory chain function.Decreased activity has been observed in patients on long-term Linezolid therapy and correlates with trough concentrations.[5] However, this is a tissue-based assay and not a circulating biomarker.

Experimental Protocols

Quantification of Linezolid and its Metabolites (PNU-142300 & PNU-142586)

A validated Ultra-Performance Liquid Chromatography (UPLC) method is commonly used for the simultaneous quantification of Linezolid and its metabolites in human plasma.

1. Sample Preparation:

  • Collect patient blood samples in tubes containing an appropriate anticoagulant.

  • Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • For analysis, thaw the plasma samples and mix 100 µL with an internal standard.

  • Precipitate proteins by adding 200 µL of acetonitrile (B52724), vortexing, and centrifuging at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for UPLC analysis.

2. UPLC Analysis:

  • Column: ACQUITY UPLC HSS T3 column.

  • Mobile Phase: A gradient of acetonitrile and a buffer solution.

  • Detection: UV absorbance at 254 nm.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Clinical Validation of Biomarkers

1. Study Design:

  • A prospective observational cohort study is a suitable design.

  • Enroll patients receiving Linezolid therapy for approved indications.

  • Collect baseline demographic, clinical, and laboratory data.

2. Patient Population:

  • Inclusion criteria: Adult patients receiving intravenous or oral Linezolid.

  • Exclusion criteria: Pre-existing severe hematological disorders, conditions known to cause mitochondrial dysfunction, or use of other myelosuppressive drugs.

3. Data and Sample Collection:

  • Collect serial blood samples at specified time points during Linezolid therapy to measure trough concentrations of Linezolid and its metabolites.

  • Monitor complete blood counts (including platelet and hemoglobin levels) regularly.

4. Definition of Toxicity:

  • Thrombocytopenia: Platelet count <100 x 10⁹/L or a >25% decrease from baseline.[19]

  • Anemia: Hemoglobin decrease of >2 g/dL from baseline or falling below age- and sex-specific normal limits.[19][20]

5. Statistical Analysis:

  • Use Receiver Operating Characteristic (ROC) curve analysis to determine the optimal predictive thresholds for each biomarker.

  • Calculate sensitivity, specificity, positive predictive value, and negative predictive value for each threshold.

  • Perform multivariate logistic regression analysis to identify independent predictors of toxicity and calculate odds ratios.

Visualizing the Pathways

Linezolid Metabolism and Toxicity Pathway

Linezolid_Metabolism_Toxicity Linezolid Linezolid PNU142300 PNU-142300 Linezolid->PNU142300 Metabolism PNU142586 PNU-142586 Linezolid->PNU142586 Metabolism MitochondrialRibosome Mitochondrial Ribosome Linezolid->MitochondrialRibosome Inhibition MitochondrialDysfunction Mitochondrial Dysfunction PNU142586->MitochondrialDysfunction Contributes to ProteinSynthesis Mitochondrial Protein Synthesis MitochondrialRibosome->ProteinSynthesis Blocks ProteinSynthesis->MitochondrialDysfunction Leads to HematologicalToxicity Hematological Toxicity (Thrombocytopenia, Anemia) MitochondrialDysfunction->HematologicalToxicity Results in Biomarker_Validation_Workflow cluster_0 Patient Cohort cluster_1 Data & Sample Collection cluster_2 Laboratory Analysis cluster_3 Statistical Analysis cluster_4 Validation Outcome PatientSelection Patient Selection (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientSelection->InformedConsent BaselineData Baseline Data (Demographics, Labs) InformedConsent->BaselineData SerialSampling Serial Blood Sampling BaselineData->SerialSampling Quantification Quantification of Linezolid & Metabolites (UPLC/HPLC) SerialSampling->Quantification MitoBiomarkers Mitochondrial Biomarker Analysis (Optional) SerialSampling->MitoBiomarkers ToxicityMonitoring Hematological Monitoring ROC ROC Curve Analysis (Threshold Determination) ToxicityMonitoring->ROC Quantification->ROC MitoBiomarkers->ROC Performance Sensitivity/Specificity Calculation ROC->Performance Multivariate Multivariate Logistic Regression (Odds Ratios) Performance->Multivariate BiomarkerPerformance Comparative Biomarker Performance Evaluation Multivariate->BiomarkerPerformance

References

A Comparative Pharmacokinetic Analysis of Linezolid and its Metabolite PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the oxazolidinone antibiotic Linezolid (B1675486) and its primary metabolite, PNU-142300. The information presented is collated from various pharmacokinetic studies and is intended to support research and drug development efforts.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[1][2][4] Linezolid undergoes oxidation of its morpholine (B109124) ring to form two major inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[2][5][6] This guide focuses on the comparative pharmacokinetics of Linezolid and PNU-142300.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Linezolid and its metabolite PNU-142300, derived from population pharmacokinetic studies in adult patients. It is important to note that these values can vary based on patient populations and clinical conditions.

Table 1: Key Pharmacokinetic Parameters of Linezolid and PNU-142300

ParameterLinezolidPNU-142300Reference(s)
Clearance (CL) 3.86 L/h7.27 L/h[5][7]
2.02 L/h (elderly)1.57 L/h (elderly)[8][9][10]
Volume of Distribution (Vd) 47.1 LAssumed same as Linezolid[5][7]
30-50 L-[6][11]
31.17 L (elderly)31.17 L (elderly)[8][9][10]
Half-life (t½) 5-7 hours-[1]
Protein Binding ~30%-[1]
Bioavailability (Oral) ≥90%Not Applicable[1]
Time to Peak Plasma Concentration (Tmax) 1-2 hours-[1]

Table 2: Steady-State Plasma Concentrations (600 mg Linezolid IV twice daily in patients with normal renal function)

ParameterLinezolidPNU-142300Reference(s)
Trough Concentration (Cmin) 6.2 µg/mL0.3 µg/mL[5]
Area Under the Curve (AUC₀₋₂₄) 233.2 mg·h/L9.3 mg·h/L[5]

Impact of Renal Function

Creatinine (B1669602) clearance (CLcr) has a significant impact on the clearance of both Linezolid and PNU-142300.[5][7][8][9][10] As renal function declines, the clearance of both the parent drug and its metabolite decreases, leading to their accumulation.[5][6] Studies have shown that the accumulation of PNU-142300 is more pronounced than that of Linezolid in patients with renal impairment.[5] This accumulation, particularly of the metabolites, has been associated with an increased risk of adverse events such as thrombocytopenia.[8][12]

Experimental Protocols

Population Pharmacokinetic Analysis

A common methodology for determining the pharmacokinetic parameters of Linezolid and PNU-142300 is through population pharmacokinetic (PPK) modeling.

Objective: To characterize the pharmacokinetics of Linezolid and its metabolite PNU-142300 in a specific patient population and identify covariates that influence drug exposure.

Methodology:

  • Patient Population: Patients receiving intravenous Linezolid (e.g., 600 mg twice daily) are enrolled in the study.[7]

  • Data Collection: Demographic data, clinical laboratory values (including serum creatinine to calculate creatinine clearance), and medication administration records are collected.

  • Blood Sampling: Sparse blood samples are collected from patients at various time points after Linezolid administration.

  • Bioanalysis: Plasma concentrations of Linezolid and PNU-142300 are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

  • PPK Modeling: A nonlinear mixed-effects modeling software (e.g., NONMEM) is used to analyze the plasma concentration-time data. A structural pharmacokinetic model (e.g., a one- or two-compartment model) is developed to describe the typical pharmacokinetics in the population.

  • Covariate Analysis: The influence of various patient characteristics (covariates) such as age, weight, and creatinine clearance on the pharmacokinetic parameters (e.g., clearance and volume of distribution) is evaluated.

  • Model Validation: The final PPK model is validated using techniques like goodness-of-fit plots and visual predictive checks to ensure its robustness and predictive performance.[9][10]

  • Simulations: Monte Carlo simulations can be performed using the final model to predict drug exposure under different dosing regimens and patient characteristics.[8][9][10]

Bioanalytical Method: LC-MS/MS

Objective: To accurately and precisely quantify the concentrations of Linezolid and PNU-142300 in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins. An internal standard is added to the samples before this step.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The analytes (Linezolid, PNU-142300, and the internal standard) are separated on a C18 analytical column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.[9]

Mandatory Visualization

experimental_workflow cluster_study_setup Study Setup cluster_drug_admin_sampling Drug Administration & Sampling cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis cluster_outcomes Outcomes patient_recruitment Patient Recruitment data_collection Collection of Demographics and Clinical Data patient_recruitment->data_collection drug_admin Linezolid Administration data_collection->drug_admin blood_sampling Blood Sample Collection drug_admin->blood_sampling sample_prep Plasma Sample Preparation blood_sampling->sample_prep lcmsms LC-MS/MS Analysis sample_prep->lcmsms concentration_determination Concentration Determination lcmsms->concentration_determination ppk_modeling Population PK Modeling concentration_determination->ppk_modeling covariate_analysis Covariate Analysis ppk_modeling->covariate_analysis model_validation Model Validation covariate_analysis->model_validation pk_parameters Estimation of PK Parameters model_validation->pk_parameters dosing_recommendations Dosing Recommendations pk_parameters->dosing_recommendations

Caption: Experimental workflow for a population pharmacokinetic study.

metabolic_pathway Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU142300 PNU-142300 (Inactive Metabolite) PNU142586 PNU-142586 (Inactive Metabolite) Oxidation->PNU142300 Enzymatic Oxidation->PNU142586 Non-enzymatic & Enzymatic

Caption: Metabolic pathway of Linezolid.

References

PNU-142300's Role in Linezolid-Induced Adverse Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid (B1675486), a potent oxazolidinone antibiotic, is a critical tool in combating resistant gram-positive bacterial infections. However, its clinical use is hampered by a range of adverse effects, including myelosuppression, lactic acidosis, and neuropathy. Emerging evidence points towards a significant correlation between the accumulation of its metabolite, PNU-142300, and the manifestation of these toxicities, particularly in patients with renal impairment. This guide provides a comparative analysis of the data implicating PNU-142300 in Linezolid-induced adverse effects, supported by experimental data and detailed methodologies.

Correlation of PNU-142300 with Linezolid-Induced Thrombocytopenia

Thrombocytopenia is a frequently reported adverse effect of prolonged Linezolid therapy. Several pharmacokinetic studies have investigated the relationship between Linezolid, its metabolites PNU-142300 and PNU-142586, and the development of this hematologic toxicity.

A key finding is the association between the metabolite-to-parent concentration ratio of PNU-142300 and the risk of thrombocytopenia.[1] Patients with renal impairment exhibit higher accumulation rates of these metabolites compared to the parent drug.[2]

ParameterFindingStudy PopulationReference
PNU-142300 to Linezolid Concentration Ratio A ratio > 1.31 was identified as a risk factor for predicting Linezolid-induced thrombocytopenia.Not specified[1]
Metabolite Accumulation in Renal Impairment Predicted Cmin ratios of PNU-142300/Linezolid increased approximately 2.8-fold with declining renal function.Adult patients[2]
Metabolite Accumulation in Elderly Patients Creatinine clearance significantly influenced the clearance of both Linezolid and PNU-142300.Elderly patients (≥65 years)[3]

Experimental Protocols

Population Pharmacokinetic (PK) Analysis in Elderly Patients

  • Objective: To develop a population pharmacokinetic model for Linezolid and PNU-142300 in elderly patients to guide dose adjustments and mitigate thrombocytopenia risk.[3]

  • Methodology:

    • Patient Enrollment: Patients aged ≥65 years receiving Linezolid therapy were enrolled in the study.[3]

    • Sample Collection and Analysis: Blood samples were collected to quantify the concentrations of Linezolid and PNU-142300 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]

    • Covariate Analysis: A stepwise forward inclusion and backward elimination approach was used to analyze the influence of various patient characteristics (covariates) on drug clearance.[3]

    • Model Evaluation: The developed model's stability and predictive performance were assessed using goodness-of-fit plots, prediction-corrected visual predictive checks, and nonparametric bootstrap validation.[3]

    • Dose Simulation: Monte Carlo simulations were performed to identify optimal dosing regimens that would achieve therapeutic exposure while minimizing the risk of metabolite-associated toxicity.[3]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism underlying many of Linezolid's adverse effects is believed to be mitochondrial toxicity.[4][5][6] Linezolid can inhibit mitochondrial protein synthesis, which is crucial for cellular respiration.[5][7][8] This inhibition leads to impaired oxidative phosphorylation and can manifest as lactic acidosis, myelosuppression, and neuropathy.[4][9][10]

Another significant adverse effect is serotonin (B10506) syndrome, which arises from Linezolid's ability to act as a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO).[11][12] This inhibition leads to an accumulation of serotonin when co-administered with other serotonergic agents.[11][12][13]

Linezolid Metabolism and PNU-142300 Formation

The following diagram illustrates the metabolic pathway of Linezolid, leading to the formation of its primary metabolites, PNU-142300 and PNU-142586. Linezolid undergoes oxidation of its morpholine (B109124) ring.[14]

G Linezolid Linezolid PNU_143011 PNU-143011 (Hemiacetal intermediate) Linezolid->PNU_143011 Morpholine Ring Oxidation PNU_142586 PNU-142586 (Hydroxyethyl glycine (B1666218) metabolite) PNU_143011->PNU_142586 Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) PNU_143011->PNU_142300 Presumed Enzymatic Pathway

Caption: Metabolic pathway of Linezolid to its metabolites.

Proposed Mechanism of Linezolid-Induced Mitochondrial Toxicity

The diagram below outlines the proposed signaling pathway for Linezolid-induced mitochondrial toxicity. Inhibition of mitochondrial protein synthesis is a key initiating event.

G cluster_mitochondrion Mitochondrion MitoRibosome Mitochondrial Ribosome ProtSynth Mitochondrial Protein Synthesis MitoRibosome->ProtSynth ETC Electron Transport Chain Proteins ProtSynth->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos ATP ATP Production OxPhos->ATP AdverseEffects Adverse Effects (Lactic Acidosis, Myelosuppression, Neuropathy) ATP->AdverseEffects Decreased Linezolid Linezolid Linezolid->MitoRibosome Inhibition

Caption: Linezolid's impact on mitochondrial protein synthesis.

Mechanism of Linezolid-Induced Serotonin Syndrome

This workflow illustrates how Linezolid can contribute to the development of serotonin syndrome when administered with other serotonergic drugs.

G SerotonergicDrug Serotonergic Drug Serotonin Serotonin SerotonergicDrug->Serotonin Increases Serotonin Levels Linezolid Linezolid MAO Monoamine Oxidase (MAO) Linezolid->MAO Inhibits MAO->Serotonin Metabolizes SerotoninSyndrome Serotonin Syndrome Serotonin->SerotoninSyndrome Excess Leads to

Caption: Linezolid's role in serotonin syndrome development.

Conclusion

The accumulation of the Linezolid metabolite, PNU-142300, is increasingly recognized as a significant contributor to the antibiotic's adverse effect profile, particularly thrombocytopenia. This is of special concern in patient populations with compromised renal function. The underlying mechanism for many of Linezolid's toxicities is its inhibitory effect on mitochondrial protein synthesis. Furthermore, its weak MAO inhibitory properties pose a risk for serotonin syndrome when co-administered with other serotonergic agents. Continued research into the specific toxicological profile of PNU-142300 is warranted to develop strategies for mitigating the adverse effects of this important antibiotic, potentially through therapeutic drug monitoring and dose adjustments based on renal function and metabolite levels.

References

Evaluating the Clinical Relevance of PNU-142300 Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical relevance of PNU-142300 accumulation, a major metabolite of the oxazolidinone antibiotic linezolid (B1675486). Accumulation of linezolid metabolites, particularly in patients with renal impairment, has been linked to an increased risk of adverse effects, most notably myelosuppression. This document compares the accumulation of PNU-142300 with its parent drug, linezolid, and another major metabolite, PNU-142586, supported by experimental data and detailed methodologies.

Executive Summary

PNU-142300 is an inactive metabolite of the antibiotic linezolid. While linezolid is a critical therapeutic agent against multidrug-resistant Gram-positive bacteria, its use can be limited by adverse effects such as thrombocytopenia (a form of myelosuppression).[1] Emerging evidence suggests that the accumulation of its metabolites, including PNU-142300 and PNU-142586, may be a contributing factor to this toxicity, especially in patients with renal insufficiency.[2][3] Studies have shown that in patients with renal impairment, the concentrations of these metabolites increase more significantly than that of the parent drug, linezolid.[2][4] This guide will delve into the quantitative data supporting these findings, the experimental protocols for their measurement, and the signaling pathways involved.

Comparative Data on Accumulation

The accumulation of linezolid and its metabolites is significantly influenced by renal function. The following tables summarize quantitative data from studies investigating the plasma concentrations of linezolid, PNU-142300, and PNU-142586 in patients with and without renal impairment.

Table 1: Median Serum Concentrations in Patients With and Without Renal Impairment

CompoundMedian Concentration (mg/L) in Patients without Renal ImpairmentMedian Concentration (mg/L) in Patients with Renal ImpairmentFold Increase in Renal Impairment
Linezolid7.712.31.6
PNU-1423001.55.03.3
PNU-1425864.913.82.8

Data sourced from Souza et al., 2020.[2]

Table 2: Pharmacokinetic Parameters in Patients with Varying Renal Function (Creatinine Clearance, CLcr)

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
Cmin (μg/mL)
Linezolid6.217.3
PNU-1423000.32.2
PNU-1425860.74.5
AUCs (mg·h/L)
Linezolid233.2488.7
PNU-1423009.350.8
PNU-14258625.7107.1

Cmin: Trough concentration; AUCs: Area under the curve. Data sourced from Sakurai et al., 2022.[4]

Table 3: Metabolite-to-Parent Ratios based on Renal Function

RatioNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)Fold Increase of Ratio
Cmin Ratios
PNU-142300 / Linezolid0.0470.133~2.8
PNU-142586 / Linezolid0.1270.268~2.1
AUC Ratios
PNU-142300 / Linezolid0.0390.106~2.7
PNU-142586 / Linezolid0.1130.222~2.0

Data sourced from Sakurai et al., 2022.[4]

Signaling Pathways and Metabolism

Linezolid is metabolized in the liver primarily through oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[4] This metabolic process is believed to be a chemical rather than an enzymatic reaction. The accumulation of these metabolites is thought to be associated with an increased risk of myelosuppression.[4][5]

Linezolid_Metabolism Linezolid Linezolid PNU_143011 PNU-143011 (Unstable Intermediate) Linezolid->PNU_143011 Morpholine Ring Oxidation PNU_142586 PNU-142586 (Hydroxyethyl Glycine Metabolite) PNU_143011->PNU_142586 Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic Acid Metabolite) PNU_143011->PNU_142300 Adverse_Effects Potential Contribution to Myelosuppression PNU_142586->Adverse_Effects PNU_142300->Adverse_Effects

Metabolic pathway of Linezolid.

Experimental Protocols

The quantification of linezolid and its metabolites in patient plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The primary methods employed are based on liquid chromatography.

1. Ultra-Performance Liquid Chromatography (UPLC)

  • Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile (B52724). The protein-free supernatant is then collected for analysis.[5]

  • Chromatographic Separation: A reverse-phase chromatography column, such as an ACQUITY UPLC HSS T3 column, is used to separate the compounds.[5]

  • Detection: The separated compounds are monitored using a UV detector at a wavelength of 254 nm.[5]

  • Internal Standard: A compound like p-toluic acid is used as an internal standard for accurate quantification.[5]

  • Calibration: Calibration curves are generated using blank plasma spiked with known concentrations of linezolid, PNU-142300, and PNU-142586. Linearity is typically observed in the range of 0.2 to 50.0 µg/mL for linezolid and 0.2 to 20.0 µg/mL for the metabolites.[5]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity.

  • Sample Preparation: Similar to UPLC, protein precipitation is used to extract the analytes from the serum.[6]

  • Chromatographic Separation: An Acquity UPLC BEH C18 column is often employed. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[6]

  • Mass Spectrometry: The eluted compounds are ionized and detected by a tandem mass spectrometer. This allows for precise identification and quantification based on mass-to-charge ratios.

  • Application: This method has been successfully used to simultaneously determine the serum concentrations of linezolid and PNU-142300 in patients, particularly those with renal insufficiency.[6]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Plasma_Sample Patient Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC System Supernatant->UPLC Injection MS Tandem Mass Spectrometer (MS/MS) UPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for PNU 142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of PNU 142300, a primary metabolite of the antibiotic linezolid. While formal inter-laboratory validation studies were not found in the public domain, this document synthesizes and compares validation data from multiple independent laboratory studies to offer insights into the robustness and performance of various analytical techniques. The information presented is intended to assist researchers in selecting and implementing suitable analytical methods for their specific research needs.

Comparison of Analytical Method Performance

The following tables summarize the validation parameters of different analytical methods for this compound, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods have demonstrated high sensitivity and specificity for the analysis of this compound in biological matrices.

Table 1: Comparison of UPLC-MS/MS and LC-MS/MS Method Validation Parameters for this compound

ParameterUPLC-MS/MS (Wang et al., 2021)[1]LC-MS/MS (Souza et al., 2020)UPLC-UV (Sakurai et al., 2019)
Matrix Human SerumHuman SerumHuman Plasma
Linearity Range (µg/mL) 0.05 - 1000.1 - 500.2 - 20
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.10.2
Intra-day Precision (%RSD) < 14.2%< 15%< 2.0%
Inter-day Precision (%RSD) < 11.1%< 15%< 4.0%
Accuracy (%) -9.7% to 12.8%97% - 112%89.49% - 109.51%
Recovery (%) Acceptable78% - 103%Not Reported
Internal Standard TedizolidDeuterated Linezolidp-Toluic acid

Table 2: Detailed Precision and Accuracy Data from a UPLC-MS/MS Method [1]

AnalyteSpiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.05 (LLOQ)0.054 ± 0.0078.013.010.5
0.1 (Low QC)0.109 ± 0.0129.011.09.8
10 (Medium QC)9.83 ± 0.52-1.75.34.7
80 (High QC)85.1 ± 3.56.44.13.6

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in this guide.

UPLC-MS/MS Method for this compound in Human Serum[1]
  • Sample Preparation:

    • To 100 µL of human serum, add 20 µL of internal standard (Tedizolid, 5.0 µg/mL).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 g for 10 minutes.

    • Transfer 100 µL of the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class.

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile.

    • Gradient: A linear gradient was used.

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 0.2 µL.

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 369.96 → 327.98 for this compound.

    • Cone Voltage: 30 V.

    • Collision Energy: 15 eV.

UPLC-UV Method for this compound in Human Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 5 µL of internal standard (p-Toluic acid).

    • Precipitate proteins with 200 µL of acetonitrile.

    • Vortex and centrifuge at 15,000 rpm for 10 minutes at 4°C.[2]

    • The supernatant is used for analysis.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm).[2]

    • Mobile Phase: A: 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.2), B: Acetonitrile.[2]

    • Gradient: A gradient elution was performed over a 4-minute run time.[2]

    • Flow Rate: 0.40 mL/min.[2]

    • Column Temperature: 45°C.[2]

    • Detection: UV at 254 nm.

    • Retention Time for this compound: 1.86 minutes.[2]

Visualizations

The following diagrams illustrate the metabolic pathway of Linezolid and the general experimental workflows for the analytical methods described.

G Metabolic Pathway of Linezolid to this compound Linezolid Linezolid PNU_143011 PNU 143011 (Unstable Hemiacetal) Linezolid->PNU_143011 Morpholine Ring Oxidation (Chemical/Non-enzymatic) PNU_142300 This compound (Aminoethoxyacetic acid metabolite) PNU_143011->PNU_142300 Enzymatic Oxidation (Lactam Pathway) PNU_142586 PNU 142586 (Hydroxyethyl glycine (B1666218) metabolite) PNU_143011->PNU_142586 Enzymatic Oxidation (Lactone Pathway)

Metabolic pathway of Linezolid to its primary metabolites.

G General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Methods serum_plasma Serum/Plasma Sample add_is Add Internal Standard serum_plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC/LC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection separation->detection msms Tandem Mass Spectrometry (MS/MS) detection->msms High Sensitivity & Specificity uv UV Detection detection->uv Lower Sensitivity

Experimental workflow for the analysis of this compound.

References

Comparative Analysis of Linezolid and its Metabolites: A Focus on PNU 142300 Data Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antibiotic Linezolid (B1675486) and its two major, inactive metabolites, PNU 142300 and PNU-142586. The accumulation of these metabolites, particularly in patients with renal impairment, has been linked to an increased risk of Linezolid-induced thrombocytopenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the pharmacokinetic properties, analytical quantification, and synthesis of these compounds.

Data Reproducibility and Accuracy Assessment

The accurate quantification of Linezolid and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed and validated for the simultaneous determination of these compounds in human plasma. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.[3][4][5]

Below is a summary of the validation parameters from published studies, highlighting the reproducibility and accuracy of these methods.

CompoundMethodLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Intra-assay Accuracy (%)Inter-assay Accuracy (%)Reference
Linezolid UPLC0.2 - 50.00.2< 4.1< 15.892.9 - 103.693.6 - 111.5[5]
HPLC0.5 - 40.00.5----[4]
This compound UPLC0.2 - 20.00.2< 1.7< 3.893.6 - 106.989.5 - 109.5[5]
HPLC0.5 - 20.00.5----[4]
PNU-142586 UPLC0.2 - 20.00.2< 4.9< 7.196.9 - 101.592.8 - 97.3[5]
HPLC0.5 - 20.00.5----[4]

Pharmacokinetic Comparison

Population pharmacokinetic studies have been conducted to understand the disposition of Linezolid and its metabolites. These studies indicate that while Linezolid clearance is not significantly affected by renal function, the clearance of its metabolites, this compound and PNU-142586, is influenced by creatinine (B1669602) clearance.[6][7] This leads to an accumulation of the metabolites in patients with renal impairment.[8][9]

ParameterLinezolidThis compoundPNU-142586Reference
Volume of Distribution (Vd) 47.1 L47.1 L (assumed same as Linezolid)47.1 L (assumed same as Linezolid)[6][7]
Total Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h[6][7]
Influence of Creatinine Clearance on CL YesYesYes[6][7]

Experimental Protocols

Quantification of Linezolid, this compound, and PNU-142586 in Human Plasma by UPLC

This protocol is a generalized procedure based on published methods.[3][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., p-toluic acid).
  • Precipitate proteins by adding 200 µL of acetonitrile (B52724).
  • Vortex mix for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Collect the supernatant for analysis.

2. UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 column.
  • Mobile Phase: A suitable gradient of acetonitrile and a buffer solution (e.g., citric acid-sodium hydrogen phosphate (B84403) buffer).
  • Flow Rate: 0.5 mL/min.
  • Detection: UV at 254 nm.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Linezolid, this compound, and PNU-142586.
  • Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
  • Determine the concentrations of the analytes in the test samples from the calibration curve.

Synthesis of this compound

The synthesis of this compound has been reported through multi-step chemical processes.[10][11][12][13] A generalized synthetic approach is outlined below.

1. Starting Material: A common starting material is 3,4-difluoronitrobenzene.[10]

2. Key Steps:

  • Nucleophilic substitution, hydroxyl protection, and nitro-reduction reactions to form a key intermediate.[10]
  • Condensation and cyclization to form the oxazolidinone ring structure.[10]
  • A series of deprotection and functional group manipulation steps, including Williamson etherification, amolysis, acylation, and debenzylation, to yield this compound.[10]

3. Purification: The final product is typically purified using chromatographic techniques to achieve high purity.[10]

Visualizations

Linezolid Metabolic Pathway```dot

Linezolid_Metabolism Linezolid Linezolid PNU_142300 This compound (inactive metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation PNU_142586 PNU-142586 (inactive metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation

Caption: General workflow for the quantification of Linezolid and its metabolites in plasma.

References

Safety Operating Guide

Safe Disposal of PNU 142300: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of PNU 142300, an inactive metabolite of the oxazolidinone antibiotic Linezolid.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following recommendations are based on the safety data sheets (SDS) for the parent compound, Linezolid, in the absence of specific disposal protocols for this compound.

Core Safety and Handling Summary

Proper handling is the first step in safe disposal. Below is a summary of key safety and handling information derived from the Linezolid Safety Data Sheet.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3][4]
Ventilation Use in a well-ventilated area. Avoid dust formation.[3][4]
Handling Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[2][3][5]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1][3]
Spill Response For spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust.[2]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with standard laboratory waste management practices.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Segregate this compound waste from other laboratory waste streams. It should be treated as chemical waste.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.
  • The label should include "Hazardous Waste," the chemical name ("this compound waste"), and any other information required by your institution's environmental health and safety (EHS) department.
  • Keep the container closed except when adding waste.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • This area should be under the control of the laboratory personnel and away from general lab traffic.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

PNU_142300_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Step 1: Identify & Segregate This compound Waste B Step 2: Use Labeled Hazardous Waste Container A->B C Step 3: Store in Satellite Accumulation Area B->C D Step 4: Arrange for Pickup by EHS or Licensed Contractor C->D E Step 5: Final Disposal at Approved Facility D->E

This compound Disposal Workflow

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the relevant Safety Data Sheets. Building a strong foundation of safety and compliance is paramount in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。